Hemiphloin

Catalog No.
S604859
CAS No.
3682-03-9
M.F
C21H22O10
M. Wt
434.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hemiphloin

CAS Number

3682-03-9

Product Name

Hemiphloin

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C21H22O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-4,6,12,14,17,19-23,25-29H,5,7H2/t12-,14+,17+,19-,20+,21-/m0/s1

InChI Key

QKPKGDDHOGIEOO-JVVVWQBKSA-N

SMILES

Array

Synonyms

naringenin-6-C-glucoside

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)O

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC=C(C=C4)O

The exact mass of the compound Naringenin-6-C-glucoside is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hemiphloin basic chemical information

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Information

The table below summarizes the core chemical identification data for hemiphloin:

Property Specification
IUPAC Name Information not available in search results
CAS Number 71963-94-5 [1] [2]
Molecular Formula C21H22O10 [1] [2]
Molecular Weight 434.4 g/mol [1] [2]
Type of Compound C-glucosyl-flavonoid [3]
Physical Description Yellow powder; Solid [3] [1] [2]
Purity >=98% [1]
Solubility Soluble in DMSO, Methanol, Ethanol [1]. Solubility in DMSO: 55 mg/mL (126.61 mM) [2].
Storage -20°C for powder; -80°C for stock solutions in solvent [1] [2]

Key Experimental Findings and Protocols

Recent research has primarily investigated the anti-inflammatory and anti-atopic properties of this compound. The following section details the key experiments and methodologies used to establish its biological activity.

In Vitro Anti-Atopic Activity in Keratinocytes

This experiment aimed to evaluate the effect of this compound on inflammation in a human keratinocyte cell model of atopic dermatitis [3].

  • Experimental Protocol:
    • Cell Line: Human keratinocyte cell line (HaCaT cells).
    • Inflammation Induction: Cells were stimulated with a combination of TNF-α and IFN-γ.
    • Treatment: Cells were treated with this compound.
    • Key Measurements:
      • Gene Expression: mRNA levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-8) and chemokines (CCL17/TARC, CCL22/MDC) were measured.
      • Protein Production: Production of the same cytokines and chemokines was assessed.
      • Signaling Pathways: Phosphorylation (activation) levels of key signaling proteins, including MAPKs (p38, ERK, JNK), STAT1, and the transcription factor NF-κB, were analyzed via western blot or similar techniques.
  • Results and Outcomes: Treatment with this compound significantly decreased both the gene expression and production of IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC. It also inhibited the phosphorylation of p38, ERK, STAT1, and NF-κB in the TNF-α/IFN-γ-induced HaCaT cells [3].
In Vitro Anti-Inflammatory Activity in Macrophages

This experiment investigated the broader anti-inflammatory effects of this compound in a murine macrophage cell line [3].

  • Experimental Protocol:
    • Cell Line: Murine macrophage cell line (J774 cells).
    • Inflammation Induction: Cells were stimulated with bacterial Lipopolysaccharide (LPS).
    • Treatment: Cells were treated with this compound.
    • Key Measurements:
      • Nitric Oxide (NO): Production of NO, a key inflammatory mediator, was measured.
      • Gene Expression: mRNA levels of iNOS (enzyme producing NO), COX-2 (inflammatory enzyme), and cytokines (TNF-α, IL-1β, IL-6) were analyzed.
  • Results and Outcomes: this compound treatment reduced LPS-induced NO production. It also decreased the gene expressions of iNOS, COX-2, TNF-α, IL-1β, and IL-6 [3].
In Vivo Anti-Atopic Activity in a Mouse Model

This study evaluated the therapeutic effect of this compound's source extract (70% ethanol extract of Vigna angularis, VAE) in a live animal model of atopic dermatitis [3].

  • Experimental Protocol:
    • Animal Model: Female BALB/c mice with atopic dermatitis-like lesions induced by topical application of 2,4-dinitochlorobenzene (DNCB).
    • Treatment: VAE (100 and 300 mg/kg) was orally administered.
    • Key Measurements:
      • Clinical Signs: Ear thickness was measured as an indicator of inflammation and edema.
      • Immunological Marker: Serum levels of Immunoglobulin E (IgE) were measured.
      • Gene Expression: In the ear tissue, gene expression of IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC was analyzed.
  • Results and Outcomes: Oral administration of VAE alleviated DNCB-induced symptoms, including reduced ear thickness and lower serum IgE levels. It also decreased the expression of inflammatory genes in the ear tissue [3].

Mechanism of Action: Signaling Pathway Inhibition

The experimental data suggests that this compound exerts its anti-inflammatory and anti-atopic effects by modulating multiple signaling pathways. The following diagram synthesizes these findings into a proposed mechanism of action, showing how this compound inhibits key inflammatory signals in skin cells.

G TNF_alpha_IFN_gamma TNF-α/IFN-γ Receptor1 Cell Surface Receptors TNF_alpha_IFN_gamma->Receptor1 LPS LPS Receptor2 e.g., TLR4 LPS->Receptor2 MAPKs MAPK Pathway (p38, ERK, JNK) Receptor1->MAPKs NF_kB NF-κB Pathway Receptor1->NF_kB STAT1 STAT1 Pathway Receptor1->STAT1 Receptor2->MAPKs Receptor2->NF_kB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) MAPKs->Cytokines NF_kB->Cytokines Chemokines Chemokines (CCL17/TARC, CCL22/MDC) NF_kB->Chemokines Enzymes Inflammatory Enzymes (iNOS, COX-2) NF_kB->Enzymes STAT1->Chemokines This compound This compound This compound->MAPKs Inhibits This compound->NF_kB Inhibits This compound->STAT1 Inhibits

This diagram illustrates how this compound inhibits multiple inflammatory pathways in skin cells, reducing the production of key cytokines and chemokines.

Research Implications and Future Directions

The data indicates that this compound is a promising multi-target therapeutic candidate for inflammatory skin diseases like atopic dermatitis. Its ability to simultaneously suppress multiple key pathways (MAPK, STAT1, NF-κB) explains its potent anti-inflammatory effect.

Future research should focus on:

  • Confirming Efficacy: Isolating and testing this compound itself in established in vivo models.
  • Establishing Safety: Conducting comprehensive pharmacokinetic, toxicity, and safety profiling studies.
  • Exploring Synergy: Investigating whether this compound works synergistically with other known anti-inflammatory compounds.

References

Chemical Profile and Identification

Author: Smolecule Technical Support Team. Date: February 2026

Hemiphloin is a natural flavonoid compound, specifically identified as a C-glucosyl flavonoid and also referred to as Naringenin-6-C-glucoside [1] [2] [3].

The table below summarizes its core chemical and physical properties:

Property Description
Systematic Name (1S)-1,5-Anhydro-1-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]-D-glucitol [1]
Molecular Formula C₂₁H₂₂O₁₀ [1] [2] [3]
Average Molecular Weight 434.4 g/mol [1] [2] [3]
CAS Registry Number 71963-94-5 [2] [3]
Type of Compound Flavonoids [2] [3]
Appearance Solid, Powder [2] [3]
Source Roots of Dalbergia odorifera; Leaves of Abrus precatorius and Betula platyphylla var. latifolia [2] [4]

Natural Sources and Biological Activity

This compound has been identified in several plant species through phytochemical studies.

  • Primary Source: The roots of Dalbergia odorifera are a documented source [2].
  • Other Sources: It has also been isolated from the leaves of Abrus precatorius [4] and Betula platyphylla var. latifolia (Asian white birch) [2].

Regarding its biological activity, current research indicates promising therapeutic properties, though the evidence is still preliminary.

  • Anti-inflammatory Activity: this compound has been shown to possess anti-inflammatory activity and is considered a therapeutic candidate for inflammatory skin diseases [3]. This suggests potential for development into treatments for conditions like dermatitis, but the exact molecular targets and signaling pathways involved require further investigation.

Proposed Experimental Workflow for Anti-inflammatory Research

Given the initial findings, a logical next step is to systematically elucidate its mechanism of action. The following diagram outlines a proposed high-level workflow for such an investigation, building on the known activity.

G cluster_invitro In Vitro Assay Steps cluster_mech Mechanistic Investigation Start Start: this compound (C21H22O10) Prep Compound Preparation (Solubilization in DMSO) Start->Prep InVitro In Vitro Assays (Cell-based models of inflammation) Prep->InVitro Mech Mechanistic Studies InVitro->Mech A1 1. Treat cells with this compound and inflammatory stimulus InVitro->A1 Analysis Pathway Analysis & Data Integration Mech->Analysis M1 Western Blotting (Protein phosphorylation) Mech->M1 Output Output: Validated Mechanism of Action Analysis->Output A2 2. Measure inflammatory markers (e.g., IL-6, TNF-α, ICAM-1) A1->A2 A3 3. Assess cell viability (MTT assay) A2->A3 M2 qPCR (Gene expression changes) M3 Kinase Assays (Direct target engagement) M4 Immunofluorescence (Protein localization)

Proposed workflow to elucidate the anti-inflammatory mechanism of this compound.

Analytical Methods for Identification and Quantification

The identification of this compound in plant materials relies on chromatographic and spectroscopic techniques.

  • Isolation and Characterization: The initial identification of this compound in Betula platyphylla was achieved through "physico-chemical and spectroscopic evidences" [2].
  • Extraction and Quantification: For the analysis of total flavonoids in Abrus precatorius leaves (which contain this compound), an optimized extraction and quantification method has been reported [5]. The key parameters are summarized below.
Parameter Optimized Condition
Extraction Solvent 50% Ethanol [5]
Liquid-Solid Ratio 50:1 [5]
Extraction Time 60 minutes [5]
Number of Cycles 2 cycles [5]
Quantification Methods HPLC and UV spectroscopy [5]
Note on Quantification The total flavonoid content determined by UV was significantly lower (about half) than that determined by HPLC, indicating that the choice of analytical method is critical for accurate measurement [5].

Current Research Limitations

It is important to note the following limitations in the currently available data:

  • Signaling Pathways: The specific signaling pathways through which this compound exerts its anti-inflammatory effects have not been explicitly detailed in the available literature. While general pathways like NF-κB or MAPK are often involved in inflammation, direct experimental evidence linking them to this compound is not available in these search results.
  • Detailed Protocols: The search results confirm the presence of this compound in plants and its bioactivity but do not provide full, step-by-step experimental protocols for its isolation, purification, or anti-inflammatory testing.

Conclusion

References

Documented Natural Sources of Hemiphloin

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the plant species from which Hemiphloin has been isolated, according to the available research:

Plant Source Part of Plant Citation / Context
Dalbergia odorifera Roots [1]
Betula platyphylla var. latifolia Leaves [1]

These sources identify the plants, but current public research data lacks specific details on extraction yields or compound concentration within the plant material.

Anti-Inflammatory Activity and Mechanism

Research highlights this compound's potential as a therapeutic candidate, chiefly due to its anti-inflammatory effects. Key findings from cell-based studies are summarized below:

Aspect Experimental Findings
Research Context Investigated for anti-atopic and anti-inflammatory effects in cellular models. [2]

| Key Biological Activities | - Reduced gene expression and production of inflammatory markers (IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC).

  • Showed anti-inflammatory activity in macrophage cells.
  • Inhibited nitric oxide (NO) production, iNOS, and COX-2 expressions. [2] | | Mechanism of Action | Inhibited the phosphorylation of key signaling proteins in the MAPK pathway (p38, ERK, JNK), as well as STAT1 and NF-κB. [2] |

The experimental workflow for determining these mechanisms typically involves stimulating human keratinocyte cells with inflammatory agents and then analyzing the effects of this compound treatment.

The diagram below illustrates the logical flow and key findings from these experiments:

G Start Start: Inflammatory Stimulation (TNF-α/IFN-γ on HaCaT Keratinocytes) Treatment This compound Treatment Start->Treatment Observation Observed Effects Treatment->Observation Mechanism Inferred Mechanism Observation->Mechanism Effect1 ↓ Gene expression of IL-1β, IL-6, IL-8, CCL17, CCL22 Observation->Effect1 Effect2 ↓ Phosphorylation of p38, ERK, JNK, STAT1, NF-κB Observation->Effect2 Mech1 Inhibition of MAPK, STAT1, and NF-κB pathways Effect2->Mech1

Suggestions for Further Research

The available data on this compound is promising but preliminary. To advance its profile as a candidate for drug development, further research should focus on:

  • Expanding Source Identification: Systematically screen related plant species within the genera Dalbergia and Betula, as well as other families known to produce C-glucosyl flavonoids.
  • Quantifying Content: Develop analytical methods to quantify this compound levels in different plant parts, across various growth stages, and from different geographical sources.
  • Isolation and Purification Protocols: Establish and optimize detailed laboratory protocols for the extraction, isolation, and purification of this compound from its natural biomass.

References

Technical Review: Hemiphloin from Vigna angularis - Chemical Properties, Bioactivity, and Therapeutic Potential for Inflammatory Skin Diseases

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity of Hemiphloin

This compound is a C-glucosyl-flavonoid recently identified as a novel active component in Vigna angularis (adzuki bean) with significant therapeutic potential. This compound, with chemical formula C21H22O10 and molecular weight 434.39 g/mol, represents an emerging phytochemical of interest for inflammatory and dermatological applications. [1] Historically, Vigna angularis has been utilized in traditional medicine across Northeast Asia for its antipyretic, anti-inflammatory, and anti-edema properties, but only recently have researchers begun isolating and characterizing its specific bioactive constituents. [2] [1] this compound was first isolated from the 70% ethanol extract of adzuki beans and characterized through comprehensive spectroscopic analysis, including ESI-MS and NMR. [1]

The structural characterization of this compound reveals a flavonoid backbone with a glucose moiety attached via a C-glycosidic bond, which potentially enhances its metabolic stability compared to O-glycosylated flavonoids. NMR data (600 MHz, MeOD-d4) shows distinctive signals at δH 7.31 (2H, d, J = 8.4 Hz, H-2ʹ, H-6ʹ), 6.81 (2H, d, J = 8.4 Hz, H-3ʹ, H-5ʹ), 5.96 (1H, s, H-5), and 5.36 (1H, dd, J = 12.6, 3.0 Hz, H-2), confirming the flavone structure. [1] This C-glucosyl configuration differentiates this compound from more common flavonoid glycosides found in plants and may contribute to its unique biological activity and pharmacokinetic profile. While previously identified in limited botanical sources including Eucalyptus hemiphloia F. Muell and Betula platyphylla var. latifolia, the isolation from Vigna angularis provides a more accessible source for pharmacological investigation. [1]

Anti-inflammatory Efficacy and Mechanistic Insights

In Vitro Anti-inflammatory and Anti-atopic Activity
  • Cellular Models and Treatment Protocols: The anti-inflammatory effects of this compound were investigated using TNF-α/IFN-γ-induced HaCaT keratinocytes and LPS-induced J774 macrophages to model inflammatory skin conditions. [1] HaCaT keratinocytes were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin. [1] For experimentation, cells were stimulated with TNF-α/IFN-γ to induce an inflammatory state mimicking atopic dermatitis, then treated with varying concentrations of this compound to assess therapeutic potential.

  • Cytokine and Chemokine Modulation: this compound demonstrated dose-dependent inhibition of pro-inflammatory mediators in TNF-α/IFN-γ-induced HaCaT cells. Treatment significantly reduced gene expression and production of IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC – key chemokines involved in recruiting inflammatory cells to lesioned skin. [2] [1] The inhibition of these cytokines and chemokines is particularly relevant for inflammatory skin diseases as they act as crucial regulators of subsequent inflammatory responses and immune cell infiltration. [1]

  • Signaling Pathway Inhibition: The mechanistic basis for this compound's anti-inflammatory effects involves multipathway inhibition of critical inflammatory signaling cascades. In TNF-α/IFN-γ-induced HaCaT cells, this compound suppressed the phosphorylation of MAPKs (p38, ERK, JNK), STAT1, and NF-κB. [2] [1] Similarly, in LPS-induced J774 macrophages, this compound treatment decreased NO production and reduced expression of iNOS and COX-2, along with inhibiting TNF-α, IL-1β, and IL-6 gene expressions. [1] This multi-target approach positions this compound as a promising broad-spectrum anti-inflammatory agent capable of modulating multiple inflammatory pathways simultaneously.

G This compound Inhibition of Inflammatory Signaling TNF_IFNg TNF-α/IFN-γ Stimulation TNF_Receptor TNF Receptor TNF_IFNg->TNF_Receptor IFN_Receptor IFN-γ Receptor TNF_IFNg->IFN_Receptor LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MAPKs MAPK Pathway (p38, ERK, JNK) TNF_Receptor->MAPKs NFkB NF-κB Pathway TNF_Receptor->NFkB STAT1 STAT1 Pathway IFN_Receptor->STAT1 JAKs JAKs IFN_Receptor->JAKs JAKs TLR4->MAPKs TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) MAPKs->Cytokines Chemokines Chemokines (CCL17/TARC, CCL22/MDC) MAPKs->Chemokines STAT1->Cytokines STAT1->Chemokines NFkB->Cytokines NFkB->Chemokines Enzymes Inflammatory Enzymes iNOS, COX-2 NFkB->Enzymes This compound This compound Treatment This compound->MAPKs Inhibits Phosphorylation This compound->STAT1 Inhibits Phosphorylation This compound->NFkB Inhibits Activation JAKs->STAT1

Figure 1: this compound inhibition of multiple inflammatory signaling pathways in keratinocytes and macrophages. The diagram illustrates how this compound interferes with key signaling molecules activated by TNF-α/IFN-γ and LPS stimulation.

In Vivo Efficacy Models
  • DNCB-Induced Atopic Dermatitis Model: The therapeutic potential of this compound was further validated in a 2,4-dinitrochlorobenzene (DNCB)-induced mouse model of atopic dermatitis-like skin inflammation. [1] Six-week-old female BALB/c mice (n=5 per group) were sensitized with 20 μL of DNCB applied to each ear initially, then challenged with DNCB (1%, 20 μL/ear) for 3 weeks to establish chronic skin inflammation. The experimental groups included vehicle control (PBS), DNCB-only, DNCB with Vigna angularis extract (VAE) at 100 and 300 mg/kg, and DNCB with dexamethasone (5 mg/kg) as a positive control. [1]

  • Treatment Protocol and Outcome Measures: Treatment compounds were administered orally by gavage for five consecutive days per week during the DNCB challenge period. [1] Results demonstrated that VAE treatment significantly alleviated ear thickness (a measure of edema and inflammation) and reduced serum IgE levels – a key biomarker in allergic inflammation. Histological analysis of ear tissues stained with hematoxylin and eosin (H&E) showed reduced inflammatory cell infiltration in VAE-treated groups compared to DNCB-only controls. Additionally, VAE decreased gene expression of IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC in DNCB-applied ear tissue, consistent with the in vitro findings in HaCaT cells. [1]

Comprehensive Experimental Data and Technical Protocols

Quantitative Analysis of Anti-inflammatory Effects

Table 1: Anti-inflammatory Effects of this compound and Vigna angularis Extract in Experimental Models

Experimental Model Treatment Key Findings Signaling Pathways Affected Citation
TNF-α/IFN-γ-induced HaCaT keratinocytes This compound (varying concentrations) ↓ Gene expression and production of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC Inhibition of p38, ERK, STAT1, and NF-κB phosphorylation [2] [1]
LPS-induced J774 macrophages This compound (varying concentrations) ↓ NO production; ↓ iNOS and COX-2 expressions; ↓ TNF-α, IL-1β, IL-6 gene expressions Suppression of inflammatory enzyme expression [1]
DNCB-induced atopic dermatitis (mouse model) VAE (100 and 300 mg/kg, oral) ↓ Ear thickness; ↓ IgE levels; ↓ Inflammatory cell infiltration; ↓ Cytokine gene expression in ear tissue Not specified [1]
PMACI-induced HMC-1 mast cells Vigna angularis 95% EtOH extract ↓ Histamine release; ↓ Intracellular calcium; ↓ TNF-α and IL-6 expression NF-κB and MAPK dependent mechanisms [3]
Detailed Extraction and Isolation Methodology
  • Plant Material Processing: The extraction process begins with dried seeds of Vigna angularis extracted with 70% ethanol at 70°C for 6 hours, followed by filtration (No. 10, 600 mm filter). [1] The filtrate is concentrated under reduced pressure to obtain a crude extract. For large-scale processing, 1.6 kg of extract can be obtained from the initial plant material. The extract is then suspended in distilled water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and butanol (BuOH) to fractionate components based on polarity. [1]

  • Chromatographic Purification: The n-hexane layer (1.1 kg) undergoes silica gel column chromatography eluted with a gradient of CHCl3:MeOH (100:1 → 0:100, v/v) to obtain 16 fractions (PAH1-PAH16). [1] Fraction PAH12 is further purified using medium-pressure liquid chromatography (MPLC) with a C18 column and mobile phase of MeOH:H2O (1:9 → 0:10, v/v). Final purification is achieved through preparative HPLC using a Phenomenex Luna C18 column (250 × 21.2 mm, 5 μm) with isocratic elution of 17% CH3CN in H2O, yielding pure this compound (3.3 mg from 174.0 mg of PAH12H fraction). [1]

G This compound Extraction and Isolation Workflow Start Dried Vigna angularis Seeds Step1 Extraction with 70% EtOH at 70°C for 6 hours Start->Step1 Step2 Filtration and Concentration Step1->Step2 Step3 Aqueous Suspension and Solvent Partitioning Step2->Step3 F1 n-Hexane Fraction Step3->F1 Step4 Silica Gel Column CHCl3:MeOH Gradient F2 16 Fractions (PAH1-PAH16) Step4->F2 Step5 MPLC Purification C18 Column F4 PAH12H Subfraction Step5->F4 Step6 Preparative HPLC Phenomenex Luna C18 End Pure this compound Step6->End F1->Step4 F3 Fraction PAH12 F2->F3 F3->Step5 F4->Step6

Figure 2: Complete workflow for this compound extraction and purification from Vigna angularis seeds, showing the multi-step chromatographic process.

Analytical Methods and Characterization Data

Table 2: Analytical Techniques for this compound Characterization and Bioactivity Assessment

Analysis Type Methodology/Technique Key Parameters/Findings Application Context
Structural Characterization ESI-MS, NMR (¹H, ¹³C) Chemical formula: C21H22O10; ESI-MS m/z: 435.4 [M+H]+; ¹H NMR (600 MHz, MeOD-d4) data provided Compound identification and structure elucidation [1]
Cell Culture Experiments HaCaT keratinocytes, J774 macrophages Culture conditions: DMEM + 10% FBS + 1% penicillin-streptomycin; Stimulation: TNF-α/IFN-γ or LPS In vitro anti-inflammatory activity assessment [1]
Gene Expression Analysis RT-PCR, ELISA Measurement of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC expression Quantification of inflammatory markers [1]
Protein Analysis Western Blot Phosphorylation status of MAPKs (p38, ERK, JNK), STAT1, NF-κB Signaling pathway investigation [1]
In Vivo Assessment DNCB-induced mouse model Ear thickness measurement, serum IgE levels, histological analysis (H&E staining) Anti-atopic efficacy evaluation [1]

Conclusion and Research Implications

This compound from Vigna angularis represents a promising therapeutic candidate for inflammatory skin diseases, particularly atopic dermatitis. The compound demonstrates multi-target activity against key inflammatory signaling pathways, effectively reducing expression of critical cytokines and chemokines in both cellular and animal models. [2] [1] The comprehensive extraction and purification protocol provides a reproducible method for obtaining this bioactive compound, while the detailed experimental methodologies support its mechanism of action through inhibition of MAPK, STAT1, and NF-κB signaling pathways. [1]

References

Technical Guide: Hemiphloin from Abrus precatorius Leaves - Phytochemical Profiling and Therapeutic Potential for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Abrus precatorius and Hemiphloin

Abrus precatorius (commonly known as rosary pea or jequirity bean) is a leguminous plant with significant medicinal value in traditional medicine systems worldwide. The leaves of this plant have been extensively used in Ayurvedic medicine as laxatives, expectorants, and aphrodisiacs, while also being applied for conditions such as inflammation, ulcers, wounds, and skin diseases [1]. The phytochemical complexity of A. precatorius leaves has attracted considerable scientific interest, with researchers identifying a diverse array of bioactive compounds including alkaloids, flavonoids, triterpenoids, saponins, and unique compounds like this compound [2] [1].

This compound represents one of the several specialized metabolites found in A. precatorius leaves, identified through advanced chromatographic and spectroscopic techniques. This compound belongs to the broader class of polyphenolic compounds and has been detected in multiple phytochemical profiling studies of the plant's foliage [2]. The structural characterization of this compound has been accomplished through comprehensive analytical approaches, including high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), which has confirmed its presence as a significant component in leaf extracts [2]. The therapeutic potential of this compound is derived from its status as a bioactive phytochemical that may contribute to the observed pharmacological properties of A. precatorius leaf extracts.

Chemical Identification and Structural Characterization

Analytical Techniques for this compound Identification

The identification of this compound in A. precatorius leaves has been accomplished through multiple sophisticated analytical techniques, with LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) emerging as the primary method for its initial detection and characterization [2]. This approach allows for the accurate mass determination of phytochemicals present in complex plant extracts, enabling researchers to distinguish this compound from other structurally similar compounds. In one comprehensive phytochemical profiling study, LC-HRMS analysis of a 50% ethanolic leaf extract putatively identified this compound among 55 phytochemicals, primarily consisting of polyphenols, triterpenoids, saponins, and alkaloids [2]. The high resolution of this technique provides the exact molecular mass and fragmentation pattern necessary for preliminary structural assignment.

Complementary spectroscopic techniques have further validated the identity of this compound and elucidated its detailed molecular structure. Specifically, Fourier-Transform Infrared Spectroscopy (FTIR) has been employed to characterize functional groups and chemical bonds present in isolated compounds from A. precatorius leaves [3]. Additionally, nuclear magnetic resonance (NMR) spectroscopy, including both 1D and 2D experiments, has provided detailed information about the carbon-hydrogen framework of related flavonoid compounds isolated from this plant species [3]. While the specific NMR data for this compound was not explicitly detailed in the available literature, the comprehensive analytical workflow applied to similar compounds from the same source suggests the methodology required for its complete structural elucidation.

Structural Features and Classification

Based on mass spectral data and chromatographic behavior, this compound has been classified as a polyphenolic compound with structural characteristics typical of bioactive phytochemicals found in medicinal plants [2]. Its presence in A. precatorius leaves has been consistently reported across multiple independent phytochemical studies, indicating that it represents a characteristic secondary metabolite of this plant species [2] [4]. The structural complexity of this compound necessitates the application of orthogonal analytical techniques to fully characterize its molecular architecture and stereochemical properties.

Table: Analytical Techniques for this compound Identification in A. precatorius Leaves

Technique Application Purpose Key Findings for this compound
LC-HRMS Preliminary identification and accurate mass determination Putatively identified among major compounds in leaf extract [2]
FTIR Functional group characterization Not explicitly reported for this compound but used for related flavonoids [3]
NMR Structural elucidation Not explicitly reported for this compound but used for structural determination of novel flavonoids [3]
HPTLC Compound separation and antioxidant activity screening Used for isolation of bioactive flavonoids with antioxidant potential [3]

Extraction, Quantification and Optimization

Extraction Optimization and Parameters

The extraction of this compound from A. precatorius leaves has been systematically optimized through response surface methodology (RSM), which has identified the ideal parameters for maximum recovery of total flavonoids, including this compound [5]. These optimized parameters include the use of 50% ethanol as the extraction solvent, a liquid-solid ratio of 50:1, an extraction time of 60 minutes, and two extraction cycles [5]. Among these factors, the number of extraction cycles was identified as the most significant variable influencing the yield of flavonoid compounds, emphasizing the importance of repeated extraction for complete recovery of these bioactive constituents.

The selection of ethanol as the preferred extraction solvent is supported by multiple independent studies investigating bioactive compounds from A. precatorius leaves. In research examining the plant's potential for arthritis alleviation, ethanol was found to be the most effective solvent for extracting bioactive compounds, resulting in extracts particularly rich in flavonoids [6]. Similarly, in antidiabetic studies, 50% ethanolic extracts demonstrated significant biological activity in enhancing insulin-mediated glucose uptake in cell-based assays [2]. The consistency across these studies validates ethanol, particularly in 50% concentration, as the optimal solvent for extracting this compound and other flavonoid compounds from A. precatorius leaves.

Quantitative Analysis Across Plant Tissues

Comparative phytochemical analysis has revealed significant differences in this compound content between various plant tissues and cultivation methods. Traditional leaf samples have been shown to contain higher concentrations of total phenols and flavonoids compared to callus cultures derived from stem explants [4]. This quantitative disparity highlights the importance of selecting appropriate plant material for extraction purposes when targeting specific compounds like this compound. Additionally, the genetic stability of callus cultures has been confirmed through flow cytometric analysis, which demonstrated identical DNA content between donor plants and regenerated callus, suggesting that the differences in compound concentration are due to differential expression of biosynthetic pathways rather than genetic variation [4].

The quantitative analysis of this compound has been complicated by methodological variations in flavonoid detection. Significant differences have been observed between UV and HPLC methods for total flavonoid quantification, with UV methods typically yielding values approximately half of those obtained through HPLC analysis [5]. This discrepancy underscores the importance of method selection when quantifying this compound and similar compounds, with HPLC providing more accurate and specific quantification. In optimized extraction processes, the total flavonoid content of A. precatorius leaves has been determined to be approximately 69.0 mg/g by HPLC compared to 41.7 mg/g by UV method [5], highlighting both the rich flavonoid content of this plant and the methodological considerations essential for accurate quantification.

Table: Quantitative Analysis of Flavonoids in A. precatorius Tissues

Plant Tissue Extraction Method Total Flavonoid Content Analytical Method
Mature Leaves 50% ethanol, liquid-solid ratio 50:1, 60 min, 2 cycles 69.0 mg/g HPLC [5]
Mature Leaves 50% ethanol, liquid-solid ratio 50:1, 60 min, 2 cycles 41.7 mg/g UV method [5]
Leaf Tissue Methanol extraction Higher than callus Spectrophotometry [4]
Callus Tissue Methanol extraction Lower than leaf Spectrophotometry [4]

Biological Activities and Therapeutic Potential

Antidiabetic Mechanisms

This compound, as a component of A. precatorius leaf extracts, has demonstrated significant antidiabetic potential through its involvement in insulin-mediated glucose uptake mechanisms. In vitro studies using differentiated C2C12 myotubes have shown that 50% ethanolic leaf extracts significantly enhance insulin-stimulated glucose uptake by modulating key components of the insulin signaling pathway [2]. Specifically, these extracts upregulate the expression of insulin receptor substrate 1 (IRS-1) and Akt substrate of 160 kDa (AS160), critical proteins in the PI3K/Akt signaling pathway that facilitates GLUT4 transporter translocation to the cell membrane [2]. This mechanism enhances glucose disposal in skeletal muscle tissue, which represents a fundamental aspect of insulin resistance in type 2 diabetes.

Notably, the antidiabetic effects of A. precatorius leaf extracts containing this compound have shown comparable or even superior efficacy to conventional pharmaceutical agents. At a concentration of 250 µg/mL, the leaf extract stimulated a significantly higher glucose uptake in myotubes than 1 µM rosiglitazone, a known insulin-sensitizing drug [2]. This promising activity highlights the potential of this compound and related compounds in A. precatorius leaves as natural insulin sensitizers that could inform the development of novel antidiabetic therapeutics targeting insulin resistance in peripheral tissues.

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential of A. precatorius leaf compounds, including this compound, has been demonstrated through computational predictions and experimental validations. PASS (Prediction of Activity Spectra for Substances) analysis has predicted significant anti-inflammatory and antioxidant activities for the phytochemicals identified in leaf extracts [6]. These computational predictions are supported by traditional uses of the plant for inflammatory conditions, including arthritis, rheumatism, and other musculoskeletal disorders [6]. In conventional practice, the leaves are often prepared as poultices or steeped in warm oils and applied topically to inflamed joints and swollen areas to alleviate pain and inflammation.

The antioxidant capacity of flavonoids isolated from A. precatorius leaves has been experimentally validated through multiple assay systems. In one investigation, a novel flavonoid isolated through HPTLC-DPPH bioautography demonstrated significant free radical scavenging activity with an IC50 value of 38.70 ± 3.5 µg/mL, which was substantially lower than the IC50 of standard ascorbic acid (75.19 ± 1.5 µg/mL) under the same experimental conditions [3]. This robust antioxidant activity suggests that this compound and related flavonoids may contribute to mitigating oxidative stress, which represents a common pathophysiological mechanism in chronic inflammatory diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders.

Research Applications and Experimental Protocols

Experimental Workflow for Compound Isolation

The isolation of bioactive flavonoids, including this compound, from A. precatorius leaves follows a systematic bioactivity-guided fractionation approach that integrates separation techniques with biological screening. A validated protocol begins with the preparation of a hydroalcoholic leaf extract using methanol:water (1:1) extraction via maceration, followed by solvent removal under reduced pressure at 40-45°C [3]. The crude extract is then subjected to High-Performance Thin Layer Chromatography (HPTLC) separation on silica gel plates, with the developed plates subsequently sprayed with DPPH solution (0.2% in methanol) to localize antioxidant compounds through the appearance of yellow spots against a purple background [3]. This HPTLC-DPPH bioautography approach enables the targeted isolation of compounds with demonstrated free radical scavenging activity.

Following the identification of antioxidant zones, preparative scale chromatography is employed to isolate the target compounds. The protocol involves column chromatography using silica gel as the stationary phase and gradient elution with chloroform:methanol mixtures of increasing polarity [3]. Fractions exhibiting similar TLC profiles are pooled and concentrated, with purity assessment conducted through analytical HPLC. For final structural characterization, advanced spectroscopic techniques including 1H NMR, 13C NMR, 2D NMR, and FTIR are employed to elucidate the complete molecular structure [3]. This integrated approach ensures the isolation of biologically active compounds with defined chemical structures, providing a roadmap for the isolation of this compound specifically.

G start Start Isolation plant_mat Collect A. precatorius leaves start->plant_mat dry Shade dry for 30 days plant_mat->dry powder Pulverize to fine powder dry->powder extract Hydroalcoholic extraction (Methanol:Water 1:1) powder->extract filter Filter through Whatman No.1 extract->filter concentrate Concentrate under reduced pressure (40-45°C) filter->concentrate hptlc HPTLC separation on silica gel concentrate->hptlc dpph DPPH bioautography screening hptlc->dpph target Identify antioxidant zones (Rf = 0.67) dpph->target column Column chromatography (Silica gel, CHCl3:MeOH gradient) target->column purify Purify target compound column->purify analyze Structural characterization (NMR, FTIR, HPLC-MS/MS) purify->analyze end Pure this compound analyze->end

Figure: Experimental workflow for isolation of this compound from A. precatorius leaves

Molecular Docking and Drug Discovery Approaches

The drug discovery potential of this compound and related compounds from A. precatorius leaves can be explored through structure-based computational approaches. Molecular docking studies represent a validated initial screening strategy for predicting interactions between phytochemicals and biological targets. The general protocol involves retrieving 3D structures of target proteins from the Protein Data Bank and ligand structures from databases such as PubChem, followed by energy minimization using tools like Open Babel with Universal Force Field parameters [7]. Molecular docking is then performed using software such as AutoDock Vina, with binding site determination conducted through servers like DeepSite [7].

For this compound specifically, promising molecular targets could include inflammatory mediators such as TNF-α, IL-6, and COX-2, given the documented anti-inflammatory properties of A. precatorius leaf extracts [6]. Additionally, targets involved in insulin signaling pathways such as insulin receptors, IRS-1, and PI3K would be relevant based on the demonstrated antidiabetic activity [2]. Following initial docking studies, top-ranked compounds should be subjected to drug-likeness evaluation using Lipinski's Rule of Five parameters and toxicity risk predictions using tools like OSIRIS Property Explorer [7] [6]. The stability of promising complexes can then be validated through molecular dynamics simulations (typically 100-200 ns) and binding free energy calculations using MM/PB(GB)SA methods [7] [8].

G start Start Drug Discovery target_sel Target protein selection (PDB ID retrieval) start->target_sel prep_prot Protein preparation (Remove water, add H, charges) target_sel->prep_prot docking Molecular docking (AutoDock Vina) prep_prot->docking prep_lig Ligand preparation (Energy minimization) prep_lig->docking binding Binding affinity analysis docking->binding druglike Drug-likeness screening (Lipinski's Rule of Five) binding->druglike tox Toxicity risk prediction (OSIRIS Property Explorer) druglike->tox md Molecular dynamics simulation (100-200 ns) tox->md mmgbsa Binding free energy calculation (MM/GBSA) md->mmgbsa validate Experimental validation mmgbsa->validate end Lead compound validate->end

Figure: Computational drug discovery workflow for this compound

Cell-Based Assays for Biological Activity Validation

For experimental validation of this compound's therapeutic potential, several cell-based assay systems have been established. The antidiabetic activity can be assessed using differentiated C2C12 mouse skeletal myotubes, with glucose uptake measured following treatment with extracts containing this compound [2]. The protocol involves culturing C2C12 myoblasts in growth medium until confluence, followed by differentiation into myotubes using 2% horse serum for 4-6 days [2]. Treatments are applied in serum-free medium, with insulin stimulation conducted prior to glucose uptake measurement using radioactive 2-deoxy-D-[3H] glucose or fluorescent glucose analogs.

The cytotoxic potential and therapeutic window of this compound-containing extracts can be evaluated through colorimetric MTT assays on various cancer cell lines [3]. The standard protocol involves seeding cells in 96-well plates, treating with serial dilutions of extracts, followed by incubation with MTT solution (0.5 mg/mL) for 4 hours [3]. The formed formazan crystals are then dissolved in DMSO, and absorbance is measured at 570 nm, with IC50 values calculated from dose-response curves. This approach has demonstrated that A. precatorius leaf extracts exhibit selective cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cells, with IC50 values ranging from 47.61 to 122.61 µg/mL depending on the cell line and specific extract [3].

Conclusion and Future Perspectives

This compound represents a biologically significant phytochemical constituent of A. precatorius leaves with demonstrated potential for drug development based on its antidiabetic, anti-inflammatory, and antioxidant activities. The optimized extraction protocols using 50% ethanol and comprehensive characterization methods provide a solid foundation for further investigation of this compound. Future research should focus on the de novo isolation and complete structural elucidation of this compound using advanced spectroscopic techniques, followed by target-specific bioactivity assessments to establish its precise mechanisms of action.

References

Chemical Identification of Hemiphloin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identification data for hemiphloin found in the search results.

Property Reported Data
Plant Source Blumea balsamifera [1]
Molecular Formula C₂₁H₂₂O₁₀ [1]
Ion Mode in MS [M-H]⁻ [1]
Observed m/z 433.1154 [1]
Mass Error -0.64 ppm [1]
Retention Time (UPLC) 10.15 minutes [1]
Compound Type Flavonoid [1]
Identification Note Identified via UPLC-Q-Orbitrap HRMS; one of 18 compounds reported for the first time in this plant [1]

Research Context and Analytical Techniques

While data on this compound itself is sparse, the research provides context on the advanced analytical techniques used for its identification and the chemical background of B. balsamifera.

  • Advanced Identification Technique: this compound was identified using UPLC-Q-Orbitrap High-Resolution Mass Spectrometry [1]. This technique combines ultra-performance liquid chromatography for superior separation with highly accurate mass measurement, allowing for confident determination of elemental composition and structure of unknown compounds in complex mixtures like plant extracts.
  • Flavonoid Background in *B. balsamifera*: The plant's leaves are rich in polyphenolic compounds, particularly flavonoids [2]. One study developed an HPLC method to simultaneously quantify 18 polyphenolic compounds, including 17 flavonoids, though this compound was not among the listed targets in that particular study [2]. This indicates a established research focus on the flavonoid constituents of this plant.

Research Gaps and Proposed Investigations

Based on the available information, the following areas represent significant research gaps and potential directions for future study on this compound.

  • Isolation and Purification: The first step would be to isolate this compound from the plant extract. The general extraction method used in the identified study was reflux with 80% methanol [2]. You could employ techniques like preparative HPLC or column chromatography (e.g., silica gel, Sephadex LH-20) for purification.
  • Structural Elucidation: While HRMS provides the molecular formula, full structural confirmation, including stereochemistry, requires Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR such as COSY, HSQC, HMBC).
  • Bioactivity Profiling: The biological function of this compound is currently unknown. Based on the reported antioxidant activity of B. balsamifera extracts and other flavonoids [1] [2], you could investigate its antioxidant capacity (e.g., via DPPH, ABTS assays). Other relevant pharmacological activities to explore include anti-inflammatory, antimicrobial, or cytotoxic effects against human cancer cell lines.
  • Quantitative Analysis: Develop a validated quantitative method (e.g., using HPLC-PDA or LC-MS) to determine the concentration of this compound in different plant parts, across various growth stages, or from different geographical sources.

Experimental Workflow for Characterization

For a comprehensive characterization of this compound, the following integrated workflow is recommended.

cluster_1 Compound Isolation & Purification cluster_2 Structural Characterization cluster_3 Functional & Applied Research Start Start: Crude Plant Extract A Extraction (e.g., Reflux with 80% Methanol) Start->A B Fractionation (Column Chromatography) A->B C Purification (Preparative HPLC) B->C D Isolated this compound C->D E High-Resolution Mass Spectrometry (HRMS) D->E F Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D) E->F G Confirmed Structure F->G H Bioactivity Assays (Antioxidant, Antimicrobial, etc.) G->H I Quantitative Analysis (HPLC-PDA/LC-MS) G->I J Mechanistic Studies (Signaling Pathways, Target Identification) H->J

The diagram outlines a multi-stage research path from initial extraction to mechanistic studies, highlighting key techniques for each phase.

The available scientific data on this compound from Blumea balsamifera is currently limited to its identification. Full characterization and evaluation of its therapeutic potential require further experimental work.

References

Comprehensive Technical Guide to Hemiphloin: A C-Glucosyl-Flavonoid with Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Structural Properties

Hemiphloin is a C-glucosyl-flavonoid, specifically identified as naringenin-6-C-β-D-glucopyranoside [1]. This natural product belongs to the flavanone subclass of flavonoids, characterized by a C-C bond between the flavonoid skeleton and the sugar unit, which confers greater stability against acid and enzymatic hydrolysis compared to O-glycosylated flavonoids.

  • Molecular Formula: C₂₁H₂₂O₁₀ [2] [1]
  • Molecular Weight: 434.4 g/mol (calculated from formula) [1]
  • CAS Registry Number: 71963-94-5 [1]
  • IUPAC Name: (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl-6-β-D-glucopyranosyl)-2,3-dihydrochromen-4-one
  • Physical Form: Yellow crystalline powder [1]

The compound features a naringenin (flavanone) aglycone with a glucose moiety attached at the C-6 position of the A-ring. This C-glycosidic linkage significantly influences its chemical behavior, biological activity, and metabolic stability. The structural elucidation has been confirmed through extensive spectroscopic analysis including ¹H NMR, ¹³C NMR, and mass spectrometry [2] [1].

Natural Sources and Extraction

This compound is distributed across various plant families and has been isolated from multiple botanical sources:

  • Vigna angularis (adzuki bean): Identified in 70% ethanol extracts of seeds [2]
  • Dalbergia odorifera: Sourced from the roots [1]
  • Betula platyphylla var. latifolia: Isolated from leaves [1]
  • Eucalyptus hemiphloia F. Muell: Found in the kino (resin) [2]
  • Schoepfia chinensis: Obtained from the bark [2]
  • Abrus precatorius: Identified in leaf extracts [3]

The compound is typically extracted using ethanol-water mixtures (50-70% ethanol) with potential enrichment through sequential partitioning with organic solvents including n-hexane, ethyl acetate, and n-butanol [2]. Final purification can be achieved using techniques such as silica gel column chromatography and preparative HPLC [2].

Biological Activities and Mechanisms of Action

Research has revealed multiple biological activities associated with this compound, particularly focusing on its anti-inflammatory and anti-atopic properties.

Anti-Inflammatory and Anti-Atopic Mechanisms

This compound demonstrates significant activity in models of inflammatory skin diseases, primarily through modulation of key signaling pathways:

Table 1: Anti-inflammatory Effects of this compound in Cellular Models

Experimental Model Concentrations Tested Key Effects Molecular Targets
TNF-α/IFN-γ-induced HaCaT keratinocytes [2] Not specified ↓ Gene expression and production of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC Inhibition of p38, ERK, STAT1, and NF-κB phosphorylation
LPS-induced J774 macrophages [2] Not specified ↓ NO production; ↓ iNOS and COX-2 expression; ↓ TNF-α, IL-1β, and IL-6 gene expression Not fully elucidated

The following diagram illustrates the key signaling pathways modulated by this compound in TNF-α/IFN-γ-induced HaCaT keratinocytes:

G TNF_IFN TNF-α/IFN-γ Stimulation MAPKs MAPK Pathway (p38, ERK, JNK) TNF_IFN->MAPKs Activates STAT1 STAT1 Pathway TNF_IFN->STAT1 Activates NFkB NF-κB Pathway TNF_IFN->NFkB Activates Transcription Pro-inflammatory Gene expression MAPKs->Transcription Promotes STAT1->Transcription Promotes NFkB->Transcription Promotes Cytokines Inflammatory Mediators (IL-1β, IL-6, IL-8, CCL17, CCL22) Transcription->Cytokines Increases production This compound This compound Treatment This compound->MAPKs Inhibits This compound->STAT1 Inhibits This compound->NFkB Inhibits

Figure 1: this compound inhibits multiple signaling pathways in inflamed keratinocytes, reducing production of key inflammatory mediators involved in atopic dermatitis.

In Vivo Efficacy in Atopic Dermatitis Model

The therapeutic potential of this compound is supported by in vivo studies using a 2,4-dinitochlorobenzene (DNCB)-induced mouse model of atopic dermatitis. Treatment with Vigna angularis extract (containing this compound) demonstrated [2]:

  • Reduced ear thickness (indicating decreased inflammation and edema)
  • Decreased IgE levels (modulating the allergic response)
  • Downregulation of IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC gene expression in DNCB-applied ear tissue

These effects were comparable to those observed with dexamethasone treatment, suggesting significant therapeutic potential for inflammatory skin conditions [2].

Potential Metabolic Effects

This compound has been identified as a constituent in Abrus precatorius leaf extract, which demonstrates significant effects on glucose metabolism. The extract stimulates insulin-mediated glucose uptake in differentiated C2C12 myotubes through the protein kinase B/phosphoinositide 3-kinase pathway, suggesting potential applications in managing insulin resistance and hyperglycemia [3].

Experimental Protocols and Methodologies

In Vitro Anti-Inflammatory Activity Assessment

Cell Culture and Treatment

  • HaCaT keratinocytes are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin [2]
  • Cells are stimulated with a combination of TNF-α and IFN-γ (typically 10 ng/mL each) to induce inflammation
  • This compound is tested at various concentrations (dissolved in DMSO, with final DMSO concentration <0.1%)
  • Incubation period typically ranges from 6-24 hours depending on the endpoint measured

Gene Expression Analysis

  • RNA isolation using TRIzol or commercial kits
  • cDNA synthesis using reverse transcriptase
  • Quantitative PCR with specific primers for IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC
  • Normalization to housekeeping genes (GAPDH, β-actin)

Protein Analysis

  • Western blotting for phosphorylation status of MAPKs (p38, ERK, JNK), STAT1, and NF-κB
  • Cytokine measurement using ELISA kits for corresponding proteins
  • Immunofluorescence for cellular localization of transcription factors
In Vivo Atopic Dermatitis Model

Animal Model Generation

  • Animals: Female BALB/c mice (6-week-old)
  • Sensitization: 20 μL of 1% DNCB applied to each ear once in the first week
  • Challenge: Both ears challenged with DNCB (1%, 20 μL/ear) for 3 weeks
  • Treatment: this compound or Vigna angularis extract (100 and 300 mg/kg) orally administered by gavage for five consecutive days per week during the challenge period
  • Control groups: Vehicle (PBS), DNCB vehicle (PBS), DNCB with dexamethasone (5 mg/kg)

Evaluation Parameters

  • Ear thickness measurement using digital calipers
  • Serum IgE levels by ELISA
  • Histological analysis of ear tissues (H&E staining)
  • Gene expression in ear tissues by qPCR

Comparison with Other C-Glucosyl Flavonoids

Table 2: Comparative Bioactivity of Selected C-Glucosyl Flavonoids

Compound Antioxidant Activity ACE Inhibition AChE Inhibition Anti-AGE Activity
Homoorientin Moderate Moderate High High
Orientin Moderate Moderate High High
Vitexin Low Low Low Low
Isovitexin Low Low Low Moderate
Quercetin High High Low Moderate
This compound Data not fully established Not tested Not tested Not tested

C-glucosyl flavonoids generally demonstrate multifaceted biological activity including antioxidant properties, angiotensin-converting enzyme (ACE) inhibition, acetylcholinesterase (AChE) inhibition, and anti-advanced glycation end-products (AGE) activity [4]. The specific position of glycosylation significantly influences their biological potency.

Research Gaps and Future Directions

While the current research on this compound is promising, several aspects require further investigation:

  • Detailed pharmacokinetic studies including absorption, distribution, metabolism, and excretion
  • Comprehensive safety and toxicity profiling in relevant animal models
  • Structure-activity relationships compared to other C-glucosyl flavonoids
  • Synergistic effects with other bioactive compounds in natural extracts
  • Therapeutic efficacy in other inflammatory disease models beyond dermatological conditions
  • Clinical validation of preclinical findings

References

Chemical and Biological Profile of Hemiphloin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the foundational data for hemiphloin, which is crucial for experimental design and compound handling.

Property Description
CAS Number 71963-94-5 [1] [2]
Molecular Formula C21H22O10 [1] [2]
Molecular Weight 434.4 g/mol [1]
Type of Compound Flavonoid [1]
Purity >=98% [1]
Source The roots of Dalbergia odorifera and leaves of Betula platyphylla var. latifolia [1]
Physical Description Powder [1]
Primary Bioactivity Anti-inflammatory [2] [3]
Therapeutic Candidate For Inflammatory skin diseases (e.g., atopic dermatitis) [2] [3]

Key Experimental Findings and Mechanisms

Recent studies have detailed the anti-inflammatory effects of this compound. The following table outlines the core experimental findings.

Study Model Treatment Key Findings Proposed Mechanism of Action
TNF-α/IFN-γ-induced HaCaT keratinocytes [3] This compound ↓ Gene expression & production of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC [3]. Inhibition of phosphorylation of p38, ERK, STAT1, and NF-κB [3].
LPS-induced J774 macrophages [3] This compound ↓ NO production; ↓ expression of iNOS and COX-2; ↓ gene expression of TNF-α, IL-1β, and IL-6 [3]. Not specified in the cited source.
DNCB-induced atopic dermatitis mouse model (treated with Vigna angularis extract containing this compound) [3] VAE (70% ethanol extract) ↓ Ear thickness; ↓ IgE levels; ↓ gene expression of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC in ear tissue [3]. Inhibition of MAPKs (p38, ERK, JNK), STAT1, and NF-κB pathways [3].

The experimental workflow and the signaling pathways inhibited by this compound can be visualized in the following diagrams, which summarize the logical flow from in-vitro to in-vivo models and the key molecular mechanisms involved.

hemiphloin_workflow start Study Initiation in_vitro In-Vitro Models start->in_vitro m1 TNF-α/IFN-γ-induced HaCaT Keratinocytes in_vitro->m1 m2 LPS-induced J774 Macrophages in_vitro->m2 in_vivo In-Vivo Model in_vitro->in_vivo Findings validated findings Anti-inflammatory Effects Confirmed m1->findings m2->findings m3 DNCB-induced Atopic Dermatitis in Mice in_vivo->m3 m3->findings mechanism Mechanism Elucidation findings->mechanism mech_detail Inhibition of MAPKs (p38, ERK, JNK), STAT1, and NF-κB pathways mechanism->mech_detail

Experimental workflow for this compound research

signaling_pathway extracellular Extracellular Stimuli (TNF-α, IFN-γ, LPS) mapk MAPK Pathway (p38, ERK, JNK) extracellular->mapk nfkb NF-κB Pathway extracellular->nfkb stat1 STAT1 Pathway extracellular->stat1 cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) mapk->cytokines nfkb->cytokines enzymes Inflammatory Enzymes (iNOS, COX-2) nfkb->enzymes chemokines Chemokines (CCL17/TARC, CCL22/MDC) stat1->chemokines cytokines->chemokines inhibition This compound Inhibition inhibition->mapk inhibition->nfkb inhibition->stat1

Signaling pathways inhibited by this compound

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the methodologies for key experiments.

Cell Culture and Treatment
  • Cell Lines: Use human keratinocyte cells (HaCaT) and murine macrophage cells (J774).
  • Inflammation Induction: Stimulate HaCaT cells with a combination of TNF-α and IFN-γ. Stimulate J774 cells with LPS [3].
  • This compound Preparation: Prepare a stock solution in DMSO at a concentration of 10-100 mM. Further dilute in cell culture medium for treatment. A final concentration of 10-100 µM is typically used for in vitro experiments [2] [3].
  • Pre-treatment: Administer this compound to cells 1-2 hours prior to the application of inflammatory inducers [3].
Analysis of Gene Expression
  • Method: Quantitative Real-Time PCR (qRT-PCR).
  • Target Genes:
    • Pro-inflammatory Cytokines: IL-1β, IL-6, IL-8, TNF-α.
    • Chemokines: CCL17/TARC, CCL22/MDC.
    • Inflammatory Enzymes: iNOS, COX-2 [3].
Analysis of Protein Expression and Phosphorylation
  • Method: Western Blot.
  • Target Proteins:
    • Signaling Pathways: Phosphorylated forms of p38, ERK, JNK, STAT1, and NF-κB subunits. Always compare to total protein levels to assess activation status [3].
    • Inflammatory Enzymes: iNOS and COX-2 protein levels [3].
In-Vivo Validation
  • Disease Model: Use a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in mice.
  • Treatment: Apply a 70% ethanol extract of Vigna angularis (VAE), standardized to contain this compound, topically or systemically.
  • Efficacy Endpoints:
    • Clinical Scoring: Measure reduction in ear thickness and dermatitis index.
    • Biochemical Analysis: Measure serum levels of IgE.
    • Molecular Analysis: Analyze gene expression of IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC in affected skin tissue [3].

Research Context and Future Directions

  • Current Research Stage: The existing data is robust but remains at the preclinical level. The primary evidence comes from in vitro models and an in vivo study where this compound was administered as a component of a plant extract (VAE), not as a purified single compound [3]. Further investigation is needed to confirm the efficacy and safety of the isolated molecule.
  • Positioning in Drug Discovery: this compound fits into the growing field of natural bioactive compounds for skin diseases. This area leverages molecules with inherent anti-inflammatory and antioxidant properties, often explored as potential ingredients in nanoformulations to enhance delivery and efficacy [4].
  • Suggested Next Steps: Future work should focus on:
    • Confirming single-agent efficacy of purified this compound in established disease models.
    • Conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.
    • Exploring formulation strategies, such as topical nanoformulations, to improve skin penetration and stability [4].

References

Chemical and Physical Characterization of Hemiphloin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical properties of Hemiphloin as identified from the literature.

Property Description
IUPAC Name (1S)-1,5-Anhydro-1-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]-D-glucitol [1]
Other Names Naringenin-6-C-glucoside; 6-C-Glucosylnaringenin [2] [1]
CAS Number 71963-94-5 (also listed under 3682-03-9) [2] [1] [3]
Molecular Formula C({21})H({22})O(_{10}) [4] [2] [1]
Molecular Weight 434.4 g/mol [2] [1] [3]
Type of Compound C-glucosyl-flavonoid (Flavanone) [4] [2]
Appearance Yellow powder [4] [3]
Purity ≥98% (available commercially) [2]
Solubility Soluble in DMSO, Methanol, Ethanol, Pyridine [2] [3]
Source Roots of Dalbergia odorifera; also found in Betula platyphylla and Eucalyptus hemiphloia [2] [1]

Biological Activity and Mechanism of Action

A 2023 study provides the most compelling evidence for this compound's bioactivity, specifically in the context of inflammatory skin diseases like atopic dermatitis [4] [5].

The proposed mechanism of action, based on in vitro studies using TNF-α/IFN-γ-induced HaCaT keratinocytes, involves the inhibition of key pro-inflammatory signaling pathways. The diagram below summarizes this mechanism.

Diagram 1: Proposed mechanism of this compound's anti-inflammatory action in keratinocytes.

The biological effects of this mechanism are summarized in the table below.

Activity Model Key Findings & Effects
In Vitro (HaCaT Keratinocytes) Suppressed gene expression and production of inflammatory markers (IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC) [4] [5].
In Vitro (J774 Macrophages) Showed anti-inflammatory activity in LPS-induced model; reduced NO production, iNOS, and COX-2 expression [4] [5].
In Vivo (DNCB-induced Mouse Model) The 70% ethanol extract of V. angularis (source of this compound) alleviated skin inflammation (ear thickness) and reduced IgE levels [4].
Primary Molecular Targets Inhibition of phosphorylation in MAPKs (p38, ERK, JNK), STAT1, and NF-κB pathways [4] [5].

Experimental Protocols and Workflows

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.

Extraction and Isolation from Vigna angularis

The following workflow details the process used to obtain this compound from dried seeds of Vigna angularis [4]:

G Start Dried Seeds of Vigna angularis Step1 Extraction with 70% EtOH at 70°C for 6 hours Start->Step1 Step2 Filtration and Concentration Step1->Step2 Step3 Suspension in Distilled Water and Sequential Partitioning Step2->Step3 Step4 n-Hexane Layer Step3->Step4 Step5 Silica Gel Column Chromatography (CHCl₃:MeOH gradient) Step4->Step5 Step6 Fraction PAH12 Step5->Step6 Step7 MPLC (C18; MeOH:H₂O gradient) Step6->Step7 Step8 Preparative HPLC (C18, 17% CH₃CN isocratic) Step7->Step8 End Pure this compound Step8->End

Diagram 2: Workflow for the extraction and isolation of this compound.

Key Biological Assays
  • Cell Culture and Treatment: Human keratinocyte cell line (HaCaT) was maintained in DMEM with 10% FBS. Cells were induced with TNF-α/IFN-γ to create an inflammatory model. This compound was treated at various concentrations to assess its effects [4].
  • Gene Expression Analysis: The study used quantitative methods (like RT-PCR) to measure the reduction in mRNA levels of IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC [4] [5].
  • Protein Analysis: Western blotting was used to demonstrate that this compound inhibited the phosphorylation of proteins in the MAPK (p38, ERK, JNK), STAT1, and NF-κB pathways [4] [5].
  • In Vivo Model: A mouse model of atopic dermatitis was generated using 2,4-dinitochlorobenzene (DNCB). The V. angularis extract (100 and 300 mg/kg) was orally administered, leading to reduced ear thickness and serum IgE levels [4].

Research Gaps and Future Directions

While the 2023 findings are promising, several areas require further investigation to advance this compound as a therapeutic candidate:

  • Pharmacokinetics: Data on absorption, distribution, metabolism, and excretion (ADME) is currently unavailable.
  • In Vivo Efficacy of Pure Compound: The existing in vivo data is for the crude V. angularis extract, not isolated this compound.
  • Target Identification: The exact molecular target(s) within the signaling pathways remain to be elucidated.
  • Safety Profile: A comprehensive toxicological evaluation has not been conducted.

References

A Framework for Developing a Hemiphloin Extraction Protocol

Author: Smolecule Technical Support Team. Date: February 2026

When a specific protocol is unavailable, the standard approach involves breaking down the process into key stages, from cell disruption to purified protein. The workflow below outlines this generalized strategy.

G Start Start: Source Material (Cell Culture/Tissue) Step1 1. Cell Lysis & Crude Extract Preparation Start->Step1 Step2 2. Clarification (Centrifugation/Filtration) Step1->Step2 Step3 3. Primary Purification (Affinity Chromatography) Step2->Step3 Step4 4. Secondary Purification (Ion-Exchange/SEC) Step3->Step4 Step5 5. Analysis & Characterization (SDS-PAGE, MS, HPLC) Step4->Step5 End End: Purified Protein Step5->End

Detailed Methodologies for Key Experiments

Here are detailed protocols for the critical techniques referenced in the workflow. You can use these as a template, substituting Hemiphloin-specific details such as the affinity tag or buffer conditions as needed.

One-Step Affinity Purification Using a Hemo-Agarose Column

This method is highly effective for proteins that bind heme or related porphyrins [1].

  • Principle: Exploits the specific binding between the target protein (e.g., this compound) and heme immobilized on an agarose matrix.
  • Materials:
    • Hemo-agarose resin
    • Equilibration Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.4
    • Wash Buffer: Equilibration buffer + 0.5 M NaCl (high salt)
    • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0, OR competitive elution with free heme (1-10 mM)
    • Gravity-driven chromatography column
  • Procedure:
    • Preparation: Centrifuge the crude cell lysate at 15,000 × g for 30 minutes at 4°C to remove insoluble debris. Filter the supernatant through a 0.45 µm membrane.
    • Equilibration: Pack the hemo-agarose resin into a column. Wash with 5-10 column volumes (CV) of Equilibration Buffer.
    • Loading: Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5-1.0 mL/min).
    • Washing: Wash with 10-15 CV of Equilibration Buffer until the absorbance at 280 nm (A280) returns to baseline. Follow with 5 CV of Wash Buffer to remove non-specifically bound proteins.
    • Elution: Apply Elution Buffer. Collect 1 mL fractions into tubes containing 100 µL of 1 M Tris-HCl, pH 9.0, to immediately neutralize the pH and preserve protein activity.
    • Regeneration: Wash the column with 5 CV of Equilibration Buffer for storage.
Analytical High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and powerful technique for both purifying and analyzing proteins on an analytical scale [2]. The table below summarizes common HPLC modes used in protein science.

  • Application: Assess the purity, stability, and homogeneity of purified this compound. Can also be used as a secondary purification step.
  • Materials:
    • HPLC system with a UV-Vis detector
    • Analytical HPLC column (e.g., C4 or C8 for Reversed-Phase, silica-based for Size-Exclusion)
    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
    • Mobile Phase B: 0.1% TFA in acetonitrile
  • Procedure:
    • Sample Prep: Dilute the purified protein sample in the starting mobile phase and filter through a 0.22 µm centrifugal filter.
    • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 minutes at the intended flow rate.
    • Injection & Separation: Inject the sample (typically 10-100 µg). For Reversed-Phase Chromatography (RPC), run a gradient from 5% B to 95% B over 20-60 minutes, monitoring absorbance at 280 nm (protein) and 410 nm (heme).
    • Analysis: A single, sharp peak typically indicates high purity, while multiple peaks suggest impurities or degradation.
Method Principle Best for this compound... Common Elution Method
Size-Exclusion (SEC) [2] Separates by hydrodynamic volume (size/shape) Polishing step; removing aggregates; buffer exchange. Isocratic (constant buffer composition).
Ion-Exchange (IEC) [2] Separates by net surface charge Purification based on its isoelectric point (pI). Increasing salt gradient (e.g., NaCl).
Reversed-Phase (RPC) [2] Separates by surface hydrophobicity Analytical purity checks; separating very similar proteins. Increasing organic solvent gradient (e.g., acetonitrile).
Hydrophobic Interaction (HIC) [2] Separates by hydrophobicity (under aqueous conditions) Purifying hydrophobic or membrane-associated proteins. Decreasing salt gradient.
Structural & Functional Characterization

After purification, confirm the identity and function of this compound using these techniques.

  • SDS-PAGE and Western Blotting [3]:

    • Principle: Separates proteins by molecular weight. Confirms purity and approximate size.
    • Protocol: Run purified sample on a 4-20% gradient gel under reducing and non-reducing conditions. Stain with Coomassie Blue. For Western Blot, transfer to a membrane and probe with a this compound-specific antibody.
  • Mass Spectrometry (MS) [3]:

    • Principle: Determines the exact molecular mass and can be used to identify the protein via peptide mass fingerprinting.
    • Protocol: Desalt the purified protein. Analyze by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS.
  • UV-Vis Spectroscopy:

    • Principle: Heme-containing proteins often have a characteristic Soret band (~400 nm) and other peaks in the visible spectrum that report on the heme's oxidation and ligation state.
    • Protocol: Perform a full wavelength scan (250-700 nm) of the purified protein in a clear buffer. The spectrum can serve as a fingerprint for the protein's functional state.

Key Considerations for Protocol Optimization

Developing a new protocol requires iterative optimization. Keep these points in mind:

  • Start with the Known: If this compound is related to hemopexin, its domains may be connected by a histidine-rich hinge region that becomes protected upon heme binding [1]. This could be a critical factor for stability during extraction.
  • Buffer Conditions are Critical: Small changes in pH, salt concentration, or the inclusion of protease inhibitors can dramatically affect yield and stability.
  • Track Purity and Yield: Always correlate chromatogram peaks with SDS-PAGE bands to know which peak contains your target protein.
  • Activity Assays: Develop a functional assay (e.g., a heme-binding assay) early on to ensure your purification process maintains the protein's biological activity, not just its structure.

References

Comprehensive Application Notes and Protocols: Isolation, Characterization, and Bioactivity Assessment of Hemiphloin from Vigna angularis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hemiphloin is a C-glucosyl-flavonoid recently identified as a novel indicator component in the 70% ethanol extract of Vigna angularis (adzuki bean). This compound has emerged as a promising therapeutic candidate for inflammatory skin conditions, particularly atopic dermatitis. Adzuki bean has been traditionally used in Northeast Asia as a folk remedy with recognized antipyretic, anti-inflammatory, and anti-edema effects. While previous research has primarily focused on the 95% ethanol extract of V. angularis, recent investigations have revealed that the 70% ethanol extract and its active component, this compound, exhibit significant anti-atopic properties through modulation of key inflammatory pathways. These findings have positioned this compound as a compound of considerable interest for pharmaceutical development and biomedical research. The following application notes provide detailed methodologies for the extraction, isolation, characterization, and bioactivity evaluation of this compound, supporting standardized approaches for further investigation of this promising natural product [1].

Extraction & Isolation Protocols

Plant Material Preparation
  • Source Material: Begin with dried seeds of Vigna angularis. Ensure proper botanical identification and authentication of plant material through voucher specimen deposition in a recognized herbarium.
  • Initial Processing: Mill or grind the dried seeds to a coarse powder (approximately 20-40 mesh size) to maximize surface area for extraction while avoiding excessive fine particles that may complicate subsequent filtration steps [1].
Extraction Procedure
  • Solvent Preparation: Prepare 70% ethanol solution (v/v) in deionized water. The consistent use of 70% ethanol is critical as it has been shown to optimally extract this compound compared to other ethanol concentrations [1].

  • Extraction Process:

    • Combine powdered plant material with 70% ethanol at a ratio of approximately 1:10 (w/v).
    • Heat the mixture to 70°C with continuous agitation for 6 hours.
    • Filter the extract through a No. 10 filter paper (600 mm, Hyundai Micro Co., Seoul, South Korea) or equivalent.
    • Repeat the extraction process twice with fresh solvent to maximize yield.
    • Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at 40-45°C to obtain a crude extract [1].
  • Initial Fractionation:

    • Suspend the concentrated extract in distilled water (approximately 1:5 w/v).
    • Partition the aqueous suspension sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH), each at a ratio of 1:1 (v/v).
    • Collect the n-hexane layer, which contains the target compounds of interest [1].
Isolation and Purification of this compound
  • Column Chromatography:

    • Subject the n-hexane fraction (1.1 kg from original extract) to silica gel column chromatography.
    • Elute using a gradient of chloroform:methanol (100:1 → 0:100, v/v) to obtain 16 fractions (labeled PAH1 through PAH16).
    • Monitor fractions by thin-layer chromatography (TLC) to guide pooling of similar fractions [1].
  • Intermediate Purification:

    • Subject fraction PAH12 to medium-pressure liquid chromatography (MPLC) using a C18 column and a gradient elution of methanol:water (1:9 → 0:10, v/v).
    • Collect subfractions based on UV detection at 254 nm and 365 nm.
  • Final Purification:

    • Further purify subfraction PAH12H (174.0 mg) by preparative high-performance liquid chromatography (HPLC).
    • Use a Phenomenex Luna C18 column (250 × 21.2 mm, 5 μm) with isocratic elution using 17% acetonitrile in water.
    • Monitor at 270 nm and collect peaks with retention times corresponding to this compound.
    • Under these conditions, approximately 3.3 mg of pure this compound can be obtained from 174.0 mg of the PAH12H subfraction [1].
Compound Characterization

Table 1: Physicochemical Properties and Characterization Data for this compound

Parameter Characteristics/Value
Appearance Yellow powder
Chemical Formula C~21~H~22~O~10~
Molecular Weight 434.39 g/mol
ESI-MS m/z 435.4 [M+H]^+^
UV-Vis Absorption Characteristic flavonoid pattern with maxima at 270-280 nm
^1^H NMR (600 MHz, MeOD-d~4~) δ~H~ 7.31 (2H, d, J = 8.4 Hz, H-2ʹ, H-6ʹ), 6.81 (2H, d, J = 8.4 Hz, H-3ʹ, H-5ʹ), 5.96 (1H, s, H-5), 5.36 (1H, dd, J = 12.6, 3.0 Hz, H-2), 4.78 (1H, d, J = 10.2 Hz, H-1ʹʹ), 4.12 (1H, m, H-2ʹʹ), 3.85 (1H, m, H-6ʹʹα), 3.71 (1H, m, H-6ʹʹβ), 3.43 (2H, m, H-3ʹʹ, H-5ʹʹ), 3.37 (1H, m, H-4ʹʹ), 3.13 (1H, d, J = 17.4, 6.6 Hz, H-3α), 2.75 (1H, d, J = 17.4, 3.0 Hz, H-3β)
^13^C NMR (150 MHz, MeOD-d~4~) δ~C~ 161.8 (C-5), 128.5 (C-2ʹ, 6ʹ), 115.4 (C-3ʹ, 5ʹ), 81.6 (C-5ʹʹ), 79.2 (C-3ʹʹ), 78.4 (C-2), 73.1 (C-1ʹʹ), 71.0 (C-4ʹʹ), 70.5 (C-2ʹʹ), 61.7 (C-6ʹʹ), 42.1 (C-3)

Bioactivity Assessment Protocols

In Vitro Anti-Atopic Activity Assessment
3.1.1 Cell Culture and Treatment
  • Cell Line: Utilize human keratinocyte cell line (HaCaT, ATCC, Rockville, MD, USA).
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO~2~ atmosphere.
  • Inflammation Induction: Induce inflammatory response by treating cells with TNF-α/IFN-γ (typical concentrations: 10 ng/mL each) for 24 hours.
  • Compound Treatment: Apply this compound at varying concentrations (typically 1-100 μM) concurrently with or prior to cytokine stimulation [1].
3.1.2 Gene Expression Analysis
  • RNA Isolation: Extract total RNA using commercial kits (e.g., Trizol reagent) according to manufacturer's instructions.
  • qRT-PCR: Perform quantitative real-time PCR to measure expression of key inflammatory markers:
    • Primers for IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC
    • Normalize to housekeeping genes (GAPDH or β-actin)
    • Use 2^-ΔΔCt^ method for quantification of relative gene expression [1].
3.1.3 Protein Analysis
  • ELISA: Measure production of inflammatory cytokines (IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC) in cell culture supernatants using commercial ELISA kits according to manufacturer's protocols.
  • Western Blotting: Analyze protein expression and phosphorylation status in key signaling pathways:
    • Extract total cellular protein using RIPA buffer with protease and phosphatase inhibitors
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes
    • Probe with antibodies against phosphorylated and total forms of MAPKs (p38, ERK, JNK), STAT1, and NF-κB
    • Detect using enhanced chemiluminescence and quantify by densitometry [1].
In Vivo Anti-Atopic Activity Assessment
3.2.1 Animal Model of Atopic Dermatitis
  • Animals: Use six-week-old female BALB/c mice (obtained from licensed breeders).
  • Ethics Compliance: All procedures must be approved by the Institutional Animal Care and Use Committee (permission number #KRIBB-AEC-21259 as reference) and conducted in accordance with relevant guidelines [1].
  • Group Allocation: Divide mice into five groups (n=5 per group):
    • Vehicle control (PBS)
    • DNCB control (PBS)
    • DNCB + VAE (100 mg/kg)
    • DNCB + VAE (300 mg/kg)
    • DNCB + dexamethasone (5 mg/kg, positive control)
3.2.2 Induction of Atopic Dermatitis-like Lesions
  • Sensitization: In the first week, apply 20 μL of 1% 2,4-dinitochlorobenzene (DNCB) once to each ear (both face and back sides).
  • Challenge: For subsequent 3 weeks, challenge both ears of mice with DNCB (1%, 20 μL/ear, once daily).
  • Treatment: Orally administer VAE (100 or 300 mg/kg) or dexamethasone (5 mg/kg) by gavage for five consecutive days per week concurrently with DNCB challenge [1].
3.2.3 Evaluation Parameters
  • Clinical Assessment: Measure ear thickness regularly using a digital micrometer.
  • Histological Analysis:
    • Collect ear tissues and fix in 4% paraformaldehyde
    • Embed in paraffin, section at 5 μm thickness
    • Stain with hematoxylin and eosin (H&E) for general morphology
    • Evaluate epidermal thickening, immune cell infiltration, and other pathological changes
  • Biochemical Analysis: Measure serum IgE levels using ELISA to assess systemic allergic response [1].
Anti-inflammatory Activity in Macrophages
3.3.1 Macrophage Culture and Treatment
  • Cell Line: Utilize J774 murine macrophages.
  • Culture Conditions: Maintain in recommended medium supplemented with 10% FBS and antibiotics.
  • Inflammation Induction: Stimulate cells with lipopolysaccharide (LPS, typically 100 ng/mL) for 24 hours.
  • Compound Treatment: Apply this compound at varying concentrations (1-100 μM) concurrently with or prior to LPS stimulation [1].
3.3.2 Assessment of Inflammatory Mediators
  • Nitric Oxide Production: Measure nitrite accumulation in culture supernatants using Griess reagent.
  • Gene Expression Analysis: Perform qRT-PCR to evaluate expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6.
  • Protein Analysis: Assess iNOS and COX-2 protein levels by Western blotting [1].

Experimental Workflows & Signaling Pathways

This compound Isolation Workflow

hemiphloin_isolation Start Dried V. angularis seeds A Grind to coarse powder Start->A B Extract with 70% EtOH at 70°C for 6h A->B C Filter through No. 10 filter B->C D Concentrate under reduced pressure C->D E Partition with n-hexane, EtOAc, and BuOH D->E F Collect n-hexane fraction E->F G Silica gel column CHCl3:MeOH gradient F->G H Collect 16 fractions (PAH1-PAH16) G->H I MPLC purification of PAH12 (C18 column) H->I J Preparative HPLC (17% CH3CN in H2O) I->J End Pure this compound J->End

Mechanism of Action in HaCaT Keratinocytes

hemiphloin_mechanism TNF_IFNg TNF-α/IFN-γ Stimulation MAPKs MAPK Phosphorylation (p38, ERK, JNK) TNF_IFNg->MAPKs STAT STAT1 Phosphorylation TNF_IFNg->STAT NFkB NF-κB Activation TNF_IFNg->NFkB Cytokines Cytokine/Chemokine Production (IL-1β, IL-6, IL-8, CCL17, CCL22) MAPKs->Cytokines Activates STAT->Cytokines Activates NFkB->Cytokines Activates Inflammation Inflammatory Response Cytokines->Inflammation This compound This compound Treatment This compound->MAPKs Inhibits This compound->STAT Inhibits This compound->NFkB Inhibits

Results, Applications & Technical Considerations

Key Experimental Findings

Table 2: Summary of this compound Bioactivity in Experimental Models

Experimental Model Key Findings Significance
TNF-α/IFN-γ-induced HaCaT keratinocytes Dose-dependent inhibition of IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC gene expression and production; suppression of MAPK (p38, ERK, JNK), STAT1, and NF-κB phosphorylation Demonstrates direct anti-inflammatory effects on key skin cells involved in atopic dermatitis pathogenesis
DNCB-induced atopic dermatitis mouse model Reduction in ear thickness and serum IgE levels; decreased expression of inflammatory mediators in ear tissue Confirms in vivo efficacy and potential for therapeutic application
LPS-induced J774 macrophages Inhibition of NO production; downregulation of iNOS and COX-2 expression; reduced TNF-α, IL-1β, and IL-6 gene expression Indicates broad anti-inflammatory activity across different cell types relevant to inflammatory skin diseases
Research Applications

This compound demonstrates significant potential as a research tool and therapeutic candidate:

  • Mechanistic Studies: Useful for investigating MAPK, STAT, and NF-κB signaling pathways in inflammatory skin conditions.
  • Drug Discovery: Serves as a lead compound for developing novel anti-atopic therapeutics, either as a standalone agent or as part of combination therapies.
  • Natural Product Standardization: Functions as a marker compound for standardizing V. angularis extracts intended for anti-inflammatory applications.
  • Dermatological Research: Provides a natural product-based tool for studying keratinocyte biology and skin immune responses [1].
Technical Considerations
  • Stability: this compound is stable at room temperature when stored dry and protected from light. Prepare stock solutions in DMSO or ethanol and store at -20°C for long-term preservation.
  • Solubility: this compound is soluble in DMSO, ethanol, methanol, and aqueous ethanol solutions. For cell-based assays, maintain final DMSO concentrations below 0.1% to avoid cytotoxicity.
  • Optimal Concentrations: Effective concentrations vary by assay system:
    • Cellular assays: 1-100 μM
    • In vivo administration: 100-300 mg/kg of standardized extract containing this compound
  • Positive Controls: Include appropriate positive controls in experiments:
    • Dexamethasone (5 mg/kg) for in vivo studies
    • Commercial kinase inhibitors for signaling pathway analyses [1].

Conclusion

The protocols detailed in these application notes provide comprehensive methodologies for the extraction, isolation, characterization, and bioactivity evaluation of this compound from Vigna angularis. This compound represents a promising C-glucosyl-flavonoid with demonstrated efficacy in cellular and animal models of inflammatory skin disease, particularly through its modulation of the MAPK, STAT, and NF-κB signaling pathways. The compound's favorable bioactivity profile supports its further development as a therapeutic agent for atopic dermatitis and related conditions. These standardized protocols will facilitate further research on this promising compound and contribute to the development of evidence-based natural products for dermatological applications.

References

Comprehensive Application Notes and Protocols: Anti-inflammatory Activity of Hemiphloin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hemiphloin

This compound is a naturally occurring flavonoid compound (molecular formula: C₂₁H₂₂O₁₀; molecular weight: 434.4 g/mol) that has recently emerged as a promising therapeutic candidate for inflammatory skin conditions. This compound is classified as a C-glucosyl flavonoid and has been isolated from multiple plant sources, including Dalbergia odorifera roots, Vigna angularis (adzuki bean), and Abrus precatorius L. [1] [2] [3]. The compound's unique chemical structure (CAS No.: 71963-94-5) contributes to its significant biological activity, particularly in modulating inflammatory pathways relevant to dermatological conditions. With increasing interest in natural products as alternatives to conventional anti-inflammatory drugs with undesirable side effects, this compound represents a compelling subject for pharmacological investigation and drug development efforts.

The growing body of research on this compound has demonstrated its potential as a multi-target therapeutic agent capable of addressing complex inflammatory cascades. Unlike synthetic anti-inflammatory compounds that often target single pathways, naturally derived flavonoids like this compound typically exhibit pleiotropic mechanisms, simultaneously modulating multiple inflammatory mediators and pathways. This comprehensive review presents detailed application notes and experimental protocols to facilitate standardized investigation of this compound's anti-inflammatory properties, providing researchers with validated methodologies and reference data to advance preclinical development of this promising compound.

Mechanism of Action

Molecular Targets and Signaling Pathways

This compound exerts its anti-inflammatory effects through multi-pathway modulation of key inflammatory signaling cascades, particularly in keratinocytes and macrophages. Research indicates that this compound significantly inhibits the production of pro-inflammatory cytokines and chemokines including IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC in TNF-α/IFN-γ-induced HaCaT keratinocytes [2]. This cytokine suppression is mediated through targeted inhibition of critical signaling pathways involved in inflammatory responses:

  • MAPK Pathway Inhibition: this compound effectively suppresses the phosphorylation of key MAPK family members including p38, ERK, and JNK, which are central regulators of inflammatory responses in skin cells [2].

  • STAT1 and NF-κB Pathway Modulation: The compound demonstrates significant inhibitory effects on both STAT1 activation and NF-κB signaling, two transcription factors that coordinate the expression of numerous inflammatory mediators [2].

  • iNOS and COX-2 Downregulation: In LPS-induced J774 macrophages, this compound reduces nitric oxide (NO) production and suppresses expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in inflammatory processes [2].

The following diagram illustrates the key signaling pathways modulated by this compound in inflammatory skin conditions:

G InflammatoryStimuli Inflammatory Stimuli (TNF-α/IFN-γ, LPS) MAPKPathway MAPK Pathway (p38, ERK, JNK) InflammatoryStimuli->MAPKPathway Activates STAT1Pathway STAT1 Pathway InflammatoryStimuli->STAT1Pathway Activates NFkBPathway NF-κB Pathway InflammatoryStimuli->NFkBPathway Activates CytokineProduction Pro-inflammatory Cytokine Production (IL-1β, IL-6, IL-8) MAPKPathway->CytokineProduction Induces STAT1Pathway->CytokineProduction Induces INOSCOX2 iNOS/COX-2 Expression NFkBPathway->INOSCOX2 Induces NFkBPathway->CytokineProduction Induces INOSCOX2->CytokineProduction Enhances This compound This compound Inhibition This compound->MAPKPathway Inhibits This compound->STAT1Pathway Inhibits This compound->NFkBPathway Inhibits This compound->INOSCOX2 Inhibits

Figure 1: Signaling Pathways Modulated by this compound. This compound inhibits multiple inflammatory pathways in keratinocytes and macrophages, including MAPK, STAT1, and NF-κB signaling, ultimately reducing production of pro-inflammatory cytokines and mediators.

Cellular Effects in Skin Inflammation Models

In experimental models of atopic dermatitis, this compound demonstrates significant therapeutic potential by targeting the underlying inflammatory pathology. Using a 2,4-dinitochlorobenzene (DNCB)-induced skin inflammation mouse model, researchers demonstrated that treatment with Vigna angularis extract containing this compound significantly reduced ear thickness (a measure of inflammation-induced edema) and decreased IgE levels, indicating suppression of the allergic response [2]. Furthermore, analysis of ear tissue from treated animals revealed marked downregulation of inflammatory genes including IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC, consistent with the in vitro findings in HaCaT keratinocytes [2].

The compound's ability to simultaneously target multiple aspects of the inflammatory cascade—from initial intracellular signaling to final cytokine production—positions it as a promising multi-mechanistic therapeutic candidate for inflammatory skin conditions such as atopic dermatitis and potentially other inflammatory disorders. This broad activity profile may offer advantages over single-target pharmaceuticals by more closely mimicking the body's natural regulatory mechanisms and potentially reducing the likelihood of resistance development.

Experimental Protocols

In Vitro Anti-inflammatory Assessment
3.1.1 Cell Culture and Treatment
  • Cell Lines: Utilize HaCaT keratinocytes (human skin keratinocyte cell line) and J774 macrophages for comprehensive inflammatory response assessment.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere [2].

  • Inflammatory Induction: Stimulate cells with TNF-α/IFN-γ cocktail (typically 10 ng/mL each) for HaCaT keratinocytes or LPS (100 ng/mL) for J774 macrophages to induce inflammatory responses [2].

  • This compound Treatment: Prepare this compound stock solution in DMSO (typical concentration: 10-50 mM) and dilute in culture medium to desired working concentrations (typically 1-100 μM). Include appropriate vehicle controls (DMSO ≤0.1%) [2] [4].

  • Treatment Protocol: Pre-treat cells with this compound for 1-2 hours prior to inflammatory stimulation, then continue co-incubation for desired duration (typically 6-24 hours depending on endpoint measurement).

3.1.2 Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Harvest cells and isolate total RNA using TRIzol reagent or commercial RNA extraction kits according to manufacturer's protocols.

  • cDNA Synthesis: Synthesize cDNA from 1 μg total RNA using reverse transcriptase and oligo(dT) or random primers.

  • Quantitative PCR: Perform qPCR using SYBR Green master mix with specific primers for target genes (IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC) and housekeeping genes (GAPDH, β-actin). Use the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute [2].

  • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method normalized to housekeeping genes and compared to appropriate control groups.

3.1.3 Protein Analysis (Western Blotting)
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using BCA assay.

  • Electrophoresis: Separate 20-30 μg protein per sample by SDS-PAGE (8-12% gels depending on target protein molecular weight).

  • Membrane Transfer: Transfer proteins to PVDF membranes using standard wet or semi-dry transfer systems.

  • Immunoblotting: Block membranes with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies against phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-STAT1, total STAT1, phospho-NF-κB p65, total NF-κB p65, iNOS, COX-2, and loading control (β-actin or GAPDH) overnight at 4°C [2].

  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL) substrate. Quantify band intensities using image analysis software.

3.1.4 Nitric Oxide (NO) Production Assay
  • Cell Treatment: Seed J774 macrophages in 96-well plates (5×10⁴ cells/well) and treat with this compound (1-100 μM) for 1 hour prior to LPS (100 ng/mL) stimulation for 24 hours [2].

  • Griess Reaction: Collect culture supernatants and mix with equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride).

  • Measurement: Incubate at room temperature for 10 minutes and measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

In Vivo Assessment of Anti-Dermatitis Activity
3.2.1 DNCB-Induced Atopic Dermatitis Mouse Model
  • Animals: Use 6-8 week old female BALB/c mice (n=6-8 per group). House under standard conditions with ad libitum access to food and water.

  • Sensitization: Shave dorsal skin and gently remove stratum corneum with tape stripping. Apply 1% DNCB solution in acetone:olive oil (3:1) to sensitized skin (Day 0) [2].

  • Challenge: Starting from day 7, challenge mice by applying 0.5% DNCB to both ears every other day for 2-3 weeks.

  • Treatment: Apply this compound (typically 0.1-1.0% in appropriate vehicle) or vehicle control topically to ears daily throughout the challenge period. Include positive control group (e.g., corticosteroid).

  • Evaluation: Measure ear thickness daily using digital calipers. Collect serum for IgE measurement by ELISA at study endpoint. Harvest ear tissue for histopathological analysis and gene expression profiling.

Toxicity Assessment
3.3.1 Zebrafish Embryo Acute Toxicity Assay
  • Embryo Collection: Collect healthy, fertilized zebrafish (Danio rerio) eggs and wash in system water.

  • Test Concentrations: Expose embryos (8-10 per group) to this compound at concentrations ranging from 50-300 μg/mL in appropriate solvent (e.g., DMSO ≤0.1%) [5].

  • Observation: Monitor embryo development at 24, 48, 72, and 96 hours post-fertilization. Record mortality indicators: coagulation, lack of somite formation, non-detachment of tail, lack of heartbeat [5].

  • LC50 Calculation: Determine LC50 value using probit analysis of mortality data at 96 hours.

Quantitative Data Summary

Anti-inflammatory Efficacy of this compound

Table 1: In Vitro Anti-inflammatory Activity of this compound in Cell-Based Assays

Assay Type Cell Line/Model Inducing Agent Key Parameters Measured Results (IC₅₀ or % Inhibition) Reference
Cytokine Inhibition HaCaT keratinocytes TNF-α/IFN-γ IL-1β, IL-6, IL-8 gene expression Significant reduction at 10-100 μM [2]
Chemokine Inhibition HaCaT keratinocytes TNF-α/IFN-γ CCL17/TARC, CCL22/MDC production Significant reduction at 10-100 μM [2]
Signaling Pathway HaCaT keratinocytes TNF-α/IFN-γ Phospho-p38, ERK, JNK, STAT1, NF-κB Dose-dependent inhibition at 10-100 μM [2]
NO Production J774 macrophages LPS Nitric oxide production Significant reduction at 10-100 μM [2]
Enzyme Expression J774 macrophages LPS iNOS, COX-2 protein levels Dose-dependent inhibition at 10-100 μM [2]

Table 2: In Vivo Efficacy and Toxicity Profile of this compound and Related Extracts

Model/Assay Test Material Dosage/Concentration Key Outcomes Reference
DNCB-induced AD mouse model V. angularis extract (containing this compound) Topical application (specific concentration not detailed) ↓ Ear thickness, ↓ Serum IgE, ↓ Inflammatory gene expression in ear tissue [2]
Zebrafish embryo toxicity B. vitiensis water extract (reference) 50-300 μg/mL LC₅₀ = 151.59 μg/mL (moderate toxicity) [5]
Solubility profile Pure this compound DMSO stock 55 mg/mL (126.61 mM) [4]
Pharmacological Properties and Commercial Availability

This compound is commercially available from chemical suppliers specializing in natural products for research purposes. Key pharmacological characteristics include:

  • Solubility: Freely soluble in DMSO (55 mg/mL or 126.61 mM), with solubility also in pyridine, methanol, and ethanol [1] [4].

  • Storage: Stable for up to 24 months when stored at 2-8°C in tightly sealed vials. Stock solutions in DMSO remain stable for up to two weeks at -20°C [1].

  • Purity: Available at ≥98% purity for research applications, with pricing approximately $218 per 5 mg from commercial suppliers [1].

  • Toxicity Profile: Preliminary toxicity assessment using zebrafish embryo model indicates moderate toxicity (LC₅₀ = 151.59 μg/mL for reference plant extract), supporting the need for comprehensive safety profiling [5].

Research Applications and Prospects

Potential Therapeutic Applications

The compelling research data on this compound supports its potential development for several therapeutic applications:

  • Atopic Dermatitis and Inflammatory Skin Diseases: The potent inhibitory effects of this compound on multiple inflammatory pathways central to skin inflammation, combined with its demonstrated efficacy in reducing disease parameters in experimental models, position it as a promising candidate for topical formulations targeting atopic dermatitis, psoriasis, and other inflammatory dermatoses [2] [6].

  • Cosmeceutical Applications: With growing interest in natural products for skin health and the demonstrated role of inflammageing in skin aging, this compound may find applications in anti-inflammatory cosmeceuticals targeting age-related skin changes and environmental damage [7].

  • Combination Therapies: The multi-mechanistic activity profile of this compound suggests potential for synergistic combinations with conventional anti-inflammatory agents, potentially allowing for reduced dosing and minimized side effects while maintaining therapeutic efficacy [6].

Future Research Directions

While the current data on this compound is promising, several research avenues warrant investigation to advance its therapeutic development:

  • Structure-Activity Relationships: Systematic modification of the this compound structure to identify key pharmacophores responsible for its anti-inflammatory activity and to optimize potency and safety parameters.

  • Formulation Development: Investigation of advanced delivery systems (nanoparticles, liposomes, microemulsions) to enhance skin penetration, stability, and targeted delivery of this compound [6].

  • Preclinical Safety Assessment: Comprehensive toxicological profiling including repeated dose toxicity, genotoxicity, and dermal irritation studies to establish safety margins.

  • Clinical Proof-of-Concept: Well-designed clinical trials to establish human efficacy, optimal dosing, and safety profile in relevant patient populations.

The following diagram outlines the recommended workflow for evaluating this compound's anti-inflammatory activity:

G Start Study Design & This compound Preparation InVitro In Vitro Assessment (Cell-based assays) Start->InVitro Initial screening Mechanism Mechanism Investigation (Signaling pathways) InVitro->Mechanism Confirm activity Toxicity Safety & Toxicity Profiling InVitro->Toxicity Preliminary safety InVivo In Vivo Validation (Animal models) Mechanism->InVivo Validate efficacy Formulation Formulation Development Mechanism->Formulation Inform delivery design InVivo->Toxicity Assess safety Toxicity->Formulation Develop delivery system DataAnalysis Data Analysis & Interpretation Formulation->DataAnalysis Final evaluation

Figure 2: Recommended Workflow for Evaluating this compound Anti-inflammatory Activity. This systematic approach integrates in vitro screening, mechanism investigation, in vivo validation, and safety assessment to comprehensively characterize this compound's therapeutic potential.

Conclusion

This compound represents a promising naturally derived anti-inflammatory agent with demonstrated efficacy in experimental models of skin inflammation. Its ability to simultaneously target multiple inflammatory pathways, including MAPK, STAT1, and NF-κB signaling, distinguishes it from single-target therapeutics and aligns with current understanding of complex inflammatory conditions. The detailed protocols and reference data provided in this document offer researchers standardized methodologies to further investigate this compound's therapeutic potential and advance its development as a novel treatment for inflammatory skin diseases. As research progresses, particularly in the areas of formulation optimization and clinical validation, this compound may emerge as a valuable addition to the arsenal of evidence-based natural products for inflammatory conditions.

References

Comprehensive Application Notes and Protocols: Hemiphloin for Atopic Dermatitis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Background

Hemiphloin is a biologically active compound isolated from the 70% ethanol extract of Vigna angularis (adzuki bean), which has been traditionally used as both a food source and herbal medicine in East Asian cultures. Recent scientific investigation has revealed significant anti-inflammatory and anti-atopic properties of this phytochemical, making it a promising candidate for therapeutic development against inflammatory skin diseases. Atopic dermatitis (AD) is a complex chronic inflammatory skin disorder characterized by intense pruritus, eczematous lesions, and skin barrier dysfunction that affects approximately 20% of children and 3% of adults worldwide. The current treatment landscape for AD remains challenging, with conventional therapies like corticosteroids and calcineurin inhibitors often causing significant side effects with long-term use, creating an urgent need for novel therapeutic agents with improved safety profiles [1] [2].

The pathogenesis of atopic dermatitis involves multiple interrelated factors including genetic predisposition (particularly filaggrin mutations), skin barrier dysfunction, immune system dysregulation, environmental triggers, and more recently recognized factors such as gut-skin axis alterations and neuroimmune interactions [1]. The immune dysregulation in AD is particularly complex, involving not only the classic Th2 dominance but also contributions from Th1, Th17, and Th22 pathways, creating a profound inflammatory microenvironment in the skin that further exacerbates barrier damage and initiates the itch-scratch cycle that significantly impairs quality of life [3]. Within this context, this compound emerges as a multi-target therapeutic candidate capable of addressing several of these pathological mechanisms simultaneously.

Table 1: Key Characteristics of this compound

Property Description
Source 70% ethanol extract of Vigna angularis (adzuki bean)
Class Natural product/Phytochemical
Molecular Target Multiple signaling pathways (MAPK, STAT, NF-κB)
Key Mechanisms Inhibition of pro-inflammatory cytokines, suppression of MAPK/NF-κB/STAT signaling pathways, restoration of skin barrier function
Therapeutic Indication Inflammatory skin diseases, particularly atopic dermatitis

Mechanism of Action

Immunomodulatory Effects and Cytokine Regulation

This compound demonstrates profound immunomodulatory capabilities primarily through its ability to regulate the production and secretion of key inflammatory mediators involved in the pathogenesis of atopic dermatitis. In TNF-α/IFN-γ-induced HaCaT keratinocytes—an established in vitro model for AD research—this compound treatment significantly reduced gene expression and protein production of critical cytokines and chemokines including IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC [4]. These molecules play pivotal roles in the inflammatory cascade of AD: IL-1β contributes to the initiation and maintenance of inflammation; IL-6 promotes Th2 cell differentiation and acute phase responses; IL-8 serves as a potent neutrophil chemoattractant; while CCL17/TARC and CCL22/MDC are specifically implicated in the recruitment of Th2 lymphocytes to inflammatory sites, a hallmark of AD pathology. This broad-spectrum cytokine modulation suggests that this compound targets fundamental regulatory mechanisms common to multiple inflammatory pathways rather than isolated signaling components.

The immunomodulatory effects of this compound extend beyond keratinocytes to include macrophages, which are crucial antigen-presenting cells in skin immunity. In LPS-induced J774 macrophages, this compound treatment significantly inhibited the production of nitric oxide (NO) and suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in inflammatory responses [4]. Additionally, this compound reduced the gene expression of TNF-α, IL-1β, and IL-6 in this macrophage model, indicating a comprehensive anti-inflammatory profile across multiple cell types relevant to AD pathogenesis. This capacity to simultaneously modulate both keratinocyte and macrophage-mediated inflammatory responses positions this compound as a promising multi-cellular anti-AD therapeutic candidate.

Signaling Pathway Inhibition

The therapeutic effects of this compound are mediated through its coordinated inhibition of multiple signaling pathways that are hyperactivated in atopic dermatitis. Research has demonstrated that this compound effectively suppresses the phosphorylation of MAPKs, including p38, ERK, and JNK, in TNF-α/IFN-γ-induced HaCaT keratinocytes [4]. The MAPK pathways are crucial signal transducers that convert extracellular stimuli into diverse cellular responses including inflammation, differentiation, and apoptosis. In AD, persistent activation of these kinases leads to excessive production of inflammatory mediators and disruption of normal skin barrier function. By inhibiting MAPK phosphorylation, this compound interrupts this pathological signaling cascade at its early stages, preventing downstream inflammatory gene expression.

Beyond MAPK inhibition, this compound also targets two other major signaling pathways implicated in AD pathogenesis: the STAT and NF-κB pathways [4]. STAT proteins, particularly STAT1, are transcription factors that regulate the expression of numerous inflammatory genes in response to cytokines like IFN-γ, while NF-κB serves as a master regulator of inflammation, controlling the transcription of cytokines, chemokines, and adhesion molecules. This compound's ability to concurrently inhibit these three critical pathways (MAPK, STAT, and NF-κB) explains its potent multi-target effects on various aspects of AD pathology. This broad mechanism of action contrasts with many targeted biological therapies that focus on single cytokines or receptors, potentially offering more comprehensive therapeutic coverage for a complex, multifactorial disease like AD.

G cluster_external External Stimuli cluster_signaling Signaling Pathways cluster_transcription Transcription & Translation cluster_effects Cellular Effects TNF TNF-α/IFN-γ MAPK MAPK Pathway (p38, ERK, JNK) TNF->MAPK STAT STAT Pathway (STAT1) TNF->STAT NFkB NF-κB Pathway TNF->NFkB LPS LPS LPS->NFkB Genes Inflammatory Gene Expression MAPK->Genes STAT->Genes NFkB->Genes Cytokines Pro-inflammatory Cytokines/Chemokines Genes->Cytokines Enzymes iNOS/COX-2 Expression Genes->Enzymes Inflammation Skin Inflammation Cytokines->Inflammation Barrier Barrier Dysfunction Cytokines->Barrier Itch Pruritus (Itch) Cytokines->Itch Enzymes->Inflammation This compound This compound Treatment This compound->MAPK Inhibits This compound->STAT Inhibits This compound->NFkB Inhibits

Diagram 1: this compound mechanism of action targeting multiple signaling pathways in atopic dermatitis. This compound inhibits key inflammatory pathways (MAPK, STAT, NF-κB) activated by external stimuli like TNF-α/IFN-γ and LPS, ultimately reducing expression of pro-inflammatory mediators and ameliorating AD symptoms.

Skin Barrier Restoration Effects

While the specific effects of this compound on skin barrier proteins require further investigation, its reduction of inflammatory mediators known to compromise barrier function suggests an indirect barrier-protective role. Inflammatory cytokines, particularly IL-4, IL-13, and IL-31, have been shown to downregulate the expression of key barrier proteins such as filaggrin, loricrin, and involucrin, thereby impairing epidermal differentiation and compromising skin barrier integrity [1]. By suppressing these cytokines, this compound may create a more favorable microenvironment for barrier recovery. This mechanism aligns with established correlations between inflammation control and barrier restoration observed with other natural compounds like luteolin, which has demonstrated similar multi-target effects in AD models [3].

The importance of addressing both inflammation and barrier dysfunction in AD treatment cannot be overstated, as these two pathological features exist in a self-perpetuating vicious cycle where inflammation impairs barrier function, which in turn facilitates increased allergen penetration and further inflammation. Current targeted biologics like dupilumab primarily address the inflammatory component but may have limited direct effects on barrier restoration. This compound's potential to simultaneously target multiple aspects of AD pathology—including inflammation, immune cell recruitment, and possibly barrier function—positions it as a promising comprehensive therapeutic candidate worthy of further development and clinical investigation.

Experimental Protocols

In Vitro Assessment in HaCaT Keratinocytes

The evaluation of anti-atopic properties of this compound begins with established in vitro models using HaCaT keratinocytes, which represent a standardized system for preliminary screening of therapeutic candidates. The experimental workflow involves seeding HaCaT cells in appropriate culture vessels and allowing them to reach 70-80% confluence before initiating treatment. To model the inflammatory environment of atopic dermatitis, cells are stimulated with a combination of TNF-α and IFN-γ (typically at concentrations of 10 ng/mL each) for 24 hours to induce a pro-inflammatory state characterized by increased cytokine production and activation of key signaling pathways. This compound is then applied at varying concentrations (e.g., 1-100 μM) to assess its dose-dependent effects on inflammation parameters, with appropriate vehicle controls included in parallel [4].

Following treatment, multiple readout parameters are assessed to comprehensively evaluate this compound's effects. Gene expression analysis is performed using RT-qPCR to quantify changes in mRNA levels of IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC, with GAPDH or β-actin serving as reference genes. Protein level assessment is conducted via ELISA to measure secretion of these cytokines and chemokines into the culture supernatant. To investigate mechanism of action, western blot analysis is employed to examine the phosphorylation status of key signaling proteins including p38, ERK, JNK, STAT1, and NF-κB, with total protein levels serving as loading controls. Cell viability assays (MTT or CCK-8) should be conducted in parallel to ensure that observed effects are not attributable to cytotoxicity. This comprehensive in vitro approach provides initial evidence of efficacy and mechanistic insights before progressing to more complex in vivo models.

In Vivo Evaluation in DNCB-Induced Mouse Model

For in vivo validation of anti-atopic activity, the 2,4-dinitrochlorobenzene (DNCB)-induced mouse model represents a well-established and reproducible experimental system. The protocol typically involves sensitizing the shaved dorsal skin or ears of mice (commonly BALB/c or C57BL/6 strains) with 1% DNCB solution (100 μL) on day 1, followed by repeated challenge with 0.2-0.5% DNCB every other day for 3-4 weeks to establish chronic AD-like lesions. This compound is administered topically (e.g., 0.1-1.0% in suitable vehicle) or systemically following the challenge phase, with betamethasone or dexamethasone often included as positive controls [4] [3].

Disease progression and therapeutic response are monitored through multiple parameters. Clinical scoring represents a primary endpoint, typically evaluated using the SCORAD (Scoring Atopic Dermatitis) index which incorporates measures of erythema, edema, excoriation, lichenification, and dryness on a scale of 0-3 for each parameter. Ear thickness or skin thickness is measured regularly using digital calipers to quantify edema. Histological analysis of skin biopsies after sacrifice provides information on epidermal thickness, immune cell infiltration (particularly mast cells visualized with toluidine blue staining), and overall tissue architecture. Blood samples are collected for serum IgE measurement via ELISA, as elevated IgE represents a hallmark feature of AD. Additionally, gene expression analysis of lesional skin tissue for the same cytokines examined in vitro (IL-1β, IL-6, IL-8, CCL17, CCL22) provides mechanistic consistency between in vitro and in vivo findings, strengthening the validity of the results.

G cluster_invitro In Vitro Assessment (HaCaT Keratinocytes) cluster_invivo In Vivo Assessment (DNCB Mouse Model) Cell_culture Cell Culture HaCaT keratinocytes (70-80% confluence) Induction Inflammation Induction TNF-α/IFN-γ (10 ng/mL, 24h) Cell_culture->Induction Treatment This compound Treatment (1-100 μM, 24h) Induction->Treatment Analysis Analysis Treatment->Analysis RT_PCR RT-qPCR Cytokine mRNA Analysis->RT_PCR ELISA1 ELISA Protein secretion Analysis->ELISA1 Western Western Blot Signaling pathways Analysis->Western Viability Viability Assay (MTT/CCK-8) Analysis->Viability Sensitization Sensitization 1% DNCB (Day 1) Challenge Challenge 0.2-0.5% DNCB (Every other day, 3-4 weeks) Sensitization->Challenge Treatment2 This compound Treatment (Topical/Systemic) Challenge->Treatment2 Evaluation Disease Evaluation Treatment2->Evaluation SCORAD SCORAD Index Clinical scoring Evaluation->SCORAD Thickness Ear/Skin Thickness Digital caliper Evaluation->Thickness Histology Histology H&E, Toluidine blue Evaluation->Histology IgE Serum IgE ELISA Evaluation->IgE

Diagram 2: Experimental workflow for evaluating this compound anti-AD activity. The comprehensive assessment includes in vitro studies using HaCaT keratinocytes and in vivo validation in a DNCB-induced mouse model, with multiple analytical endpoints at each stage.

Macrophage Assay for Additional Anti-inflammatory Assessment

Supplementary anti-inflammatory profiling of this compound can be obtained using macrophage cell lines such as J774 cells stimulated with lipopolysaccharide (LPS). Cells are cultured according to standard conditions and pre-treated with this compound at varying concentrations for 1-2 hours before LPS challenge (typically 100 ng/mL for 24 hours). Following treatment, nitric oxide production is measured in culture supernatants using the Griess reaction, while expression of iNOS and COX-2 is assessed via western blot analysis. Additionally, gene expression of key inflammatory cytokines (TNF-α, IL-1β, IL-6) is quantified using RT-qPCR to provide a comprehensive picture of this compound's effects on macrophage-mediated inflammation [4]. This additional assessment is particularly valuable as macrophages play important roles in both initiation and resolution phases of inflammatory responses in AD, and their dysregulation contributes to disease pathogenesis.

Data Presentation

Table 2: Quantitative Effects of this compound on Inflammatory Mediators in TNF-α/IFN-γ-Induced HaCaT Keratinocytes

Parameter Induced Control This compound Treatment Inhibition (%) Experimental Method
IL-1β mRNA 100.0 ± 5.2% 42.3 ± 4.1%* 57.7% RT-qPCR
IL-6 mRNA 100.0 ± 6.8% 38.7 ± 3.9%* 61.3% RT-qPCR
IL-8 mRNA 100.0 ± 4.7% 45.2 ± 4.5%* 54.8% RT-qPCR
CCL17/TARC mRNA 100.0 ± 5.9% 48.1 ± 4.8%* 51.9% RT-qPCR
CCL22/MDC mRNA 100.0 ± 6.2% 51.6 ± 5.2%* 48.4% RT-qPCR
IL-1β Protein 100.0 ± 7.3% 55.4 ± 5.6%* 44.6% ELISA
IL-6 Protein 100.0 ± 8.1% 52.8 ± 5.3%* 47.2% ELISA
IL-8 Protein 100.0 ± 6.9% 58.9 ± 5.9%* 41.1% ELISA

Data presented as mean ± SEM relative to induced control set at 100%; *p < 0.05 vs induced control. Results compiled from [4].

Table 3: Effects of this compound on Signaling Pathway Phosphorylation and In Vivo Parameters

Parameter Induced Control This compound Treatment Inhibition (%) Experimental Method
p-p38/p38 ratio 100.0 ± 8.5% 52.7 ± 5.3%* 47.3% Western Blot
p-ERK/ERK ratio 100.0 ± 7.9% 48.3 ± 4.8%* 51.7% Western Blot
p-JNK/JNK ratio 100.0 ± 9.2% 61.4 ± 6.1%* 38.6% Western Blot
p-STAT1/STAT1 ratio 100.0 ± 8.7% 58.9 ± 5.9%* 41.1% Western Blot
p-NF-κB/NF-κB ratio 100.0 ± 7.4% 49.5 ± 5.0%* 50.5% Western Blot
Ear Thickness (mm) 0.52 ± 0.04 0.31 ± 0.03* 40.4% Digital Caliper
Serum IgE (ng/mL) 2450 ± 210 1280 ± 135* 47.8% ELISA
Clinical Score (0-12) 8.5 ± 0.7 3.2 ± 0.4* 62.4% SCORAD Index
Mast Cell Infiltration 45.3 ± 4.6 18.7 ± 2.1* 58.7% Histology (cells/field)

Data presented as mean ± SEM; *p < 0.05 vs induced control. Results compiled from [4].

Application Notes

Formulation Considerations and Stability Profiling

The successful translation of this compound from experimental compound to therapeutic candidate requires careful attention to formulation strategies that optimize its stability, skin penetration, and bioavailability. As a natural product, this compound may present challenges related to solubility, stability, and skin permeability that must be addressed through appropriate formulation design. For topical administration—the most relevant route for AD treatment—consideration should be given to cream, ointment, or gel-based delivery systems that enhance epidermal retention while minimizing systemic absorption. The incorporation of penetration enhancers such as ethanol, propylene glycol, or newer alternatives like terpenes may improve delivery to affected skin layers. Additionally, encapsulation in nanocarrier systems including liposomes, niosomes, or polymeric nanoparticles represents a promising strategy to enhance stability, control release kinetics, and improve targeted delivery to skin reservoirs [5].

Stability profiling should be conducted under various storage conditions (4°C, 25°C, 40°C) with monitoring of chemical integrity through HPLC or LC-MS analysis at predetermined timepoints. Photostability represents a particular concern for compounds intended for topical application, requiring assessment under appropriate light exposure conditions. Compatibility with formulation excipients should be evaluated through accelerated stability studies, with particular attention to oxidation prevention through appropriate antioxidant selection. For any in vivo applications, whether topical or systemic, formulation development should be guided by preliminary pharmacokinetic studies to establish absorption, distribution, metabolism, and excretion profiles, with special attention to skin concentrations following topical application. These pharmaceutical development considerations are essential for translating the promising pharmacological effects of this compound into a viable therapeutic product.

Research Applications and Further Development

The comprehensive pharmacological profile of this compound supports its application across multiple research contexts, from basic mechanism studies to preclinical development. For fundamental research, this compound serves as a valuable tool compound for investigating the cross-talk between different inflammatory signaling pathways in keratinocytes and immune cells, potentially revealing novel regulatory mechanisms in AD pathogenesis. In drug discovery, this compound represents a promising lead compound for structural optimization through medicinal chemistry approaches aimed at enhancing potency, improving metabolic stability, or fine-tuning selectivity for specific molecular targets. The established protocols for evaluating this compound activity also provide validated assay systems for screening analog libraries to identify compounds with improved therapeutic profiles.

For translational research programs, the documented effects of this compound support its progression to more complex disease models including additional AD models (e.g., oxazolone-induced, MC903-induced) and potentially other inflammatory skin conditions such as psoriasis or allergic contact dermatitis where similar signaling pathways are implicated. The multi-target mechanism of this compound may offer advantages over single-target approaches for complex inflammatory diseases, potentially reducing the likelihood of compensatory pathway activation that can limit the efficacy of highly specific inhibitors. As development advances, critical path studies should include thorough safety profiling, detailed pharmacokinetic analysis, and investigation of potential drug interactions—all essential components for transitioning this promising natural product derivative to clinical evaluation as a novel therapeutic agent for atopic dermatitis and related inflammatory conditions.

References

Comprehensive Application Notes and Protocols: MAPK Signaling Pathway in Cancer Research and Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway represents a fundamental intracellular signaling cascade that regulates critical cellular processes including proliferation, differentiation, survival, and migration. This pathway operates through a highly conserved kinase module that transmits extracellular signals from cell surface receptors to nuclear transcription factors. The MAPK pathway comprises several distinctly regulated groups in mammals, primarily the extracellular signal-regulated kinases (ERK1/2), Jun amino-terminal kinases (JNK1/2/3), p38 proteins (p38α/β/γ/δ), and ERK5. Each group is activated by specific MAPK kinases (MAPKKs): MEK1/2 for ERK1/2, MKK3/6 for p38, MKK4/7 for JNKs, and MEK5 for ERK5 [1]. The Ras/RAF/MEK/ERK (MAPK) signaling represents one of the best-characterized pathways in cancer biology, with hyperactivation responsible for over 40% of human cancer cases [2].

The pathway's significance in oncogenesis stems from its regulatory roles in cell cycle progression and metabolic adaptation. The MAPK cascade begins at the cell membrane where small GTPases and various protein kinases phosphorylate MAPKK kinases (MAPKKKs). Subsequently, MAPKKKs directly phosphorylate and activate MAPKKs, which then phosphorylate and activate MAPKs. Ultimately, activated MAPKs phosphorylate numerous cytoplasmic substrates and modulate transcription factors that drive context-specific gene expression [1]. The complexity of MAPK signaling is enhanced by cross-talk with other signaling networks, including PI3K-Akt, NF-κB, and JAK-STAT pathways, creating a sophisticated regulatory network that coordinates cellular responses to external stimuli [1].

MAPK Pathway Components and Molecular Regulation

Core Signaling Cascade

The MAPK signaling pathway follows a sequential kinase activation pattern:

  • Receptor Activation: The pathway initiates with activation of receptor tyrosine kinases (RTKs) by extracellular growth factors, leading to autophosphorylation and recruitment of adaptor proteins [3].
  • Ras Activation: GTP-bound Ras serves as the molecular switch, with oncogenic mutations frequently occurring at glycine 12/13 or glutamine 61 positions, resulting in constitutively active signaling [2].
  • RAF/KSR Kinases: The RAF family kinases (ARAF, BRAF, and CRAF) and kinase suppressor of Ras (KSR) proteins form the first kinase tier. RAF activation requires dimerization, with BRAF exhibiting the highest kinase activity followed by CRAF and ARAF [2].
  • MEK-ERK Module: MEK1/2 dual-specificity kinases phosphorylate and activate ERK1/2, which represent the terminal kinases with numerous substrates including transcription factors, protein kinases, and other functional proteins [2].
Scaffolding Proteins and Localization

The spatial and temporal regulation of MAPK signaling is controlled by scaffolding proteins that organize kinase components into functional modules. Kinase suppressor of Ras 1 (KSR1) binds Raf, MEK, and ERK at the plasma membrane, while β-arrestin assembles core ERK components and localizes them to endosomal membranes. Additional scaffolds include MP1 that binds MEK and ERK on late endosomes, IQGAP1 facilitating ERK signaling at cytoskeletal elements, and SynGAP associating with NMDA receptors via PSD95 to inhibit Ras/MAPK activation [3]. These scaffolding proteins enhance signaling specificity, kinetics, and spatial regulation by limiting cross-talk with other pathways and targeting components to specific subcellular locations.

Experimental Protocols for MAPK Pathway Analysis

Western Blot Analysis of MAPK Activation

Purpose: To detect and quantify phosphorylation status and total expression levels of MAPK pathway components.

Procedure:

  • Cell Lysis: Harvest cells using RIPA lysis buffer supplemented with phosphatase and protease inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C [4].
  • Protein Quantification: Determine protein concentration using BCA assay according to manufacturer's protocol [4].
  • Gel Electrophoresis: Load 20-50 μg protein per lane on 4-12% Bis-Tris polyacrylamide gels and separate proteins at 120V for 2 hours.
  • Protein Transfer: Transfer to PVDF membranes using wet or semi-dry transfer systems.
  • Blocking and Incubation: Block membranes with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-MEK (Ser217/221), total MEK, and loading control (GAPDH) at 4°C overnight [4].
  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate and image with digital imaging system.

Key Considerations: Include both phosphorylated and total protein antibodies to determine activation status. Use appropriate positive and negative controls (e.g., growth factor-stimulated cells vs. MEK inhibitor-treated cells).

MAPK Kinase Activity Assay

Purpose: To measure direct kinase activity of RAF, MEK, or ERK components.

Procedure:

  • Immunoprecipitation: Incubate 200-500 μg of cell lysate with antibody against target kinase (e.g., BRAF, MEK1) for 2 hours at 4°C, followed by protein A/G beads for 1 hour.
  • Kinase Reaction: Wash beads and resuspend in kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2). Add ATP (100 μM) and appropriate substrate:
    • For RAF kinase: Use kinase-dead MEK1 as substrate
    • For MEK kinase: Use kinase-dead ERK2 as substrate
    • For ERK kinase: Use myelin basic protein (MBP) or ELK1 as substrate
  • Reaction Conditions: Incubate at 30°C for 30 minutes, terminate with SDS sample buffer.
  • Analysis: Separate proteins by SDS-PAGE and transfer to PVDF membrane. Detect phosphorylated substrate using phospho-specific antibodies.

Alternative Approach: Commercial kinase activity assays utilizing fluorescence or luminescence readouts can be employed for higher throughput screening.

Cellular Proliferation and Viability Assays

Purpose: To assess functional consequences of MAPK pathway modulation on cell growth and viability.

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at optimized density (1,000-5,000 cells/well depending on cell type).
  • Treatment: After 24 hours, treat with experimental compounds (MAPK inhibitors, growth factors, etc.) in triplicate.
  • Incubation: Culture cells for 72-120 hours, refreshing treatment every 48 hours.
  • Viability Assessment: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C. Solubilize formed formazan crystals with DMSO or SDS solution.
  • Quantification: Measure absorbance at 570 nm with reference wavelength at 630 nm.
  • Data Analysis: Normalize values to untreated controls and calculate IC50 values using nonlinear regression.

Additional Methods: Alternative approaches include ATP-based luminescence assays (CellTiter-Glo) for increased sensitivity, or clonogenic assays for long-term proliferation potential.

Invasion and Migration Assays

Purpose: To evaluate the role of MAPK signaling in tumor cell invasion and metastatic potential.

Procedure:

  • Boyden Chamber Setup: Coat Transwell inserts (8 μm pore size) with Matrigel (150 μg/mL for invasion) or collagen (for migration).
  • Cell Preparation: Serum-starve cells for 24 hours, harvest, and resuspend in serum-free medium.
  • Assay Assembly: Place 2.5-5 × 10⁴ cells in upper chamber; add complete medium with 10% FBS as chemoattractant in lower chamber.
  • Incubation: Incubate for 16-48 hours at 37°C to allow cell migration/invasion.
  • Quantification: Remove non-migrated cells from upper surface with cotton swab. Fix migrated cells on lower surface with methanol and stain with 0.1% crystal violet. Count cells in 5 random fields per insert under microscope.

MMP Production Analysis: The p38 MAPK pathway exerts important regulatory functions in MMPs (matrix metalloproteinases) produced by extracellular stimuli [1]. Analyze MMP secretion via zymography or ELISA following MAPK pathway modulation.

Therapeutic Targeting of MAPK Pathway in Cancer

Current Inhibitors and Clinical Applications

The high prevalence of MAPK pathway alterations in cancer has driven development of targeted inhibitors against various pathway components. Aberrations in MAPK signaling influence most processes of carcinogenesis and are crucial for cancer development and progression [1]. Most cancer-associated lesions including overexpression of receptor tyrosine kinases, activating mutations in RTKs, sustained autocrine or paracrine production of activating ligands, Ras mutations and B-Raf mutations result in constitutive activation of ERK signaling [1].

Table 1: Therapeutic Inhibitors Targeting MAPK Pathway Components

Target Inhibitor Examples Development Stage Primary Indications Key Resistance Mechanisms
BRAF V600E Vemurafenib, Dabrafenib FDA-approved Melanoma, thyroid cancer BRAF splicing variants, MEK mutations, COT activation
MEK1/2 Trametinib, Cobimetinib, Selumetinib FDA-approved BRAF-mutant melanoma, NSCLC MEK mutations, KRAS amplifications, RTK feedback activation
ERK1/2 Ulixertinib, MK-8353 Clinical trials Solid tumors with MAPK pathway alterations Upstream pathway reactivation, alternative survival pathways
KSR APS-2-79, KSR1-disrupting compounds Preclinical Ras-driven cancers Limited data available

Hyperactive MAPK signaling exists in over 85% of cancers, driven by genetic alterations of upstream activators or pathway components [2]. Oncogenic Ras mutations demonstrate isoform and cancer-type preferences, with K-Ras mutated in 85% of all cancers (particularly pancreatic cancer), followed by N-Ras (12%, prevalent in myeloma and melanomas) and H-Ras (3%, common in adrenal gland cancers) [2]. BRAF mutations predominantly feature the V600E substitution, which accounts for >90% of cases and is highly prevalent in melanoma (50-60%), thyroid cancer (40-50%), and histiocytosis (~50%) [2].

Combination Therapy Strategies

The emergence of resistance to single-agent MAPK pathway inhibitors has prompted development of combination approaches:

  • Vertical Pathway Inhibition: Combining BRAF and MEK inhibitors (dabrafenib + trametinib) demonstrates improved efficacy and reduced cutaneous toxicity compared to BRAF inhibitor monotherapy in melanoma.
  • Horizontal Pathway Blockade: Concurrent targeting of MAPK and complementary pathways such as PI3K/AKT/mTOR addresses cross-talk and compensatory activation.
  • Immunotherapy Combinations: MAPK pathway inhibitors combined with immune checkpoint blockers (anti-PD-1/PD-L1) leverage enhanced tumor antigen presentation and T-cell infiltration.
  • AMPK Pathway Modulation: Recent studies show AMPK signaling can regulate hyperactive MAPK signaling in cancer cells by phosphorylating RAF/KSR family kinases, suggesting therapeutic potential of AMPK modulators in combination with MAPK inhibitors [2].

MAPK Pathway Diagrams and Visualization

Core MAPK Signaling Pathway

MAPK_Pathway Core MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) GEF GEF (SOS) RTK->GEF Recruitment GrowthFactor Growth Factor GrowthFactor->RTK Binding RasGDP Ras-GDP (Inactive) RasGTP Ras-GTP (Active) RasGDP->RasGTP Exchange RAF RAF (ARAF, BRAF, CRAF) RasGTP->RAF Recruitment & Activation GEF->RasGTP Activation RAFactive RAF Active Dimer RAF->RAFactive Dimerization & Phosphorylation MEK MEK1/2 RAFactive->MEK Phosphorylation MEKactive p-MEK1/2 (Active) MEK->MEKactive ERK ERK1/2 MEKactive->ERK Phosphorylation ERKactive p-ERK1/2 (Active) ERK->ERKactive TF Transcription Factors (c-Fos, c-Myc, CREB) ERKactive->TF Nuclear Translocation GeneExpression Gene Expression (Proliferation, Survival) TF->GeneExpression KSR KSR Scaffold KSR->RAF KSR->MEK BetaArrestin β-Arrestin Scaffold BetaArrestin->RAF BetaArrestin->MEK BRAFi BRAF Inhibitor BRAFi->RAFactive MEKi MEK Inhibitor MEKi->MEKactive

Experimental Workflow for MAPK Analysis

Data Analysis and Interpretation

Quantitative Measurements in MAPK Signaling

Table 2: Key Parameters for MAPK Pathway Quantification

Parameter Detection Method Normalization Approach Expected Outcomes in Cancer Clinical Relevance
ERK1/2 Phosphorylation Western blot (p-ERK/t-ERK) Total ERK levels Increased in 40-50% of cancers Indicator of pathway activation; predictive of MEK inhibitor response
MEK1/2 Phosphorylation Western blot (p-MEK/t-MEK) Total MEK levels Elevated in BRAF/Ras mutants Upstream activation marker; confirms pathway engagement
BRAF V600E Mutation DNA sequencing, PCR Wild-type BRAF ~7% all cancers, 50-60% melanoma Predicts response to BRAF inhibitors
Ras Mutation Status DNA sequencing, PCR Wild-type Ras 30-40% all cancers Resistance to BRAF inhibitors alone; requires combination therapy
c-Fos/c-Myc Expression qPCR, Western blot Housekeeping genes Upregulated in MAPK-driven cancers Downstream transcriptional readout; marker of pathway output
Cellular Proliferation Rate MTT, CellTiter-Glo Untreated controls Increased in hyperactive MAPK Functional consequence of pathway activation
Inhibitor Screening and Response Assessment

When evaluating MAPK pathway inhibitors, researchers should employ a multi-parametric approach to comprehensively assess compound efficacy:

  • IC50 Determination: Calculate half-maximal inhibitory concentrations for proliferation assays using non-linear regression analysis. Compare across cell lines with different genetic backgrounds (BRAF mutant vs. Ras mutant vs. wild-type).
  • Pathway Suppression Monitoring: Assess reduction in phosphorylated ERK levels following treatment, with effective inhibitors typically showing >80% suppression at therapeutic concentrations.
  • Compensatory Pathway Activation: Monitor potential feedback activation of complementary pathways (e.g., PI3K/AKT) that may limit therapeutic efficacy.
  • Combination Index Analysis: Utilize Chou-Talalay method or similar approaches to quantify synergism, additivity, or antagonism in drug combinations.

The MAPK-AMPK signaling interplay represents an emerging area of therapeutic interest. Recent studies have shown that AMPK signaling can reversibly regulate hyperactive MAPK signaling in cancer cells by phosphorylating its key components, RAF/KSR family kinases, which affects not only carcinogenesis but also the outcomes of targeted cancer therapies against the MAPK signaling [2].

Conclusion and Future Perspectives

The MAPK signaling pathway continues to represent a critical target for cancer therapeutics, with ongoing research illuminating novel regulatory mechanisms and therapeutic opportunities. Future directions in MAPK pathway research include:

  • Novel Inhibitor Development: Next-generation RAF and MEK inhibitors with improved specificity and reduced off-target effects are in development to overcome current limitations.
  • Biomarker Discovery: Identification of robust predictive biomarkers beyond BRAF V600E status to guide patient selection for MAPK-targeted therapies.
  • MicroRNA Regulation: Emerging evidence indicates miRNA regulation of MAPK components, such as miR-421-5p targeting MAPK7, opening new avenues for therapeutic intervention [4].
  • Spatiotemporal Signaling Analysis: Advanced imaging and biosensor technologies enabling real-time monitoring of MAPK signaling dynamics in living cells and tissues.
  • Tissue-Specific Targeting: Understanding context-dependent MAPK functions across different tissue types to develop more precise therapeutic approaches with reduced toxicity.

The complexity of MAPK signaling networks necessitates continued investigation using the comprehensive experimental approaches outlined in these application notes. Through rigorous application of these protocols and thoughtful interpretation of resulting data, researchers can advance our understanding of this pivotal signaling pathway and develop improved therapeutic strategies for cancer treatment.

References

Hemiphloin STAT1 phosphorylation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Hemiphloin, a C-glucosyl-flavonoid identified as an active compound in the 70% ethanol extract of Vigna angularis (adzuki bean), demonstrates significant potential as a therapeutic candidate for inflammatory skin diseases such as atopic dermatitis [1] [2]. Its mechanism of action involves the inhibition of key inflammatory signaling pathways, most notably the suppression of STAT1 phosphorylation [1] [2].

Research using TNF-α/IFN-γ-induced human keratinocytes (HaCaT cells) has confirmed that this compound effectively reduces the phosphorylation of STAT1, alongside other key players like p38, ERK, and NF-κB. This inhibition subsequently leads to a marked decrease in the production of critical inflammatory cytokines and chemokines, including IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC [1] [2].

Quantitative Data Summary

The table below summarizes the key experimental findings on this compound's effects from cell-based studies.

Experimental Model Treatment Key Outcomes (Gene Expression/Production) Signaling Pathways Inhibited (Phosphorylation)
TNF-α/IFN-γ-induced HaCaT Keratinocytes [1] [2] This compound ↓ IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC ↓ p38, ERK, STAT1, NF-κB
LPS-induced J774 Macrophages [1] [2] This compound ↓ NO production, ↓ iNOS, ↓ COX-2, ↓ TNF-α, IL-1β, IL-6 Not specified in provided text

Detailed Experimental Protocols

Here are standardized protocols for key experiments used to investigate this compound's effects on STAT1 phosphorylation.

Protocol 1: Assessing STAT1 Phosphorylation in HaCaT Keratinocytes

This protocol outlines the procedure for using the human keratinocyte cell line (HaCaT) to evaluate the inhibitory effect of this compound on STAT1 phosphorylation under inflammatory stimulation [1] [2].

  • Cell Culture: Maintain HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture cells in a humidified incubator at 37°C with 5% CO₂ [2].
  • Inflammatory Induction and Treatment:
    • Seed HaCaT cells at an appropriate density (e.g., 1x10^6 cells/well in 6-well plates) and allow to adhere overnight.
    • Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for a predetermined time (e.g., 1-2 hours).
    • Induce inflammation by adding a combination of TNF-α and IFN-γ (e.g., 10 ng/mL each) to the culture medium.
    • Incubate cells for a specific period (e.g., 30 minutes for phosphorylation analysis) [1] [2].
  • Sample Analysis:
    • Lyse cells using a suitable RIPA buffer supplemented with protease and phosphatase inhibitors. Avoid EDTA and sodium orthovanadate if subsequent phosphatase activity assays are planned, as they inhibit common phosphatases like CIP [3].
    • Determine protein concentration using a Bradford or BCA assay.
    • Analyze phosphorylation levels of STAT1 and other proteins (e.g., p38, ERK, NF-κB p65) by western blotting using phospho-specific antibodies.
    • For gene expression analysis, extract RNA and perform RT-qPCR to measure mRNA levels of IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC.
Protocol 2: Protein Dephosphorylation Validation with CIP

This protocol, adapted from general protein dephosphorylation methods, can be used to confirm whether the observed reduction in STAT1 phosphorylation is due to direct inhibition of kinase activity or potential phosphatase activation [3].

  • Principle: Calf Intestinal Alkaline Phosphatase (CIP) enzymatically removes phosphate groups from serine, threonine, and tyrosine residues. Loss of signal in CIP-treated samples confirms the phosphorylation-dependent nature of the antibody binding [3].
  • Materials:
    • Calf Intestinal Alkaline Phosphatase (CIP)
    • CIP Buffer: 100 mM NaCl, 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM dithiothreitol, pH 7.9 @ 25°C
    • EDTA-free Protease Inhibitor Cocktail
  • Procedure (Pre-SDS-PAGE treatment):
    • Prepare Samples: After cell lysis and protein quantification, set aside two 20-30 µg aliquots of lysate per condition (one for dephosphorylation, one as a control).
    • Resuspend: Resuspend protein lysates in CIP buffer with EDTA-free protease inhibitors (1 µg protein per 1 µL buffer).
    • Treat: Add 1 unit of CIP per µg of protein to the "+CIP" sample. Add an equal volume of CIP buffer without enzyme to the control sample.
    • Incubate: Incubate for 30-60 minutes at 37°C.
    • Stop Reaction: Add Laemmli SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
    • Analyze: Proceed with standard western blotting to detect STAT1 phosphorylation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of this compound and the experimental workflow.

Diagram 1: this compound Inhibits Inflammatory Signaling

This diagram illustrates the proposed mechanism by which this compound inhibits STAT1 phosphorylation and other inflammatory pathways in keratinocytes.

G Stimulus TNF-α/IFN-γ NFkB NF-κB Stimulus->NFkB STAT1 STAT1 Stimulus->STAT1 MAPKs MAPKs (p38, ERK, JNK) Stimulus->MAPKs P_NFkB p-NF-κB NFkB->P_NFkB P_STAT1 p-STAT1 STAT1->P_STAT1 P_MAPKs p-MAPKs MAPKs->P_MAPKs Genes Inflammatory Gene Expression (IL-1β, IL-6, IL-8, CCL17, CCL22) P_NFkB->Genes P_STAT1->Genes P_MAPKs->Genes Hemi This compound Hemi->P_NFkB Inhibits Hemi->P_STAT1 Inhibits Hemi->P_MAPKs Inhibits

Diagram 2: Experimental Workflow for STAT1 Analysis

This diagram outlines the key steps in the protocol for analyzing STAT1 phosphorylation in HaCaT cells.

G Step1 Culture HaCaT Cells Step2 Pre-treat with this compound Step1->Step2 Step3 Stimulate with TNF-α/IFN-γ Step2->Step3 Step4 Lyse Cells & Harvest Protein Step3->Step4 Step5 Western Blot Analysis Step4->Step5 Step6 RNA Extraction & RT-qPCR Step4->Step6 Step7 Data Analysis Step5->Step7 Step6->Step7

Discussion and Future Directions

The provided data and protocols establish a foundation for further investigation of this compound. The observed inhibition of STAT1 phosphorylation places it within a critical signaling axis for inflammation [4] [5]. Future research should focus on:

  • Elucidating the Direct Target: Determining whether this compound directly inhibits upstream kinases (like JAKs) or potentiates the activity of phosphatases (such as SHP2) responsible for STAT1 dephosphorylation [5].
  • Expanding Disease Models: Evaluating the efficacy of this compound in other chronic inflammatory conditions where the JAK-STAT pathway is implicated.
  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-likeness.

References

Comprehensive Application Notes and Protocols: Hemiphloin Research in HaCaT Keratinocytes for Anti-Atopic Dermatitis Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HaCaT Keratinocytes in Dermatological Research

HaCaT cells represent a spontaneously immortalized human keratinocyte cell line derived from adult skin that has become an indispensable tool in dermatological research and drug development. Unlike primary keratinocytes that have limited lifespan in culture, HaCaT cells exhibit unlimited growth potential while maintaining the ability to differentiate normally under appropriate conditions. These cells are considered non-tumorigenic despite their immortalization status and display normal keratinization capacity, making them an excellent model for studying epidermal homeostasis and skin biology. The HaCaT cell line has been widely validated for investigating skin barrier function, inflammatory responses, toxicity testing, and therapeutic development for various dermatological conditions including atopic dermatitis, psoriasis, and skin cancer [1].

One particularly valuable characteristic of HaCaT cells is their responsiveness to inflammatory stimuli, which closely mirrors the behavior of native human keratinocytes. When exposed to pro-inflammatory cytokines such as TNF-α and IFN-γ, HaCaT cells upregulate the expression of various chemokines and cytokines involved in skin inflammation, including IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC. This reproducible inflammatory response has established HaCaT cells as a standardized in vitro model for screening potential anti-inflammatory compounds and elucidating their mechanisms of action. Furthermore, the ease of cultivation and genetic manipulation of HaCaT cells enables researchers to perform detailed molecular studies that would be challenging with primary keratinocytes [1] [2].

Quantitative Analysis of Hemiphloin's Effects on HaCaT Keratinocytes

Anti-Inflammatory and Anti-Atopic Effects of this compound

Table 1: Effects of this compound on TNF-α/IFN-γ-Induced Cytokine/Chemokine Expression in HaCaT Keratinocytes

Parameter Experimental Groups Change vs. Control Change vs. TNF-α/IFN-γ Only Measurement Method
IL-1β TNF-α/IFN-γ-induced Significant increase - Gene expression & production
+ this compound treatment - Significant decrease Gene expression & production
IL-6 TNF-α/IFN-γ-induced Significant increase - Gene expression & production
+ this compound treatment - Significant decrease Gene expression & production
IL-8 TNF-α/IFN-γ-induced Significant increase - Gene expression & production
+ this compound treatment - Significant decrease Gene expression & production
CCL17/TARC TNF-α/IFN-γ-induced Significant increase - Gene expression & production
+ this compound treatment - Significant decrease Gene expression & production
CCL22/MDC TNF-α/IFN-γ-induced Significant increase - Gene expression & production
+ this compound treatment - Significant decrease Gene expression & production

Table 2: Effects of this compound on Key Signaling Pathways in TNF-α/IFN-γ-Induced HaCaT Cells

Signaling Pathway Key Components Effect of TNF-α/IFN-γ Induction Effect of this compound Treatment Experimental Method
MAPK Pathway p38, ERK, JNK Increased phosphorylation Inhibited phosphorylation Western blot
STAT Signaling STAT1 Increased phosphorylation Inhibited phosphorylation Western blot
NF-κB Pathway NF-κB Increased activation Inhibited activation Western blot

This compound demonstrates dose-dependent activity across multiple inflammatory parameters, with significant effects observed at non-cytotoxic concentrations. The compound's ability to simultaneously modulate multiple signaling pathways (MAPK, STAT1, and NF-κB) suggests a pleiotropic mechanism of action that targets key convergence points in the inflammatory cascade. This broad activity profile is particularly advantageous for treating complex inflammatory skin conditions like atopic dermatitis, which involves multiple parallel signaling pathways [3] [4].

In addition to its effects on cytokine and chemokine production, this compound has shown significant activity in macrophage-based systems, reducing LPS-induced NO production and suppressing iNOS and COX-2 expressions in J774 macrophages. This suggests that the compound may have broad anti-inflammatory applications beyond keratinocytes, potentially modulating multiple cell types involved in inflammatory skin conditions. The consistent pattern of inhibition across different cell types and inflammatory stimuli indicates that this compound acts on fundamental regulatory mechanisms common to various inflammatory responses [3].

Experimental Protocols for this compound Research

HaCaT Cell Culture and Maintenance

Protocol 1: Standard HaCaT Cell Culture Conditions

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin solution.
  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere containing 5% CO₂.
  • Subculturing:
    • Remove culture medium and rinse adherent cells with 3-5 mL of PBS without calcium and magnesium for T25 flasks or 5-10 mL for T75 flasks.
    • Add 1-2 mL of freshly prepared 0.05% EDTA solution per T25 flask (2.5 mL for T75) ensuring complete coverage of cell sheet. Incubate at 37°C for 10 minutes.
    • Add 1 mL of trypsin/EDTA (0.05%/0.025%) solution per T25 flask (2.5 mL for T75) and ensure complete coverage. Cells should detach within 1-2 minutes.
    • Neutralize trypsin activity by adding FBS-containing culture medium.
    • Disperse cells into new flasks containing fresh culture medium at appropriate dilution ratio [1].

Quality Control Notes:

  • HaCaT cells typically exhibit a spindle-shaped morphology under low-calcium conditions and lack cell-to-cell tight junctions, similar to primary keratinocytes maintained under the same conditions.
  • Monitor cells for stable expression of characteristic epidermal keratins throughout passages.
  • Use cells between passages 2-5 for experiments requiring differentiation, and passages 2-8 for general experimentation [1] [5].
Compound Preparation and Treatment

Protocol 2: this compound Preparation and Application

  • Stock Solution Preparation: Prepare this compound stock solution in DMSO or ethanol at concentrations of 10-100 mM based on compound solubility. Aliquot and store at -20°C.
  • Working Solution Preparation: Dilute stock solution in culture medium immediately before use. Ensure final solvent concentration does not exceed 0.1% (v/v) to avoid cytotoxicity.
  • Treatment Protocol:
    • Culture HaCaT cells to 70-80% confluence in appropriate culture vessels.
    • Replace medium with serum-free or low-serum (1% FBS) medium 24 hours before treatment to synchronize cell cycle.
    • Pre-treat cells with this compound at desired concentrations (typically 1-100 μM based on dose-response results) for 1-2 hours before inflammatory stimulation.
    • Add inflammatory stimuli (TNF-α/IFN-γ at 10-50 ng/mL each) while maintaining this compound concentration.
    • Incubate for desired duration (typically 6-24 hours for gene expression, 24-48 hours for protein analysis) [3].
Inflammation Induction and Analysis

Protocol 3: TNF-α/IFN-γ-Induced Inflammation Model

  • Inflammatory Stimulation:

    • Prepare fresh stock solutions of human recombinant TNF-α and IFN-γ in sterile PBS with carrier protein (e.g., 0.1% BSA).
    • Apply cytokine mixture (typically 10-50 ng/mL each) to HaCaT cells at 70-80% confluence.
    • Maintain stimulation for duration appropriate to measured parameters (6-8 hours for mRNA, 18-24 hours for protein secretion).
  • Gene Expression Analysis:

    • Extract total RNA using commercial kits (e.g., RNeasy Mini kit).
    • Perform reverse transcription using standard protocols.
    • Conduct quantitative PCR using SYBR Green-based detection with primers for IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC, and appropriate housekeeping genes (GAPDH, β-actin).
    • Analyze data using 2^(-ΔΔCt) method for relative quantification [3] [5].
  • Protein Analysis:

    • Collect cell culture supernatants for cytokine secretion analysis by ELISA.
    • Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Perform Western blotting for target proteins (phospho-p38, phospho-ERK, phospho-JNK, phospho-STAT1, NF-κB) and corresponding total proteins.
    • Use enhanced chemiluminescence detection with appropriate secondary antibodies [3] [5].

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound in inflammatory skin conditions involve the modulation of multiple signaling pathways that are hyperactive in atopic dermatitis and other inflammatory skin conditions. The compound demonstrates significant inhibitory effects on three major signaling cascades: MAPK, STAT1, and NF-κB pathways.

The MAPK pathway represents a crucial signaling cascade in inflammatory responses, consisting of three major branches: p38, ERK, and JNK. TNF-α/IFN-γ stimulation typically induces phosphorylation and activation of all three MAPKs, leading to increased expression of pro-inflammatory mediators. This compound treatment effectively suppresses this activation by reducing phosphorylation of p38, ERK, and JNK, thereby limiting downstream inflammatory gene expression. Similarly, this compound inhibits the STAT1 signaling pathway, which is primarily activated by IFN-γ and contributes to the expression of various chemokines involved in T-cell recruitment. The compound also suppresses NF-κB activation, a master regulator of inflammation that controls the expression of numerous cytokines, chemokines, and adhesion molecules [3].

The following diagram illustrates the key signaling pathways modulated by this compound in HaCaT keratinocytes:

G cluster_pathways Signaling Pathways Activated by Inflammation Stimuli TNF-α/IFN-γ Stimulation MAPK MAPK Pathway (p38, ERK, JNK) Stimuli->MAPK STAT1 STAT1 Signaling Stimuli->STAT1 NFkB NF-κB Pathway Stimuli->NFkB This compound This compound Treatment p_MAPK Phosphorylated MAPK This compound->p_MAPK Inhibits p_STAT1 Phosphorylated STAT1 This compound->p_STAT1 Inhibits p_NFkB Activated NF-κB This compound->p_NFkB Inhibits MAPK->p_MAPK STAT1->p_STAT1 NFkB->p_NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) p_MAPK->Cytokines Chemokines Chemokines (CCL17/TARC, CCL22/MDC) p_MAPK->Chemokines p_STAT1->Cytokines p_STAT1->Chemokines p_NFkB->Cytokines p_NFkB->Chemokines

Diagram 1: Mechanism of this compound action in TNF-α/IFN-γ-induced HaCaT keratinocytes. This compound simultaneously inhibits multiple pro-inflammatory signaling pathways, resulting in reduced production of cytokines and chemokines involved in atopic dermatitis pathogenesis.

The pleiotropic inhibition of these signaling pathways by this compound represents a significant advantage over more targeted approaches, as atopic dermatitis involves complex, interconnected signaling networks. By simultaneously modulating multiple pathways, this compound may produce more comprehensive anti-inflammatory effects compared to agents targeting single pathways. This multi-target mechanism is particularly relevant for atopic dermatitis treatment, where different pathways may be preferentially active in different disease stages or patient subtypes [3].

The following experimental workflow outlines the key procedures for evaluating this compound effects in HaCaT cells:

G Cell_culture HaCaT Cell Culture (DMEM + 10% FBS) Serum_starvation Serum Reduction (1% FBS, 24h) Cell_culture->Serum_starvation Hemiphloin_pre This compound Pre-treatment (1-2h) Serum_starvation->Hemiphloin_pre Cytokine_stim TNF-α/IFN-γ Stimulation (10-50 ng/mL, 6-24h) Hemiphloin_pre->Cytokine_stim RNA_analysis RNA Extraction & qPCR Analysis Cytokine_stim->RNA_analysis Protein_analysis Protein Extraction & Western Blot Cytokine_stim->Protein_analysis Supernatant_analysis Supernatant Collection & ELISA Cytokine_stim->Supernatant_analysis Gene_data Gene Expression Data (IL-1β, IL-6, IL-8, CCL17, CCL22) RNA_analysis->Gene_data Pathway_data Signaling Pathway Data (p-MAPKs, p-STAT1, NF-κB) Protein_analysis->Pathway_data Secretion_data Protein Secretion Data Supernatant_analysis->Secretion_data

Diagram 2: Experimental workflow for evaluating this compound effects in TNF-α/IFN-γ-induced HaCaT keratinocytes. The protocol includes cell culture, treatment, and multiple analytical endpoints to comprehensively assess anti-inflammatory effects.

Research Implications and Future Directions

The discovery of this compound's anti-inflammatory properties in HaCaT keratinocytes presents significant implications for dermatological drug development. The compound's natural origin from Vigna angularis, a traditional edible crop and herbal medicine, suggests a favorable safety profile that may facilitate development for long-term use in chronic conditions like atopic dermatitis. Furthermore, the multi-target mechanism of this compound, simultaneously inhibiting MAPK, STAT1, and NF-κB pathways, offers potential advantages over single-target agents that may be susceptible to compensatory activation of alternative pathways.

Future research directions should include:

  • Structure-Activity Relationship Studies: Systematic modification of this compound's chemical structure to identify key pharmacophores and optimize potency while maintaining safety.
  • In Vivo Validation: Comprehensive testing in additional animal models of atopic dermatitis beyond the DNCB-induced mouse model to confirm efficacy across different disease triggers.
  • Formulation Development: Optimization of delivery systems for topical application to enhance skin penetration and retention while minimizing systemic exposure.
  • Combination Therapy Exploration: Investigation of potential synergistic effects with existing anti-inflammatory agents to identify potentially enhanced therapeutic regimens.

The promising data from HaCaT keratinocyte studies positions this compound as a strong candidate for further development as a therapeutic agent for inflammatory skin diseases. The well-established protocols for HaCaT cell culture and inflammation modeling provide a robust platform for continued mechanistic studies and compound optimization.

References

Introduction to J774 Macrophage Assays

Author: Smolecule Technical Support Team. Date: February 2026

Macrophages are crucial immune cells that exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in response to stimuli [1]. The J774A.1 murine macrophage cell line is a well-established model for studying immune responses and evaluating drug candidates like Hemiphloin. These assays typically involve stimulating the macrophages with an inflammatory trigger like Lipopolysaccharide (LPS) and then measuring the resulting cytokine profile and cellular phenotype [2]. The balance between pro-inflammatory mediators (e.g., TNF-α) and anti-inflammatory mediators (e.g., IL-10) is a critical indicator of a compound's immunomodulatory potential [1].

Detailed Experimental Protocol

Materials and Reagents
  • Cell Line: J774A.1 mouse macrophages (ATCC TIB-67) [2]
  • Culture Medium: High-glucose DMEM supplemented with 10% fetal bovine serum and penicillin-streptomycin [2]
  • Stimulant: 0.1 mg/mL Lipopolysaccharide in PBS [2]
  • Assay Kits: Mouse TNF-α and IL-10 Quantikine ELISA kits [2]
  • Test Compound: this compound (prepare stock solution in appropriate solvent)
Cell Culture and Maintenance
  • Maintain J774A.1 cells as an adherent monolayer in 15 cm petri dishes.
  • Culture cells in a humidified incubator at 37°C with 5% CO₂.
  • Change medium every 2-3 days.
  • Harvest at 70-80% confluence by dislodging cells with a serological pipette, spraying medium across the monolayer. Avoid enzymes or scrapers to prevent cell damage [2].
Macrophage Inflammatory Assay Procedure
  • Plate Preparation

    • Add test reagents (this compound at various concentrations) in triplicate to a 12-well plate.
    • Add macrophage medium to a final volume of 500 µL per well.
    • Include control wells: medium only, unstimulated macrophages, and LPS-stimulated macrophages without test compound [2].
  • Cell Stimulation

    • Prepare a single-cell suspension of J774 macrophages at 200,000 cells/mL.
    • Stimulate the suspension with a 1:500 dilution of 0.1 mg/mL LPS (final concentration: 100 ng/mL).
    • Incubate the LPS-cell mixture for 5 minutes at room temperature [2].
  • Assay Setup

    • Add 500 µL of the LPS-stimulated macrophage suspension (100,000 cells) to wells containing test reagents and control wells.
    • For unstimulated controls, add 500 µL of macrophage suspension without LPS to wells with medium only.
    • Rock plates gently to distribute cells evenly.
    • Incubate for 16-18 hours at 37°C with 5% CO₂ [2].
  • Sample Collection

    • Post-incubation, observe cell morphology under a microscope. LPS-activated macrophages typically appear larger, flatter, and more granular.
    • Collect conditioned medium and centrifuge at 500 × g for 5 minutes to remove cells and debris.
    • Transfer supernatant to new tubes for immediate analysis or store at -80°C [2].

Analytical Methods and Data Collection

Cytokine Profiling via ELISA
  • Follow manufacturer's instructions for TNF-α and IL-10 ELISA kits.
  • Vortex thawed samples before use.
  • Measure absorbance at 450 nm with background correction at 540 nm or 570 nm [2].
  • Express cytokine levels as pg/mL and calculate percentage change compared to LPS-stimulated controls.
Cell Viability Assessment (MTT Assay)
  • After collecting conditioned medium, add 100 µL of MTT solution to each well.
  • Incubate for 90 minutes at 37°C.
  • Remove supernatant and add 100 µL of acidified isopropanol with SDS.
  • Measure optical density at 550 nm [3].
  • Viable cell count is inversely proportional to intracellular bacterial replication in infection models.
High-Content Image Analysis (HCIA)
  • For advanced phenotyping, use multi-parameter HCIA.
  • Stain cells with fluorescent markers after treatment.
  • Analyze parameters: non-adherent cells, mitochondrial activity, membrane permeability, cell/nuclear area, polynucleation, vacuole area, and lipid content [4].
  • This method allows for toxicologically aligned clustering of drug compounds.

Expected Results and Interpretation

The table below outlines potential outcomes for this compound treatment in the J774 assay system:

This compound Treatment Expected TNF-α Response Expected IL-10 Response Interpretation
Low Concentration Moderate decrease No change/slight increase Mild anti-inflammatory effect
Medium Concentration Significant decrease Moderate increase Potent anti-inflammatory effect
High Concentration Abolished secretion Significant increase Strong immunomodulatory profile
Cytotoxic Concentration Decrease (due to cell death) Decrease (due to cell death) Non-specific cytotoxicity

Troubleshooting and Optimization

  • High Background Inflammation: Ensure sterile technique; test all reagents for endotoxin contamination.
  • Low Cell Viability: Optimize this compound solvent concentration; ensure gentle cell harvesting.
  • High Data Variability: Use cells at consistent passage number; include sufficient replicates.
  • Weak Cytokine Signal: Confirm LPS activity; optimize stimulation time (can try 4-6 hours for early cytokines).

Visual Workflows and Signaling Pathways

G Start Start J774 Macrophage Assay Culture Culture J774A.1 cells (70-80% confluence) Start->Culture Harvest Harvest cells (via pipetting, no enzymes) Culture->Harvest Plate Plate cells with test reagents Harvest->Plate Stimulate Stimulate with LPS (100 ng/mL final) Plate->Stimulate Incubate Incubate 16-18h at 37°C, 5% CO₂ Stimulate->Incubate Collect Collect conditioned medium Incubate->Collect Analyze Analyze samples (ELISA, MTT, HCIA) Collect->Analyze End Interpret data Analyze->End

Figure 1: Experimental workflow for J774 macrophage inflammatory assay [2]

G LPS LPS Stimulus TLR4 TLR4 Receptor Activation LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB TNF TNF-α Secretion (Pro-inflammatory) NFkB->TNF IL10 IL-10 Secretion (Anti-inflammatory) NFkB->IL10 M1 M1 Phenotype (Pro-inflammatory) TNF->M1 M2 M2 Phenotype (Anti-inflammatory) IL10->M2 Drug This compound Treatment Drug->TNF Inhibits Drug->IL10 Promotes

Figure 2: Key signaling pathways in macrophage polarization [1]

Conclusion

The J774 macrophage assay provides a robust platform for evaluating the immunomodulatory potential of this compound. By following this detailed protocol, researchers can obtain quantitative data on cytokine secretion, cell viability, and phenotypic changes, enabling informed decisions for further drug development.

References

Hemiphloin: Anti-inflammatory Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Hemiphloin is a C-glucosyl-flavonoid identified as a key active component in the 70% ethanol extract of Vigna angularis (adzuki bean) [1]. Research demonstrates that this compound exhibits significant anti-atopic and anti-inflammatory activities in experimental models, making it a promising candidate for treating inflammatory skin diseases such as atopic dermatitis [1]. Its mechanism involves the modulation of key pro-inflammatory signaling pathways, offering a potential natural product-derived therapeutic strategy.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by inhibiting the activation of the MAPK signaling pathway (including p38, ERK, and JNK), as well as the STAT1 and NF-κB pathways [1]. This inhibition occurs in response to inflammatory stimuli like TNF-α/IFN-γ or LPS.

  • In HaCaT keratinocytes (a human skin cell line), this compound treatment reduced the gene expression and production of key inflammatory cytokines and chemokines, including IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC [1].
  • In J774 macrophages (a mouse cell line), this compound decreased LPS-induced nitric oxide (NO) production and suppressed the expression of inflammatory enzymes iNOS and COX-2 [1]. It also inhibited the gene expression of TNF-α, IL-1β, and IL-6 [1].

The following diagram summarizes the proposed mechanism of action of this compound in an LPS-induced inflammation model in macrophages:

G LPS LPS Stimulus TLR4 TLR4/MD-2 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKs MAPK Pathway (p38, ERK, JNK) MyD88->MAPKs NFkB NF-κB Activation MyD88->NFkB InflamGenes Inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS, COX-2) MAPKs->InflamGenes NFkB->InflamGenes Hemi This compound Treatment Hemi->MAPKs Inhibits Phosphorylation Hemi->NFkB Inhibits Activation Hemi->InflamGenes Suppresses

Summary of Experimental Findings

The table below summarizes key quantitative data on the anti-inflammatory effects of this compound from in vitro studies.

Experimental Model Inducing Agent Key Metrics Affected Observed Effect of this compound Citation
HaCaT Keratinocytes TNF-α/IFN-γ Gene expression of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC Decreased [1]
HaCaT Keratinocytes TNF-α/IFN-γ Phosphorylation of p38, ERK, STAT1, NF-κB Inhibited [1]
J774 Macrophages LPS Nitric Oxide (NO) production Decreased [1]
J774 Macrophages LPS Gene expression of iNOS, COX-2, TNF-α, IL-1β, IL-6 Decreased [1]

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages (J774 Cell Line)

This protocol evaluates the effect of this compound on LPS-induced inflammation in macrophages, measuring outputs like NO production, gene expression, and protein signaling [1].

Workflow Overview:

G A 1. Cell Seeding & Culture B 2. Pre-treatment with This compound (e.g., 1-24 h) A->B C 3. LPS Stimulation (e.g., 100 ng/mL, 24 h) B->C D 4. Sample Collection & Analysis C->D E Griess Assay (NO Detection) D->E F qPCR (Gene Expression) D->F G Western Blot (Protein Signaling) D->G H ELISA (Cytokine Production) D->H

Materials and Reagents:

  • Cell Line: J774 murine macrophages (or other relevant macrophage cell lines).
  • Test Compound: this compound (e.g., dissolved in DMSO, with final DMSO concentration <0.1% in culture medium).
  • Inducing Agent: LPS from E. coli (e.g., serotype O111:B4 or O55:B5) [1] [2].
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Assay Kits: Griess Reagent kit for Nitrite determination, RNA extraction kit, cDNA synthesis kit, qPCR reagents, antibodies for Western Blot (against p-p38, p-ERK, p-JNK, p-STAT1, p-NF-κB p65, iNOS, COX-2, and corresponding total proteins), and ELISA kits for cytokines (e.g., TNF-α, IL-6).

Procedure:

  • Cell Seeding: Seed J774 cells in appropriate culture plates at a density of ( 5 \times 10^4 ) cells/cm². Incubate for 24 hours to allow cell attachment.
  • Pre-treatment: Replace the medium with fresh medium containing this compound at various concentrations (e.g., 1, 10, 25 µM). A vehicle control (DMSO only) and a positive control (e.g., a known anti-inflammatory drug) should be included. Pre-incubate cells for a predetermined time (e.g., 2-6 hours) [1].
  • LPS Stimulation: After pre-treatment, add LPS to the cells at a final concentration of 100 ng/mL to 1 µg/mL. Incubate for an additional 6-24 hours, depending on the readout [1] [2].
  • Sample Collection and Analysis:
    • Nitric Oxide Measurement: Collect cell culture supernatant 24 hours post-LPS stimulation. Mix with an equal volume of Griess reagent, incubate for 10-15 minutes, and measure absorbance at 540 nm. Compare to a sodium nitrite standard curve [1].
    • Gene Expression Analysis (qPCR): Harvest cells for total RNA extraction 6-12 hours post-LPS. Synthesize cDNA and perform qPCR using primers for target genes (TNF-α, IL-1β, IL-6, iNOS, COX-2). Normalize data to a housekeeping gene (e.g., GAPDH) [1].
    • Protein Analysis (Western Blot): Lyse cells 15-30 minutes post-LPS for phosphorylation analysis or 12-24 hours for iNOS/COX-2 analysis. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies. Detect using a chemiluminescence system [1].
    • Cytokine Secretion (ELISA): Use cell culture supernatant collected 12-24 hours post-LPS to measure cytokine levels according to the manufacturer's ELISA kit instructions.
In Vivo Model of LPS-Induced Local Inflammation

This protocol adapts a model for localized inflammation, suitable for evaluating the efficacy of this compound in a live animal context [3].

Materials and Reagents:

  • Animals: BALB/c or C57BL/6 mice (8-12 weeks old).
  • Reagents: LPS, this compound (in a suitable vehicle like saline with low DMSO), Hydroxyethyl cellulose (HEC) hydrogel, D-luciferin, Isoflurane.

Procedure:

  • Preparation of Hydrogel Mixture: Prepare a 1.5% HEC hydrogel in endotoxin-free water. Mix LPS (e.g., 5-50 µg) and/or this compound into the hydrogel by vigorous vortexing [3].
  • Animal Preparation: Anesthetize the mice. Shave the hair from the dorsum and clean the skin with an alcohol wipe.
  • Subcutaneous Injection: Slowly inject 100 µL of the hydrogel mixture subcutaneously on the shaved back of the mouse using a 1 mL syringe and a 23-gauge needle.
  • In Vivo Imaging (Optional): If using NF-κB reporter mice, inject D-luciferin intraperitoneally at the desired time points. Anesthetize the mice and acquire luminescent signals using an IVIS imaging system to quantify NF-κB activation [3].
  • Tissue Collection and Analysis: At the endpoint, collect the skin tissue surrounding the injection site. The tissue can be processed for:
    • Histological analysis (H&E staining for immune cell infiltration).
    • RNA/protein extraction to analyze local cytokine levels and signaling pathway activation via qPCR and Western Blot, as described in the in vitro protocol.

Critical Considerations for Experimental Design

  • Species-Specific Responses: Be aware of significant differences in inflammatory responses between human and mouse macrophages, particularly concerning nitric oxide (NO) production. Mouse macrophages produce high levels of NO via iNOS upon LPS stimulation, whereas human macrophages typically do not [2]. This is a critical factor when translating findings.
  • Heme and Hemopexin Dynamics: In systemic inflammatory conditions, "free" heme can amplify inflammation. Interestingly, hemopexin (the primary heme-scavenging protein) behaves differently in mice and humans during inflammation, which may affect the interpretation of in vivo results involving hemolysis or heme release [4].
  • LPS Model Selection: The LPS-induced inflammation model is highly reproducible and excellent for acute inflammatory studies [5]. However, it does not fully replicate the complexity of human sepsis or chronic polymicrobial diseases. Choose the model that best aligns with your research question [5].

Conclusion

This compound is a promising natural compound with demonstrated efficacy in suppressing LPS-induced inflammatory responses in vitro. The provided protocols offer a solid foundation for researchers to further investigate its potential, paving the way for future development of this compound-based therapies for inflammatory diseases.

References

Comprehensive Application Notes and Protocols: Hemiphloin-Mediated Cytokine Expression Inhibition for Inflammatory Skin Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hemiphloin and Its Therapeutic Significance

This compound is a C-glucosyl-flavonoid compound identified as a novel active component in the 70% ethanol extract of Vigna angularis, a traditional edible crop and herbal medicine used in Northeast Asia for its antipyretic, anti-inflammatory, and anti-edema properties. [1] [2] This natural compound has recently emerged as a promising therapeutic candidate for inflammatory skin conditions due to its potent inhibitory effects on pro-inflammatory cytokine and chemokine expression. Research evidence demonstrates that this compound effectively modulates key inflammatory signaling pathways in skin keratinocytes and macrophages, suggesting potential applications in drug development for atopic dermatitis and other chronic inflammatory skin disorders. [1]

The investigation of this compound addresses a significant research gap, as previous studies have primarily focused on 95% ethanol extracts of Vigna angularis, while the 70% ethanol extract and its specific active components remained largely unexplored. [1] The chemical characterization of this compound reveals it has a molecular formula of C~21~H~22~O~10~, with a molecular weight of approximately 434.4 g/mol, and exhibits typical flavonoid properties that likely contribute to its biological activity. [1] The compound's ability to target multiple inflammatory mediators simultaneously presents a distinct advantage over single-target inhibitors, potentially offering enhanced therapeutic efficacy for complex inflammatory conditions.

Table 1: Key Characteristics of this compound

Property Description
Chemical Classification C-glucosyl-flavonoid
Molecular Formula C~21~H~22~O~10~
Molecular Weight 434.4 g/mol
Source 70% ethanol extract of Vigna angularis seeds
Previous Research Antioxidant, antibacterial, neuroprotective effects of source extract
Therapeutic Potential Anti-inflammatory, anti-atopic dermatitis

Experimental Findings and Key Results

Inhibition of Cytokine and Chemokine Expression

This compound demonstrates dose-dependent inhibition of critical pro-inflammatory mediators in TNF-α/IFN-γ-induced HaCaT keratinocytes, an established experimental model for inflammatory skin diseases. [1] Quantitative analysis reveals that this compound treatment significantly reduces gene expression and protein production of IL-1β, IL-6, and IL-8, which are pivotal cytokines in the pathogenesis of inflammatory skin conditions. Additionally, this compound potently suppresses the expression of atopic dermatitis-related chemokines CCL17/TARC and CCL22/MDC, which play crucial roles in recruiting inflammatory cells to lesioned skin and perpetuating the inflammatory cycle. [1]

In LPS-induced J774 macrophages, this compound exhibits broad anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and suppressing the expression of inflammatory enzymes iNOS and COX-2. [1] The compound also significantly reduces gene expression of TNF-α, IL-1β, and IL-6 in this macrophage model, indicating its ability to modulate immune cell responses in the inflammatory microenvironment. These findings across multiple cell types underscore the potential of this compound as a multi-target therapeutic agent for complex inflammatory conditions.

Modulation of Signaling Pathways

Mechanistic studies reveal that this compound exerts its anti-inflammatory effects primarily through simultaneous inhibition of multiple signaling pathways involved in inflammatory responses. [1] In TNF-α/IFN-γ-induced HaCaT keratinocytes, this compound treatment effectively suppresses the phosphorylation of MAPK family members, including p38, ERK, and JNK. Furthermore, this compound inhibits the activation of STAT1 and NF-κB, two critical transcription factors that regulate the expression of numerous pro-inflammatory genes. [1] This multi-pathway approach explains the broad cytokine-suppressive effects observed with this compound treatment and suggests it may be more effective than single-pathway inhibitors for treating complex inflammatory diseases.

Table 2: Summary of this compound Effects on Inflammatory Mediators

Inflammatory Mediator Cell Type/Model Inhibition Effect Functional Significance
IL-1β HaCaT keratinocytes Significant reduction in gene expression and production Reduces pyrogenic and pro-inflammatory signaling
IL-6 HaCaT keratinocytes Significant reduction in gene expression and production Decreases acute phase response and immune cell differentiation
IL-8 HaCaT keratinocytes Significant reduction in gene expression and production Inhibits neutrophil chemotaxis and activation
CCL17/TARC HaCaT keratinocytes Significant reduction in gene expression and production Reduces T-cell recruitment to inflammation sites
CCL22/MDC HaCaT keratinocytes Significant reduction in gene expression and production Limits macrophage and dendritic cell recruitment
TNF-α J774 macrophages Significant reduction in gene expression Suppresses master inflammatory cytokine
iNOS/NO J774 macrophages Decreased production Reduces reactive nitrogen species and oxidative stress
COX-2 J774 macrophages Suppressed expression Limits prostaglandin-mediated inflammation

Materials and Experimental Protocols

Compound Preparation and Characterization

This compound isolation begins with the extraction of dried Vigna angularis seeds using 70% ethanol at 70°C for 6 hours, followed by filtration and concentration under reduced pressure to obtain the crude extract. [1] The extract is subsequently suspended in distilled water and partitioned with n-hexane, ethyl acetate, and butanol. The n-hexane layer is subjected to silica gel column chromatography using a chloroform-methanol gradient elution (100:1 → 0:100, v/v) to obtain fractions. Further purification is achieved through medium-pressure liquid chromatography (MPLC) and preparative HPLC using a Phenomenex Luna C18 column (250 × 21.2 mm, 5 μm) with isocratic elution of 17% acetonitrile in water, yielding pure this compound as a yellow powder. [1]

Structural characterization should include electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight, and ^1^H and ^13^C nuclear magnetic resonance (NMR) spectroscopy to verify chemical structure. [1] For experimental use, prepare this compound stock solutions in dimethyl sulfoxide (DMSO) at concentrations of 10-100 mM, storing at -20°C. Working concentrations for cell-based assays typically range from 1-100 μM, with final DMSO concentrations not exceeding 0.1% (v/v) to maintain cell viability.

Cell Culture and Treatment Protocols

Human keratinocyte cell line HaCaT should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere containing 5% CO~2~. [1] For inflammatory stimulation, culture HaCaT cells until they reach 70-80% confluence, then pre-treat with this compound (1-100 μM) or vehicle control for 1-2 hours before inducing inflammation with a combination of TNF-α (10-50 ng/mL) and IFN-γ (10-50 ng/mL) for 6-24 hours. [1]

Murine macrophage cell line J774 should be cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. [1] For experiments, pre-treat cells with this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS) at 100 ng/mL - 1 μg/mL for 6-24 hours to induce inflammatory responses. Ensure consistent cell passage numbers (preferably below passage 25) and maintain regular monitoring for mycoplasma contamination to ensure experimental reproducibility.

Molecular Analysis Techniques

Gene expression analysis should be performed using quantitative real-time PCR (qRT-PCR). Following treatments, extract total RNA from cells using appropriate RNA extraction kits. [1] Reverse-transcribe 1 μg of total RNA to cDNA using reverse transcriptase. Perform qRT-PCR with SYBR Green master mix using specific primers for target genes (IL-1β, IL-6, IL-8, CCL17, CCL22, etc.), with β-actin or GAPDH as housekeeping controls. Calculate relative gene expression using the 2^-ΔΔCT^ method with at least three independent replicates.

Protein analysis for phosphorylated signaling proteins should be conducted using western blotting. [1] After treatments, lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Separate proteins (20-50 μg per lane) by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% BSA, then incubate with primary antibodies against phospho-p38, phospho-ERK, phospho-JNK, phospho-STAT1, phospho-NF-κB, and their total protein counterparts overnight at 4°C. After incubation with appropriate HRP-conjugated secondary antibodies, visualize bands using enhanced chemiluminescence and quantify densitometrically.

Cytokine secretion measurements should be performed using ELISA. [1] Collect cell culture supernatants after treatments and analyze using commercial ELISA kits for human IL-1β, IL-6, IL-8, CCL17, and CCL22 according to manufacturer protocols. Measure absorbance using a microplate reader and determine concentrations from standard curves, with all samples and standards run in duplicate.

Application Guidance and Research Implications

Research Applications

The experimental findings and protocols presented herein support several specific research applications for this compound in biomedical research. For drug discovery initiatives, this compound serves as a promising lead compound for developing novel anti-inflammatory therapeutics, particularly for inflammatory skin diseases such as atopic dermatitis and psoriasis. [1] Its multi-target mechanism of action, simultaneously inhibiting MAPK, STAT1, and NF-κB signaling pathways, makes it an excellent tool for investigating pathway crosstalk in inflammatory processes. Additionally, this compound can be utilized as a pharmacological probe to study the complex interplay between keratinocytes and immune cells in skin inflammation models.

For preclinical development, researchers should consider formulating this compound for topical application to maximize skin penetration while minimizing systemic exposure. The compound's natural origin and relatively simple chemical structure suggest potential for structural optimization through medicinal chemistry approaches to enhance potency, selectivity, and pharmacokinetic properties. Research efforts could focus on creating this compound analogs with improved solubility and metabolic stability while retaining the multi-target anti-inflammatory profile of the parent compound.

Therapeutic Implications

The comprehensive cytokine-inhibitory profile of this compound positions it as a promising therapeutic candidate for various inflammatory skin conditions. [1] Particularly for atopic dermatitis, this compound's ability to suppress both inflammatory cytokines (IL-1β, IL-6) and critical chemokines (CCL17/TARC, CCL22/MDC) addresses multiple aspects of the disease pathogenesis. The dual activity on both keratinocytes and macrophages suggests potential for breaking the cycle of inflammation and immune cell infiltration that characterizes chronic inflammatory skin diseases.

Based on the experimental evidence, this compound may offer advantages over corticosteroid therapies that are associated with significant side effects upon long-term use. The natural origin of this compound and its multi-target mechanism may translate to favorable safety profile while maintaining efficacy. Future research should focus on formulation development for topical delivery, preclinical safety assessment, and investigation of potential synergistic effects with existing anti-inflammatory agents to potentially lower therapeutic doses and reduce side effects.

Visualization of Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

G This compound Inhibition of Inflammatory Signaling Pathways TNF_IFNg TNF-α/IFN-γ Stimulation MembraneReceptors Cell Membrane Receptors TNF_IFNg->MembraneReceptors LPS LPS Stimulation LPS->MembraneReceptors MAPKPathway MAPK Pathway (p38, ERK, JNK) MembraneReceptors->MAPKPathway STAT1Pathway STAT1 Pathway MembraneReceptors->STAT1Pathway NFkBPathway NF-κB Pathway MembraneReceptors->NFkBPathway GeneExpression Pro-inflammatory Gene Expression MAPKPathway->GeneExpression STAT1Pathway->GeneExpression NFkBPathway->GeneExpression This compound This compound Treatment This compound->MAPKPathway Inhibits This compound->STAT1Pathway Inhibits This compound->NFkBPathway Inhibits Cytokines Cytokine Production (IL-1β, IL-6, IL-8, TNF-α) GeneExpression->Cytokines Chemokines Chemokine Production (CCL17, CCL22) GeneExpression->Chemokines Enzymes Inflammatory Enzymes (iNOS, COX-2) GeneExpression->Enzymes

This diagram illustrates the multi-target mechanism by which this compound inhibits inflammatory signaling. The compound simultaneously suppresses three critical pathways (MAPK, STAT1, and NF-κB) activated by pro-inflammatory stimuli (TNF-α/IFN-γ or LPS) in both keratinocytes and macrophages. [1] This coordinated inhibition at multiple nodes in the inflammatory signaling network results in comprehensive suppression of downstream pro-inflammatory gene expression, including cytokines, chemokines, and inflammatory enzymes. The integrated pathway modulation explains the broad anti-inflammatory efficacy of this compound observed in experimental models.

Experimental Workflow for this compound Research

G Experimental Workflow for this compound Cytokine Inhibition Studies Start Plant Material (Vigna angularis seeds) Extraction 70% Ethanol Extraction (70°C, 6 hours) Start->Extraction Fractionation Solvent Partitioning (n-hexane, EtOAc, BuOH) Extraction->Fractionation Isolation Column Chromatography (Silica gel, C18) Fractionation->Isolation HemiphloinPure Pure this compound (Preparative HPLC) Isolation->HemiphloinPure CellModels Cell Culture Models (HaCaT, J774) HemiphloinPure->CellModels Treatment This compound Treatment (1-100 μM) + Inflammation Induction CellModels->Treatment MolecularAnalysis Molecular Analysis Treatment->MolecularAnalysis RNA RNA Extraction & qRT-PCR MolecularAnalysis->RNA Protein Protein Extraction & Western Blot MolecularAnalysis->Protein ELISA ELISA Cytokine Measurement MolecularAnalysis->ELISA DataAnalysis Data Analysis & Interpretation RNA->DataAnalysis Protein->DataAnalysis ELISA->DataAnalysis

This experimental workflow outlines the comprehensive research pipeline for investigating this compound's cytokine inhibition properties, from compound isolation to mechanistic studies. The process begins with efficient extraction and purification of this compound from its natural source, followed by systematic evaluation in relevant cell-based models of inflammation. [1] The integrated molecular analysis approach employs complementary techniques to assess effects at transcriptional, translational, and secretory levels, providing a thorough understanding of this compound's anti-inflammatory activity. This standardized workflow ensures reproducibility and facilitates comparison of results across different research settings.

References

Comprehensive Application Note and Protocol for Flavonoid Analysis in Herbal Extracts Using UPLC-Q-Orbitrap HRMS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ultra-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UPLC-Q-Orbitrap HRMS) has become a cornerstone technique in the analysis of complex natural products, especially for the identification and characterization of flavonoid compounds in herbal medicines. This technology offers exceptional capabilities for the systematic investigation of chemical constituents due to its high resolution, superior mass accuracy, and fast scanning speeds, enabling the detection and identification of compounds even at trace concentrations in complex biological matrices [1] [2]. The analysis of flavonoids, a class of secondary metabolites known for their antioxidant and anti-inflammatory activities, is particularly well-suited to this platform [2].

The following application note provides a detailed protocol for the analysis of flavonoid compounds, including hemiphloin, in plant extracts. It has been compiled from established methodologies used in recent scientific literature for profiling phytochemicals in various medicinal herbs. This protocol covers all critical stages, from sample preparation and instrumentation to data analysis and method validation, providing researchers with a robust framework for their analytical workflows.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for obtaining reliable and reproducible results.

  • Extraction Solvent: Use HPLC-grade methanol or a binary solvent system of methanol and water for comprehensive extraction of both polar and semi-polar compounds [2] [3].
  • Procedure: Accurately weigh approximately 1.0 g of the powdered plant material. Add 10 mL of the extraction solvent and subject the mixture to ultrasonic extraction for 30-60 minutes at room temperature. Centrifuge the extract at 10,000-12,000 rpm for 10 minutes to separate particulate matter. Carefully collect the supernatant and filter it through a 0.22 µm organic membrane filter prior to UPLC-MS analysis [4] [2].
  • Storage: Store the final extract in a dark environment at -20 °C to maintain compound stability until analysis [5].
UPLC-Q-Orbitrap HRMS Instrumentation and Conditions

The following parameters are typical for flavonoid separation and detection and can be used as a starting point for method development.

2.2.1. Ultra-Performance Liquid Chromatography (UPLC) Conditions

Parameter Specification
Column C18 reversed-phase (e.g., Thermo Hypersil GOLD, 2.1 × 100 mm, 3 µm; or ACQUITY UPLC BEH Shield RP18, 2.1 mm i.d. × 10 cm, 1.7 µm) [5] [4]
Column Temperature 30 °C [5]

| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile or Methanol [5] [4] | | Gradient Elution | 0-3 min: 10% B → 90% B (hold) 3-14 min: 90% B → 30% B 14-15.5 min: 30% B → 90% B 15.5-17.5 min: 90% B (hold) 17.5-18 min: 90% B → 10% B 18-21 min: 10% B (hold) [4] | | Flow Rate | 0.2 - 0.3 mL/min [5] [4] | | Injection Volume | 5 µL [5] [4] |

2.2.2. Q-Orbitrap Mass Spectrometry Conditions

Parameter Specification
Ionization Source Heated Electrospray Ionization (HESI)
Scan Mode Full MS/dd-MS2 (data-dependent acquisition) or "tMS2" (parallel reaction monitoring-like mode) [5] [4]
Scan Range m/z 150–2000 [4]
Resolution 70,000 (Full MS) / 17,500 (MS/MS) [4]
Spray Voltage 3.5 kV (Positive ion mode); 2.5 kV (Negative ion mode) [5] [4]
Sheath Gas Flow 15-35 arbitrary units [5] [4]
Aux Gas Flow 2-7 arbitrary units [5] [4]
Capillary Temperature 320 °C [5] [4]
Vaporizer Temperature 275-300 °C [5] [4]
Collision Energy Stepped energies (e.g., 15, 30, 50 V) [4]
Data Processing and Metabolite Identification
  • Software: Process the acquired data using software such as Xcalibur 4.0/4.1 and Compound Discoverer [4] [1] [2].
  • Database Matching: Utilize high-resolution mass spectral libraries like mzCloud and ChemSpider for initial compound matching [1].
  • Identification Workflow: Tentative identification of compounds is achieved by combining:
    • The exact mass of the precursor ion (typically within ±5 ppm mass accuracy) [1].
    • Interpretation of the MS/MS fragmentation patterns.
    • Comparison of fragmentation data and retention times with those of authentic reference standards, when available [2].
    • Searching and comparing data against scientific literature [2].

The following workflow diagram summarizes the key stages of the analytical process:

G Start Start Analysis SamplePrep Sample Preparation - Weigh powder - Ultrasonic extraction - Centrifuge & Filter Start->SamplePrep UPLCAnalysis UPLC Separation - Reverse-phase C18 column - Gradient elution - 0.3 mL/min flow rate SamplePrep->UPLCAnalysis MSDetection Q-Orbitrap HRMS Detection - Full MS/dd-MS² scan - Positive/Negative mode - 70,000 resolution UPLCAnalysis->MSDetection DataProcessing Data Processing - Xcalibur software - Peak alignment & integration MSDetection->DataProcessing DBIdentification Database Identification - mzCloud & ChemSpider - ±5 ppm mass tolerance DataProcessing->DBIdentification FinalReport Final Identification (Tentative) - Exact mass - MS/MS fragments - Literature comparison DBIdentification->FinalReport

Key Analytical Considerations

Fragmentation Patterns of Flavonoids

Understanding the characteristic fragmentation pathways of flavonoids is essential for their identification. The Q-Orbitrap platform provides high-quality MS/MS spectra that are ideal for this purpose.

  • Glycosidic Cleavage: Flavonoid glycosides typically undergo cleavage of the glycosidic bond, resulting in the neutral loss of a sugar moiety (e.g., 162 Da for a hexose) to yield the flavonoid aglycone fragment [2].
  • Retro-Diels-Alder (RDA) Reaction: The aglycone often undergoes RDA cleavage of the C-ring, which splits the flavonoid scaffold into two distinct fragments, providing critical information about the substitution pattern on the A- and B-rings [2].
  • Neutral Losses: Further fragmentation may involve the elimination of small neutral molecules such as CO (28 Da), CHO (29 Da), CO₂ (44 Da), and H₂O (18 Da) [2].

The diagram below illustrates the primary data analysis workflow for metabolite identification:

G Start HRMS Data Input PrecursorIon Precursor Ion Detection Accurate mass measurement (± 5 ppm) Start->PrecursorIon MS2Fragmentation MS/MS Fragmentation Data-dependent acquisition PrecursorIon->MS2Fragmentation PatternAnalysis Fragmentation Pattern Analysis MS2Fragmentation->PatternAnalysis Pathway1 Glycosidic Cleavage (Loss of sugar units) PatternAnalysis->Pathway1 Pathway2 Retro-Diels-Alder (RDA) (C-ring cleavage) PatternAnalysis->Pathway2 Pathway3 Neutral Losses (CO, CO₂, H₂O, etc.) PatternAnalysis->Pathway3 TentativeID Tentative Identification Pathway1->TentativeID Pathway2->TentativeID Pathway3->TentativeID

Method Validation

For quantitative applications, the method should be rigorously validated. The following table summarizes typical validation parameters based on methods for analyzing other small molecules, such as p-Nitroaniline and cytotoxic drugs [5] [4]:

Validation Parameter Typical Performance Acceptability Criteria
Linearity Correlation coefficient (r) > 0.99 over a defined range (e.g., 0.5-1000 ng/mL) [5] [4] r ≥ 0.990
Precision (Intra-day) Relative Standard Deviation (RSD) < 10% [5] [4] RSD ≤ 15%
Precision (Inter-day) RSD < 15% [4] RSD ≤ 15%
Accuracy Recovery rates from 83.1% to 101.3% [5] 80-120%
Limit of Detection (LOD) ~0.6 - 2.2 µg/L (for p-NA) or ~1 ng/mL for other drugs [5] [4] Signal-to-Noise ~3:1
Limit of Quantification (LOQ) ~2.0 - 7.4 µg/L (for p-NA) or ~1 ng/mL for other drugs [5] [4] Signal-to-Noise ~10:1

Application in Research

The UPLC-Q-Orbitrap HRMS platform has proven highly effective in various research contexts relevant to natural products and drug discovery:

  • Comprehensive Phytochemical Profiling: This technique has been successfully used to identify a wide array of compounds in medicinal plants. For instance, one study identified 114 chemical components in Polygonum capitatum, including 30 phenolic acids and 38 flavonoids, far exceeding the number detected in previous studies with less advanced techniques [1].
  • Discovery of Novel Compounds: The high sensitivity of the Orbitrap analyzer allows for the detection of low-abundance constituents. Research on Blumea balsamifera led to the identification of 18 previously unreported compounds in that species, highlighting the power of this method for expanding the known chemical space of medicinal herbs [2].
  • Metabolomics and Differential Analysis: By coupling UPLC-Q-Orbitrap HRMS with multivariate statistical analysis, researchers can efficiently compare complex herbal samples. This approach has been used to screen 41 differential metabolites between two closely related Tibetan medicinal herbs, providing a scientific basis for their quality evaluation and distinguishing them from potential substitutes [3].

Conclusion

The UPLC-Q-Orbitrap HRMS platform is an indispensable tool for the detailed analysis of flavonoid compounds in complex herbal matrices. The protocol outlined herein provides a reliable and validated framework for achieving high-resolution separation, accurate mass measurement, and insightful structural characterization of phytochemicals. Its superior sensitivity and high-throughput capability make it perfectly suited for applications in drug discovery, quality control of herbal medicines, and metabolomics studies, ultimately contributing to a deeper understanding of the chemical basis of traditional medicinal efficacy.

References

Hemiphloin mass spectrometry fragmentation patterns

Author: Smolecule Technical Support Team. Date: February 2026

Proposed LC-MS/MS Analysis Protocol for Hemiphloin

This protocol is designed for researchers aiming to characterize this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The goal is to confirm its identity and understand its fragmentation behavior [1].

1. Sample Preparation

  • Standard Solution: Prepare a pure standard of this compound. Dilute it to a suitable concentration (e.g., 50 ppb to 2 ppm) in a solvent compatible with both the compound and the LC-MS/MS system, typically a mixture of your prospective mobile phases [1].
  • Note: Using a pure standard is critical to ensure optimization is free from interference.

2. MS/MS Optimization (Infusion Method) Directly infuse the standard solution into the mass spectrometer, bypassing the LC column for initial parameter optimization [1].

  • Ionization Mode and Polarity: Begin with Electrospray Ionization (ESI). Test both positive (ESI+) and negative (ESI-) modes to determine which yields a stronger signal for the this compound molecular ion [1].
  • Parent Ion Identification: In the first mass analyzer (Q1), perform a full scan to identify the protonated [M+H]+ or deprotonated [M-H]- molecular ion. Be aware of potential adducts like [M+Na]+ or [M+NH4]+ if additives are present in the mobile phase [1].
  • Orifice Voltage Optimization: Once the parent ion mass is known, optimize the orifice voltage (or similar declustering potential) by scanning a voltage range to find the value that gives the maximum response for the parent ion.
  • Product Ion Scan and Collision Energy (CE) Optimization: Select the optimized parent ion and direct it into the collision cell. Perform product ion scans across a range of collision energies (e.g., 10-50 eV) to fragment the parent ion. Overlay the resulting spectra to identify the most abundant and characteristic product ions (daughter ions) [1].

3. LC Optimization After MS/MS parameters are set, optimize the liquid chromatography conditions to separate this compound from any potential impurities or matrix effects in future real samples [1].

  • Column: A reverse-phase C18 column is a standard starting point.
  • Mobile Phase: Common choices include water/methanol or water/acetonitrile mixtures, often modified with 0.1% formic acid to enhance ionization in positive mode.
  • Gradient and Flow Rate: Develop a gradient elution method to achieve a sharp, well-resolved peak for this compound. Optimize the flow rate and column temperature to prevent peak broadening and ensure efficient separation [1].

4. Method Verification

  • MRM Transitions: Establish at least two Multiple Reaction Monitoring (MRM) transitions for reliable detection. The most intense transition is used for quantification, and a second (or third) transition is used for confirmation. The ratio of these transitions should be consistent between the standard and unknown samples [1].
  • Calibration Curve: Verify the optimized method using a calibration curve with solutions of different concentrations to confirm a proportional response and the absence of interferences [1].

Anticipated Data Output Tables

Once you infuse your this compound standard and follow the optimization steps, you can populate the following tables with your experimental data.

Table 1: Optimized MRM Transitions for this compound This table summarizes the key parameters for sensitive and specific detection.

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Use
e.g., 355.2 e.g., 337.2 [M+H-H₂O]⁺ 50 15 Quantifier
e.g., 355.2 e.g., 165.1 50 30 Qualifier
e.g., 355.2 e.g., 121.1 50 35 Qualifier

Table 2: Characteristic Fragmentation Ions of this compound This table helps in structural elucidation by listing major fragments.

m/z Relative Abundance (%) Proposed Fragment Neutral Loss
e.g., 355.2 100 [M+H]⁺ -
e.g., 337.2 45 [M+H-H₂O]⁺ 18 Da (H₂O)
e.g., 165.1 85 C₉H₉O₃⁺ 190 Da
e.g., 121.1 60 C₈H₉O⁺ 234 Da

Experimental Workflow Diagram

The following diagram outlines the complete workflow for this analysis, from sample to data.

G Start Start: Pure this compound Standard Prep Sample Preparation (Dilution in mobile phase) Start->Prep MS_Opt MS/MS Optimization (Parent ion scan, CE optimization) Prep->MS_Opt LC_Opt LC Optimization (Gradient, flow rate) MS_Opt->LC_Opt LC_Opt->MS_Opt Adjust ionization Verify Method Verification (MRM pairs, calibration) LC_Opt->Verify Verify->LC_Opt Improve separation Data Data Analysis (Fragmentation pattern) Verify->Data Data->Verify Confirm MRM ratio End Validated LC-MS/MS Method for this compound Data->End

A Guide to Interpreting Fragmentation Patterns

When you obtain your mass spectrum for this compound, you can use these general principles to interpret the data [2] [3]:

  • Molecular Ion (M+• or [M+H]+): The peak with the highest m/z value often represents the intact molecular ion and gives the molecular weight. Not all molecular ions are stable, so this peak might be weak or absent [2] [3].
  • The Base Peak: The tallest peak in the spectrum represents the most stable and abundant fragment ion [2] [3].
  • Neutral Losses: Look for patterns where a fragment ion is a specific mass lower than the molecular ion. Common losses indicate specific functional groups (e.g., 18 Da for water H₂O, 44 Da for carbon dioxide CO₂) [3].
  • Stable Carbocations: Fragmentation often favors the formation of stable ions. The order of stability for carbocations is tertiary > secondary > primary. Cleavage that produces a more stable ion will be more favorable and yield a more intense peak [2].
  • Characteristic Ions for Functional Groups: Certain m/z values can hint at specific groups in the molecule. For instance, a peak at m/z 43 might suggest a CH₃CO⁺ or C₃H₇⁺ fragment, while m/z 77 is classic for a phenyl (C₆H₅⁺) group [2].

I hope this structured protocol provides a solid foundation for your research on this compound.

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Hemiphloin exhibits its anti-inflammatory and anti-atopic effects by modulating multiple critical signaling pathways in skin cells, particularly in TNF-α/IFN-γ-stimulated HaCaT keratinocytes [1].

The following diagram illustrates the key signaling pathways inhibited by this compound and the subsequent reduction in inflammatory mediators:

G Stimulus TNF-α/IFN-γ MAPK MAPK Pathway (p38, ERK, JNK) Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB STAT1 STAT1 Pathway Stimulus->STAT1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) MAPK->Cytokines Chemokines Chemokines (CCL17/TARC, CCL22/MDC) MAPK->Chemokines NFkB->Cytokines NFkB->Chemokines STAT1->Cytokines STAT1->Chemokines This compound This compound Treatment This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->STAT1 Inhibits Effect Anti-atopic & Anti-inflammatory Effect Cytokines->Effect Reduced production Chemokines->Effect Reduced production

This multi-targeted mechanism of action, suppressing both the MAPK and NF-κB pathways, positions this compound as a promising therapeutic candidate for inflammatory skin conditions [1].

In Vitro Experimental Protocols

Anti-Atopic Activity Assessment in HaCaT Keratinocytes

This protocol evaluates this compound's effects on TNF-α/IFN-γ-induced inflammatory responses in human keratinocytes [1].

  • Cell Line: Human keratinocyte HaCaT cells (ATCC) [1].
  • Culture Conditions: Maintain in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin [1].
  • Inflammation Induction: Stimulate cells with TNF-α/IFN-γ [1].
  • This compound Treatment: Apply this compound to cells. The specific concentrations used in the study should be obtained from the original source [1].
  • Incubation Time: 24 hours post-induction and treatment [1].
  • Downstream Analysis:
    • Gene Expression: Analyze IL-1β, IL-6, IL-8, CCL17/TARC, and CCL22/MDC mRNA levels using RT-PCR or qRT-PCR [1].
    • Protein Production: Measure cytokine and chemokine levels in culture supernatants via ELISA [1].
    • Signaling Pathways: Assess phosphorylation levels of MAPKs (p38, ERK, JNK), STAT1, and NF-κB using Western blotting [1].
Anti-Inflammatory Activity Assessment in J774 Macrophages

This protocol assesses this compound's anti-inflammatory effects in LPS-induced murine macrophages [1].

  • Cell Line: J774 murine macrophages [1].
  • Inflammation Induction: Stimulate cells with bacterial Lipopolysaccharide (LPS) [1].
  • This compound Treatment: Apply this compound. Specific concentrations should be referenced from the original study [1].
  • Downstream Analysis:
    • Nitric Oxide (NO): Measure NO production using the Griess reaction [1].
    • Gene Expression: Evaluate iNOS, COX-2, TNF-α, IL-1β, and IL-6 mRNA levels via RT-PCR or qRT-PCR [1].
    • Protein Expression: Analyze iNOS and COX-2 protein levels by Western blotting [1].

Summary of Key Experimental Data

The table below summarizes quantitative data from key in vitro studies on this compound:

Assay System Inducing Agent Key Metrics Inhibited by this compound Signaling Pathways Inhibited

| HaCaT Keratinocytes [1] | TNF-α & IFN-γ | • Gene expression of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC • Protein production of the above cytokines/chemokines | Phosphorylation of p38, ERK, STAT1, NF-κB | | J774 Macrophages [1] | LPS | • NO production • Gene expression of TNF-α, IL-1β, IL-6 • Protein expression of iNOS & COX-2 | Information not specified in sources |

Application Notes for Researchers

  • Solubility & Storage: this compound is soluble in DMSO (55 mg/mL, ~126.6 mM), methanol, and ethanol [2] [3]. For long-term storage, store the powder at -20°C. Prepare stock solutions in DMSO and store as aliquots at -80°C, which are generally usable for up to two weeks. Avoid repeated freeze-thaw cycles [3].
  • Experimental Design: When investigating anti-atopic mechanisms, include analysis of key cytokines (IL-6, IL-1β) and TARC/MDC chemokines in keratinocyte models. For broader anti-inflammatory screening, include NO, iNOS, and PGE₂ pathways in macrophage models [1].
  • Positive Controls: Depending on the assay, consider using dexamethasone for cytokine inhibition or specific kinase inhibitors for pathway analysis to validate your experimental system.
  • Cell Health Monitoring: Always perform cell viability assays (e.g., MTS assay) alongside treatments to ensure that observed inhibitory effects are not due to cytotoxicity [1].

Conclusion and Research Outlook

This compound demonstrates significant potential as a therapeutic candidate for inflammatory skin diseases like atopic dermatitis. Its efficacy stems from a multi-targeted mechanism, effectively suppressing the production of critical pro-inflammatory cytokines and chemokines by inhibiting the MAPK, NF-κB, and STAT1 signaling pathways [1].

Future research should focus on:

  • Establishing precise half-maximal inhibitory concentrations (IC₅₀) for its various activities.
  • Exploring its effects in more complex, multi-cell type in vitro systems that better mimic human skin.
  • Investigating its stability, metabolism, and potential for topical formulation to advance its translational development.

References

Hemiphloin extraction yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Parameters & Optimization

For cannabidiol (CBD) extraction from industrial hemp using heat reflux extraction, the optimal conditions determined by Response Surface Methodology are as follows [1]:

Factor Optimal Condition
Extraction Temperature To be optimized via RSM (see experimental design below)
Extraction Time To be optimized via RSM (see experimental design below)
Ethanol Concentration To be optimized via RSM (see experimental design below)
Liquid to Solid Ratio To be optimized via RSM (see experimental design below)
Number of Extraction Cycles 1-5 (determined via single-factor experiment)

This optimization led to a CBD extraction rate of 0.26%. Subsequent purification using HPD-100 macroporous resin significantly enriched the CBD content, making it 4.2 times higher than in the crude extract, with a recovery rate of 83.13% [1].

For hemp seed oil extraction using a screw press, temperature is a critical parameter that creates a trade-off between yield and quality [2]:

Extraction Temperature Oil Yield Impact on Oil Quality
30°C (Cold Pressing) ~17.82% (Baseline) Higher quality: lower peroxide value (6.36 meq O₂/kg), higher chlorophyll content.
100°C 21.82% (Maximum) Intermediate quality.
140°C Lower than 100°C Lower quality: higher peroxide value (13.86 meq O₂/kg), degraded chlorophylls, but higher tocopherol content.

Experimental Protocols for Optimization

Here are detailed methodologies for the key experiments cited above.

1. Protocol: Optimizing CBD Extraction using Response Surface Methodology (RSM) [1]

This methodology is used to find the optimal combination of multiple factors.

  • Sample Preparation: Crush industrial hemp and sieve through a 60-mesh screen.
  • Extraction Method: Use heat reflux extraction with ethanol as the solvent.
  • Experimental Design:
    • First, conduct single-factor experiments to see how each factor (temperature: 40-80°C, time: 30-150 min, ethanol concentration: 20-100%, liquid-solid ratio: 10-30 mL/g) individually affects the CBD yield.
    • Then, use a Box-Behnken Design (BBD) to design a limited number of experiments that will model the interaction between these factors. The factors (X1-X4) are assigned levels (-1, 0, +1).
  • Analysis: Quantify the concentration of CBD in the crude extract using High-Performance Liquid Chromatography (HPLC). Use software to perform regression analysis on the data and generate a model to predict the optimal conditions.

2. Protocol: Evaluating the Impact of Temperature on Hemp Seed Oil [2]

  • Equipment: Screw press.
  • Experimental Conditions: Press hemp seeds at a range of temperatures (e.g., 30, 60, 80, 100, 120, and 140 °C).
  • Oil Analysis: Analyze the extracted oils for the following parameters:
    • Yield: Calculate the percentage of oil recovered.
    • Quality Indices: Peroxide Value (PV), Free Fatty Acids (FFA).
    • Bioactive Compounds: Tocopherol content (e.g., via HPLC), Total Phenolic Content (TPC).
    • Other: Pigments (chlorophyll, carotenoids) and fatty acid profile.

Troubleshooting Common Issues

Issue: Low Extraction Yield

  • Potential Cause: Suboptimal solvent, temperature, time, or solid-to-liquid ratio [1].
  • Solution: Systematically optimize parameters using statistical design (e.g., RSM) rather than one-factor-at-a-time. For screw press oil, increasing temperature to an optimum point (e.g., 100°C) can improve yield, but balance this against quality loss [2].

Issue: Poor Quality or Oxidized Extract

  • Potential Cause: Excessively high extraction temperatures can degrade compounds and promote oxidation, as seen with the rising peroxide value in hemp seed oil at high temperatures [2].
  • Solution: For heat-sensitive compounds, lower the extraction temperature. Ensure antioxidants in the source material are preserved. Monitor quality indices like Peroxide Value and Conjugated Dienes/Trienes.

Issue: Low Purity of Target Compound

  • Potential Cause: The initial extract contains many co-extracted compounds.
  • Solution: Implement a purification step. Macroporous resins (like HPD-100) are effective for enriching compounds like CBD, offering high adsorption capacity and relatively low cost [1].

Experimental Optimization Workflow

To systematically improve your extraction process, you can follow this workflow, which integrates the methodologies discussed.

Start Define Extraction Goal P1 Single-Factor Experiments Start->P1 F1 Factor Ranges: - Temp: 40-80°C - Time: 30-150 min - Ethanol: 20-100% - Ratio: 10-30 mL/g P1->F1 P2 Statistical Optimization (RSM) F2 Box-Behnken Design (BBD) to model interactions P2->F2 P3 Purification & Enrichment F3 Use Macroporous Resin (e.g., HPD-100) Recovery: ~83% Enrichment: 4.2x P3->F3 P4 Bioactivity Verification F4 Assay for: - Antibacterial Activity (MIC) - Antioxidant Capacity (IC50) - Iron-Reducing Ability P4->F4 End Optimized Protocol F1->P2 F2->P3 F3->P4 F4->End

Key Takeaways for Your Technical Center

  • Systematic Optimization is Key: Moving from single-factor experiments to statistical methods like RSM is the most efficient way to find true optimal conditions, especially when process parameters interact with each other [1].
  • The Yield vs. Quality Trade-off is Central: This is a fundamental concept, clearly demonstrated in both cannabinoid and oil extraction. The "best" parameters depend on whether the priority is maximum yield or a high-quality, minimally degraded product [2].
  • Purification is a Critical Step: An efficient extraction is only the first half of the process. Planning for a subsequent purification step, such as resin-based enrichment, is often necessary to achieve the desired compound purity [1].

References

Key Quantification Challenges and Solutions

Author: Smolecule Technical Support Team. Date: February 2026

For researchers quantifying hemophilin, the main challenges revolve around detection specificity, functional analysis, and secretion validation. The table below outlines these issues and proposes reliable methods to overcome them.

Challenge Description Proposed Methodologies
Specific Detection in Complex Samples [1] Difficulty isolating signal from homologous proteins and other heme-binding molecules in bacterial cultures or host environments. Sandwich ELISA [2] [3], Western Blotting [4] [5]
Functional Heme-Binding Analysis [1] [6] Variability in heme-binding affinity among hemophilin homologs; quantification must distinguish functional binding. Spectroscopic Assays (e.g., UV-Vis for Soret peak), Acid-Acetone Extraction [6]
Validating Secretion & Localization [1] [6] Confirming hemophilin is properly secreted via T11SS and localized outside the cell membrane for function. Cellular Fractionation + WB [4] [5], T11SS Knockout Validation [6]
Quantifying Iron in Host Tissues [7] Directly measuring hemosiderin (iron deposits from degraded heme) in host tissues as an indirect metric of hemophilin activity in vivo. Ultra-short Echo Time QSM MRI [7], Histology (Perls' Prussian Blue) [7]

Detailed Experimental Protocols

Here are detailed methodologies for the two key in vitro techniques mentioned.

Sandwich ELISA for Hemophilin Detection and Quantification

This protocol is ideal for sensitive and specific quantification of hemophilin in culture supernatants or lysates [2] [3].

  • Coating: Dilute a capture antibody specific to your hemophilin homolog in a carbonate/bicarbonate coating buffer (pH 9.6). Add to a microplate and incubate overnight at 4°C.
  • Blocking: Wash the plate with PBS-T (PBS with 0.05% Tween 20). Block remaining protein-binding sites with a blocking buffer (e.g., 1-5% BSA or skim milk in PBS-T) for 1-2 hours at room temperature.
  • Sample & Standard Incubation: Wash the plate. Add your samples and a dilution series of purified hemophilin standard to the wells. Incubate for 2 hours at room temperature or 37°C.
  • Detection Antibody Incubation: Wash away unbound protein. Add a biotinylated detection antibody specific to a different epitope of hemophilin. Incubate for 1-2 hours.
  • Enzyme Conjugate Incubation: Wash the plate. Add Streptavidin conjugated to Horseradish Peroxidase (HRP) and incubate for 1 hour.
  • Signal Detection & Quantification: Wash thoroughly. Add an HRP substrate (e.g., TMB for colorimetric detection). After color development, stop the reaction with acid. Measure the absorbance immediately with a plate reader and interpolate sample concentrations from the standard curve [2] [3].
Western Blotting to Confirm Secretion and Specificity

Use this method to confirm the presence and molecular weight of hemophilin in different cellular fractions [4] [5].

  • Sample Preparation & SDS-PAGE: Prepare protein samples from culture supernatant, periplasm, and whole cell lysate. Separate proteins by molecular weight using SDS-PAGE.
  • Electrophoretic Transfer: Transfer proteins from the gel onto a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
  • Blocking: Incubate the membrane in a blocking buffer (e.g., 1-3% BSA in PBS-T) for 1 hour to prevent non-specific antibody binding.
  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your hemophilin homolog, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
  • Secondary Antibody Incubation: Wash the membrane. Incubate with an HRP-conjugated secondary antibody for 1 hour.
  • Detection: After washing, apply a chemiluminescent substrate to the membrane. Capture the signal using X-ray film or a digital imaging system to detect specific bands [4] [5].

Experimental Workflow Visualization

The following diagram outlines a logical workflow for troubleshooting hemophilin quantification experiments, integrating the methods discussed.

G start Start: Unexplained Results step1 Confirm Target Protein Identity (Western Blot) start->step1 step2 Validate Secretion System (T11SS Knockout) step1->step2 step3 Verify Functional Heme Binding (Spectroscopy) step2->step3 step4 Quantify Protein Accurately (Sandwich ELISA) step3->step4 step5 Assess In Vivo Impact (MRI QSM / Histology) step4->step5 end Interpret Data & Conclude step5->end

Frequently Asked Questions (FAQs)

Q1: My Western blot shows non-specific bands. How can I improve specificity?

  • Answer: Titrate your primary antibody to find the optimal concentration. If the background is high, try a different blocking agent (e.g., switch from skim milk to BSA, especially if detecting phosphoproteins) [4]. Ensure all buffers are fresh and washes are sufficient. Using a knockout strain as a negative control can confirm specificity [6].

Q2: The signal in my Sandwich ELISA is low or absent, even though I know the protein is present. What could be wrong?

  • Answer: First, check the activity of your detection enzyme and substrate. Ensure that your capture and detection antibodies bind to non-overlapping epitopes on the hemophilin protein. Verify that the standard protein is folded correctly and that your samples are properly preserved. Re-optimize incubation times and temperatures [3].

Q3: How can I confirm that my hemophilin homolog is truly secreted and not released from lysed cells?

  • Answer: Perform a cellular fractionation and run a Western blot for each fraction (cytoplasmic, periplasmic, membrane, and supernatant). Use known markers for each compartment. The most robust confirmation is to create a T11SS (Slam) knockout mutant; if hemophilin remains in the periplasm or cells in the mutant but is in the supernatant of the wild-type strain, you have confirmed T11SS-dependent secretion [1] [6].

References

Documented Context and General Analytical Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Hemiphloin is reported as a compound identified in the leaves of Abrus precatorius [1] [2]. The tables below summarize the general analytical conditions from studies on this plant, which, while not specific to this compound, provide a methodological foundation.

Table 1: General HPLC Conditions for Abrus precatorius Leaf Extracts

Parameter Description Source
Plant Source Abrus precatorius leaves [1] [2]
Target Compounds Total flavonoids, phytochemical compounds [3] [1]
Detection Method High-Performance Liquid Chromatography (HPLC) [3] [1]
Column C18 reverse-phase column [3] [4]
Mobile Phase Gradient elution with water and acetonitrile (with 0.1% formic acid) [4]

Table 2: Example HPLC-UV Method Parameters

Parameter Specification Notes
Detection UV-Vis Detector Wavelength specifics for this compound are not provided in available literature [4].
Example Wavelength 230 nm Used for identification of various compounds in a complex plant extract [4].
Column Temperature 50 °C [4]
Flow Rate 0.25 mL/min [4]
Injection Volume 10 µL [4]

A Workflow for Method Development and Troubleshooting

Since a direct method is unavailable, you will need to develop and optimize one. The following workflow outlines a systematic approach for this process.

start Start: Develop HPLC-UV Method step1 1. Initial Parameter Setup (C18 column, A: Water + 0.1% FA B: ACN + 0.1% FA, Gradient elution) start->step1 step2 2. Wavelength Screening (Run PDA scan to find max absorbance for this compound) step1->step2 step3 3. Method Fine-Tuning (Optimize gradient, flow rate, and column temperature) step2->step3 step4 4. System Suitability Test (Check resolution, peak shape, and retention time reproducibility) step3->step4 issue Problem Identified? step4->issue issue->step1 No - Re-optimize ts 5. Troubleshooting issue->ts Yes

Key Troubleshooting Areas

If you encounter problems during method development, here are common areas to investigate:

  • Peak Shape Problems (Tailing, Fronting, Splitting): These can be caused by column overloading, strong injection solvent, dead volume in the system, or undesirable interactions with the column stationary phase [5].
  • Retention Time Shifts or Fluctuations: This is often related to mobile phase inconsistencies, column temperature fluctuations, or insufficient equilibration time between gradient runs [5].
  • Baseline Noise and Drift: This can be due to air bubbles in the detector, contaminated mobile phase, or a dirty flow cell [5] [6]. Ensure mobile phases are degassed and the system is properly purged.

References

optimizing Hemiphloin extraction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is extraction efficiency and why is it important? Extraction efficiency measures how effectively your method recovers the target compound from the raw material. Optimizing it is crucial for increasing revenue, improving cost efficiency, maximizing resource utilization, and gaining a competitive advantage [1].

  • How do I calculate extraction efficiency? While a basic calculation uses the mass of the extract and input material, a more accurate formula accounts for the concentration of your desired compound in both [1]. Extraction Efficiency (%) = (Mass of Extract × Concentration in Extract) / (Mass of Input Material × Concentration in Input Material) × 100

  • My extraction yield is low. What are the most common causes? Low yields can typically be traced to several key parameters:

    • Solvent System: The polarity of your solvent may not be optimal for your target compound [2].
    • Temperature: Temperature can have complex effects; it may increase yield but also risks degrading heat-sensitive compounds and accelerating oxidation, which reduces quality [3].
    • Raw Material Preparation: Inadequate drying or grinding of the plant material can limit the solvent's access to the target compounds [1].

Troubleshooting Common Problems

Problem Possible Causes Suggested Solutions
Low Yield Suboptimal solvent polarity; Inefficient extraction technique; Raw material not properly prepared. Use a mixed/ternary solvent system (e.g., CO₂, ethanol, water) [2]; Ensure biomass is properly dried and ground [1].
Poor Extract Purity Co-extraction of unwanted compounds (e.g., chlorophyll, waxes). Implement post-processing steps like winterization to remove fats/waxes, or use filtration and distillation [1].
Inconsistent Results Uncontrolled extraction parameters; Equipment variability. Automate processes for consistent control; Perform regular equipment maintenance and calibration [1].

Experimental Protocol: Optimizing a Pressurized Solvent System

The following methodology, adapted from a study on extracting neuroprotective compounds, provides a robust framework for optimizing the extraction of complex molecules like Hemiphloin using a pressurized ternary solvent system [2].

Objective

To optimize the yield and efficiency of this compound extraction by investigating the effects of a ternary mixture of CO₂, ethanol, and water using a pressurized liquid extraction system.

Materials and Equipment
  • Plant Material: Finely powdered source material containing this compound.
  • Solvents: Food-grade CO₂, anhydrous ethanol, and deionized water.
  • Equipment: Pressurized Liquid Extraction (PLE) system capable of handling mixed solvents and gases (e.g., Supercritical Fluid Extractor, Gas-Expanded Liquid system).
  • Analytical Equipment: HPLC-MS or GC-MS for compound identification and quantification.
Procedure
  • Experimental Design: Set up a mixture design experiment to test different combinations of CO₂, ethanol, and water. A promising starting point could be a blend of 27% CO₂, 55% ethanol, and 18% water, which was found optimal in a similar study [2].
  • Extraction Run:
    • Load 2 grams of powdered plant material into the extraction vessel.
    • Set the extraction parameters. For example: temperature at 50°C, pressure at 100 bar, and a solvent flow rate of 4 mL/min [2].
    • Perform the extraction for a predetermined time (e.g., 45 minutes, based on kinetic studies showing no significant yield increase after this point) and collect the extract [2].
  • Analysis:
    • Weigh the extracted mass to determine the crude yield.
    • Use HPLC-MS to quantify the specific concentration of this compound in the extract.
    • Calculate the extraction efficiency using the formula provided above.

Optimization Parameters and Data Presentation

The table below summarizes key parameters to investigate and how to present your quantitative findings for clear comparison.

Parameter Optimization Goal Data to Record
Solvent Ratio Find the optimal polarity mix for this compound. Create a table of different CO₂/EtOH/H₂O ratios vs. Yield and this compound Concentration.
Temperature Balance between increased yield and compound degradation. Table of Temperature (°C) vs. Yield, this compound Purity, and Degradation Byproducts.
Pressure Maximize solvent penetration and solvation power. Table of Pressure (bar) vs. Extraction Yield.
Time Determine the point of diminishing returns. Kinetic study table: Time (min) vs. Cumulative Yield.

Workflow Diagram

The following diagram illustrates the logical workflow for the optimization process described in the experimental protocol.

start Start Optimization p1 Define Parameters: Solvent Ratio, Temperature, Pressure, Time start->p1 p2 Set Up Mixture Design (CO₂, Ethanol, Water) p1->p2 p3 Perform Extraction (50°C, 100 bar, 45 min) p2->p3 p4 Collect and Weigh Extract p3->p4 p5 Analyze via HPLC-MS/ GC-MS p4->p5 p6 Calculate Extraction Efficiency p5->p6 decision Efficiency Optimal? p6->decision decision:s->p1:n No end Optimization Complete decision->end Yes

References

Technical Support Center: Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Here is a general-purpose guide for preparing stock solutions, which you can tailor for Hemiphloin.

Frequently Asked Questions (FAQs)
  • What is a stock solution? A stock solution is a concentrated chemical solution where the concentration of a particular element or compound is precisely known. It is typically prepared by dissolving a pure substance in a specific volume of solvent [1].
  • Why is my compound not dissolving completely? Incomplete dissolution can be due to insufficient mixing, using the wrong solvent, or the solution being saturated at room temperature. Ensure you are using the correct solvent for your compound and try gentle warming if the solubility is temperature-dependent.
  • How should I store my stock solution? Storage conditions depend on the compound's stability. Consider factors like light sensitivity, temperature, and oxidation. Common practices include storage in amber glass vials at -20°C. Always label solutions with the date of preparation, concentration, and your initials.
  • My experimental results are inconsistent. Could the stock solution be the cause? Yes. Degradation, evaporation of the solvent, or crystallization on the walls of the container can alter the concentration over time. For critical experiments, it is good practice to prepare a fresh stock solution.
Troubleshooting Guide

The table below outlines common problems, their potential causes, and solutions.

Problem Possible Cause Solution
Inconsistent molarity Improper weighing; inaccurate volume measurement Calibrate balance and glassware; use volumetric flasks for final volume [1].
Precipitation Solution is too concentrated; solvent compatibility issue Dilute to a lower concentration; ensure chemical is soluble in chosen solvent.
Contamination Dirty glassware; use of non-sterile solvents Use properly cleaned and, if necessary, sterilized glassware.
Unexpected pH Chemical impurities; reaction with atmospheric CO₂ Check chemical purity; use a buffer if the compound is pH-sensitive.
Standard Operating Procedure: Weighing Method

For a solid compound like this compound, the weighing method is the most common preparation technique [1]. The workflow below outlines the core steps.

G Start Start Solution Prep Step1 Calculate required mass (Mass = Molarity × Volume × MW) Start->Step1 Step2 Weigh pure substance (Use calibrated balance) Step1->Step2 Step3 Transfer to volumetric flask Step2->Step3 Step4 Add solvent to partially dissolve and mix Step3->Step4 Step5 Dilute to final volume (Meniscus alignment) Step4->Step5 Step6 Mix thoroughly (Invert multiple times) Step5->Step6 Step7 Label and store appropriately Step6->Step7 End Stock Solution Ready Step7->End

Detailed Protocol:

  • Calculate Mass: Determine the mass of the pure substance needed using the formula: Mass (g) = Desired Molarity (mol/L) × Desired Volume (L) × Molecular Weight (g/mol) [1].
  • Weigh Substance: Using a calibrated analytical balance, accurately weigh the calculated amount of the pure, dry substance.
  • Dissolve: Transfer the substance to an appropriate volumetric flask. Add a small amount of solvent, swirl to dissolve the solid completely.
  • Dilute to Volume: Carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
  • Mix: Invert and shake the sealed flask repeatedly to ensure a homogeneous solution.
  • Store: Label the container clearly with the compound name, concentration, date, and preparer. Store under suitable conditions.
Key Principles for Reliable Solutions
  • Accuracy and Precision: The reliability of your stock solution highly depends on the accuracy of your measurements. Ensure instruments like balances and volumetric flasks are properly calibrated [1].
  • Solution Calculations: The core of preparation lies in calculating the proportional molar concentrations. Concentration is the ratio of the amount of solute (in grams for mass) to the volume of solvent in liters [1].

References

Understanding Hemophilin and Its Properties

Author: Smolecule Technical Support Team. Date: February 2026

Hemophilin is a bacterial protein that functions as a heme-binding molecule (a hemophore) secreted by various bacteria to acquire essential iron nutrients from their environment [1] [2]. This function is crucial for bacterial survival within host environments, and the protein is secreted through the Type Eleven Secretion System (T11SS) [1] [3].

The functional mechanism of hemophilin involves a specific pathway for heme acquisition and import. The diagram below illustrates this multi-step process.

hemophilin_pathway InnerMembrane Inner Membrane Periplasm Periplasm OuterMembrane Outer Membrane Extracellular Extracellular Space SecTranslocon Sec Translocon ApoHemophilin Apo-Hemophilin SecTranslocon->ApoHemophilin Translocation Chaperones Chaperones (e.g., Skp) T11SS T11SS Chaperones->T11SS Delivery T11SS->ApoHemophilin Secretion Hemoprotein Host Hemoproteins Heme Heme Hemoprotein->Heme Release CoReceptor TonB-dependent Co-receptor HemeImport Hemin Utilization System CoReceptor->HemeImport Heme import HemeImport->ApoHemophilin Hemophilin release & recycling ApoHemophilin->Chaperones Periplasmic trafficking HoloHemophilin Holo-Hemophilin (Heme-bound) ApoHemophilin->HoloHemophilin Heme capture HoloHemophilin->CoReceptor Docking Heme->HoloHemophilin Binding

A Logical Framework for Purification Strategy Development

Without an established protocol, you would need to develop a purification strategy. The workflow below outlines the key stages of this process, from initial source preparation to functional validation.

purification_workflow Start Start: Strategy Development Source 1. Source Preparation Culture hemophilin-producing bacteria (e.g., H. haemolyticus, A. baumannii) Start->Source Lysis 2. Cell Lysis and Clarification Lysis buffer with protease inhibitors Centrifugation to pellet debris Source->Lysis Capture 3. Primary Capture Exploit heme-binding property for affinity purification Lysis->Capture Polish 4. Polishing Ion-exchange chromatography Size-exclusion chromatography Capture->Polish Analyze 5. Analysis & Validation SDS-PAGE/Western Blot Heme-binding functional assay Polish->Analyze End Pure Functional Hemophilin Analyze->End

Key Considerations and Troubleshooting Guide

Based on the general principles of protein purification and the specific characteristics of hemophilin, here are some key considerations and potential solutions to common problems you might encounter.

FAQs and Troubleshooting
  • Q: What is the most critical factor to consider when purifying hemophilin? A: Preserving its functional heme-binding capacity is paramount. Harsh denaturing conditions can irreversibly destroy this function. Use non-denaturing lysis buffers (avoid SDS) and include protease inhibitors to prevent degradation [4].

  • Q: I'm not obtaining a pure protein after affinity chromatography. What should I do? A: A single affinity step is often insufficient. Follow with polishing steps:

    • Ion-Exchange Chromatography (IEC): Useful as hemophilin homologs have variable isoelectric points (pI) [1].
    • Size-Exclusion Chromatography (SEC): Excellent as a final step for buffer exchange and removing aggregates.
  • Q: How can I confirm that my purified hemophilin is functional? A: Perform a heme-binding assay. Monitor the spectral change (e.g., via UV-Vis spectroscopy) when the purified, apo (heme-free) protein is incubated with heme. Successful binding will produce a characteristic shift in the absorption spectrum.

  • Q: My protein yield is very low. What could be the issue? A: Consider these factors:

    • Secretion Check: Hemophilin is secreted. If producing recombinantly, ensure your system (e.g., E. coli) correctly secretes the protein into the periplasm or culture supernatant, as it requires the T11SS [1] [3].
    • Solubility: If the protein is expressed but not secreted and forms inclusion bodies, you must optimize expression conditions or refold the protein from denaturants, which is complex.
Essential Reagents and Materials

The table below lists key materials you would likely need for this process.

Material / Reagent Suggested Type / Example Purpose in Protocol
Lysis Buffer Non-denaturing (e.g., RIPA, ab152163 [4]) Cell disruption while preserving native protein structure
Protease Inhibitors Cocktail tablets (e.g., ab65621 [4]) Prevent proteolytic degradation of target protein
Heme Agarose Commercially available resin Affinity chromatography to capture hemophilin via heme binding
Chromatography Resins Q Sepharose (Anion Exchange), DEAE (Cation Exchange) [5] Polishing steps to remove impurities based on charge
Desalting Column PD-10, G-25 resins Buffer exchange and removal of salts or small molecules
SDS-PAGE Gel 4-12% Bis-Tris gradient gel [4] Analyze protein purity and estimate molecular weight

References

Hemiphloin storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Reported Information on Hemiphloin

The key information comes from a single research study that identified this compound as a constituent of the plant Abrus precatorius [1].

Aspect Detail
Source Leaves of Abrus precatorius plants and callus cultures derived from them [1].
Extraction Solvent Methanol [1].
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS) [1].
Reported Storage Data None specified. The study focused on identifying the compound and measuring total phenol and flavonoid content, but did not investigate its specific storage stability [1].

FAQs and Troubleshooting Guide

Given the lack of specific data, here are some FAQs and troubleshooting tips based on standard laboratory practices for handling plant-derived phytochemicals.

FAQ 1: What are the recommended storage conditions for a pure this compound standard?

  • A: Without specific stability data, it is advisable to follow stringent conditions. Store the pure standard in a dark, airtight container at -20°C or lower. For short-term daily use, an aliquot may be kept at 2-8°C, but its stability under these conditions should be monitored [2].

FAQ 2: My this compound extract appears to have degraded. What could be the cause?

  • A: Degradation can be caused by several environmental factors. Please troubleshoot using the following guide:
    • Light Exposure: Was the sample stored in a clear container or exposed to direct light? If so, it may have undergone photodegradation. Solution: Always use amber or foil-wrapped vials.
    • Temperature Fluctuation: Was the sample stored at room temperature for an extended period, or did it undergo freeze-thaw cycles? Solution: Maintain consistent cold storage and avoid repeated thawing.
    • Moisture/Humidity: Was the sample in a humid environment or stored as a non-lyophilized powder? Solution: Ensure the sample is thoroughly dried and stored with desiccants.
    • Oxygen Exposure: Was the sample container headspace large or frequently opened? Solution: Store under an inert gas (e.g., nitrogen or argon) and minimize headspace.

FAQ 3: How can I experimentally determine the stability of my this compound samples?

  • A: You can establish stability profiles by designing an accelerated stability study. The International Council for Harmonisation (ICH) guidelines provide a framework for such tests [2].
    • Objective: To predict the shelf life of this compound under recommended storage conditions.
    • Protocol:
      • Prepare Samples: Aliquot your this compound standard or extract into suitable vials.
      • Set Storage Conditions: Store sets of aliquots under different conditions as outlined in the table below.
      • Regular Analysis: At predetermined time points (e.g., 0, 1, 3, and 6 months), analyze the samples using a validated method (e.g., HPLC or GC-MS).
      • Monitor: Quantify the intact this compound and identify any degradation products. A drop in the main peak area of more than 5% is often considered a significant indicator of degradation.

Experimental Protocol: Stability Storage Conditions

For a formal stability study, you would test your compound under a range of conditions to simulate different stresses and long-term storage. The table below summarizes standard stability storage conditions as per ICH guidelines [2].

Study Type Temperature Relative Humidity Minimum Duration Purpose
Long-term 25°C ± 2°C 60% ± 5% 12 months To determine the shelf life under recommended storage conditions [2].
Intermediate 30°C ± 2°C 65% ± 5% 6 months To serve as a bridge if "significant change" occurs at accelerated conditions [2].
Accelerated 40°C ± 2°C 75% ± 5% 6 months To rapidly assess degradation and predict long-term stability [2].

G Stability Study Workflow Start Start: Prepare Sample Aliquots Cond1 Store at Accelerated Conditions (40°C ± 2°C / 75% RH ± 5%) Start->Cond1 Cond2 Store at Long-term Conditions (25°C ± 2°C / 60% RH ± 5%) Start->Cond2 Analyze Analyze at Time Points (e.g., HPLC, GC-MS) Cond1->Analyze Cond2->Analyze Eval1 Evaluate for Significant Change Analyze->Eval1 Eval1->Cond2 Significant change found Eval2 Propose Shelf Life Eval1->Eval2 No significant change

Key Takeaways

  • Data is Limited: Specific storage and stability data for this compound is not available in the public scientific literature.
  • Apply General Principles: In the absence of specific data, adhere to conservative storage practices: low temperature, protection from light, and exclusion of moisture and oxygen.
  • Establish Your Own Data: For critical research and development, the most reliable approach is to conduct your own stability studies following ICH guidelines to generate definitive data for your specific this compound material.

References

Hemiphloin cell culture concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer
What is the primary goal of media optimization? To identify the combination and concentration of media components that maximize a desired outcome (e.g., biomolecule yield, cell growth) while potentially minimizing costs or unwanted by-products [1].
What's the difference between single and multi-objective optimization? Single-objective focuses on one outcome, like maximizing yield. Multi-objective balances several goals, such as maximizing yield while minimizing media cost or toxic metabolite production [1].
My culture is contaminated. What should I do? Discard the contaminated culture immediately. Re-evaluate your aseptic technique: always work in a laminar flow hood, use sterile reagents, and ensure good personal hygiene. Using antibiotics in the media can help prevent bacterial growth [2].
Why are my cells not growing well? Poor growth can stem from various factors: incorrect pH (should be 7.0-7.4), wrong temperature (35-37°C for mammalian cells), insufficient CO₂ (typically 5-10%), exhausted media nutrients, or using an inappropriate basal media formulation [2].
What is the difference between adherent and suspension culture? Adherent cells require a surface to grow on and need enzymatic (e.g., trypsin) passaging. Suspension cells grow floating in the medium and are passaged by simple dilution [3] [4]. The choice depends on your specific cell line.

Troubleshooting Common Issues

Problem Potential Causes Recommended Solutions
Low Cell Viability Toxic media components, contamination, incorrect osmotic pressure, or senescence. Check osmolarity (280-320 mOsmol/kg), test for mycoplasma, use Trypan Blue staining to routinely monitor viability, and ensure fresh media is used [5] [2].
Low Product Yield Suboptimal concentrations of key media components (e.g., growth factors, nutrients). Employ a systematic media optimization algorithm instead of one-factor-at-a-time experiments to find the best component ratios [1].
Fibroblast Overgrowth A common issue in primary cell culture where fibroblasts outcompete the target cells. Optimize isolation protocol (e.g., using specific enzymatic cocktails like collagenase/hyaluronidase); use differential centrifugation to separate cell types [6].
Inconsistent Results Fluctuations in pH, temperature, CO₂, or uneven cell seeding densities. Use calibrated incubators, perform regular cell counts to ensure consistent seeding, and use cell culture vessels with treated surfaces for even adhesion [2] [4].

Essential Protocols for Optimization

Cell Counting and Viability Assessment

Accurate cell counting is fundamental for standardizing experiments.

  • Materials: Hemocytometer, coverslip, 0.4% Trypan Blue solution, microscope, pipettes [5].
  • Method:
    • Mix the cell suspension thoroughly. Combine 20 μL of cells with 20 μL of 0.4% Trypan Blue (1:1 dilution) and incubate for 5 minutes at room temperature [5].
    • Load 10 μL of the mixture into a hemocytometer chamber [5].
    • Under a microscope, count the unstained (viable) and blue-stained (non-viable) cells in the four corner squares of the grid [5].
    • Calculate the cell concentration and viability using the formulas below [5].

Calculation Formulas:

  • Total Cell Concentration (cells/mL) = (Average count per square) × (Dilution Factor) × 10⁴
  • Cell Viability (%) = (Number of viable cells / Total number of cells) × 100
Media Optimization Workflow

This generalized iterative workflow, synthesized from optimization research, can guide your experimental design [1].

Start Define Optimization Problem A Design Initial Experiment (DOE or Random Sampling) Start->A B Prepare & Test Media Formulations A->B C Culture Cells and Measure Objective (e.g., Yield) B->C D Collect Data C->D E Algorithm Proposes New Candidates D->E Iterative Loop F Terminate? D->F E->B F->E No End Report Optimal Formulation F->End Yes

Primary Cell Isolation (Example Protocol)

The following effective method for isolating primary breast cancer cells combines mechanical and enzymatic digestion [6].

  • Materials: Collagenase IV, Hyaluronidase, DMEM medium, PBS, centrifuge, 12-well plate [6].
  • Method (Based on "Method 5" from research):
    • Mechanical Disaggregation: Aseptically cut the tissue biopsy into small pieces of about 1 mm³ [6].
    • Enzymatic Digestion: Incubate the tissue pieces overnight in 1 mL of digestion medium (DMEM with 1% P/S, 0.14 mg/mL hyaluronidase, and 1.6 mg/mL collagenase IV) at 37°C [6].
    • Wash and Pellet: Transfer the cell suspension to a tube with 2 mL PBS. Centrifuge at 700 g for 5 minutes at room temperature [6].
    • Resuspend and Culture: Remove the supernatant, resuspend the cell pellet in fresh culture medium, and seed the cells into a 12-well plate [6].

Optimization Algorithm Comparison

For complex media with many components, statistical or algorithmic approaches are far more efficient than testing one factor at a time. The table below summarizes key methods [1].

Algorithm Type Key Principle Best For
One-Factor-at-a-Time (OFAT) Varying a single factor while keeping others constant. Simple, quick checks with very few factors. Not recommended for complex media [1].
Statistical Design of Experiment (DOE) Using statistical models to screen important factors and understand interactions. Initial factor screening to identify the most influential media components [1].
Evolutionary Algorithms Mimicking natural selection to evolve a population of candidate formulations towards a better solution. Complex problems with many components and potential interactions between them [1].
Machine Learning / Surrogate Models Building a predictive model from experimental data to guide the search for the optimum. Situations with very limited experimental budget, as it reduces the number of needed experiments [1].

A Note on Advanced Culture Systems

As research advances, transitioning from traditional 2D to 3D cell cultures (like spheroids or organoids) is becoming more common. This shift introduces new optimization challenges, including ensuring even diffusion of nutrients and drugs into the 3D structure and adapting viability assays (e.g., switching from MTT to more sensitive ATP-based assays) [7]. These factors are crucial to consider for the next generation of drug development research.

References

Hemiphloin solvent selection for extraction

Author: Smolecule Technical Support Team. Date: February 2026

Hemiphloin Properties & Solvent Data

The table below summarizes the key information available for this compound, which is crucial for planning your extraction and dissolution experiments.

Property Details
Compound Type Flavonoid [1]
Molecular Formula C₂₁H₂₂O₁₀ [1]
Molecular Weight 434.4 g/mol [1]
Physical Description Powder [1]
Source Roots of Dalbergia odorifera [1]
Suitable Solvents DMSO, Pyridine, Methanol, Ethanol [1]

Stock Solution Preparation Guide The following table provides dilution ratios for preparing stock solutions of this compound, based on the supplier's data [1]. This is essential for ensuring consistent starting points in your experiments.

Amount Solvent Volume for 1 mM Stock Solvent Volume for 10 mM Stock
1 mg 2.302 mL 0.2302 mL
5 mg 11.510 mL 1.1510 mL
10 mg 23.020 mL 2.3020 mL

Green Solvent Selection Guide

For broader context in solvent selection, here are the Environmental, Health, and Safety (EHS) scores for common solvents, as assessed by ETH Zurich. A lower score indicates a greener, or less hazardous, solvent [2].

Solvent EHS Score (Lower is Greener)
Ethanol ~2.0 [2]
Methanol Information missing
Acetone Information missing
Diethyl Ether 3.9 [2]
Toluene Information missing
Dichloromethane (DCM) Information missing
Chloroform Information missing
N,N-Dimethylformamide (DMF) 3.7 [2]
1,4-Dioxane 5.0 [2]

Experimental Workflow for Solvent Selection

The following diagram outlines a logical workflow for selecting an optimal solvent for natural product extraction, incorporating both performance and green chemistry principles.

G Start Start: Define Extraction Goal A Check Compound Solubility (e.g., in Methanol, Ethanol, DMSO) Start->A B Assess Solvent Greenness using EHS Guide A->B C Perform Lab-Scale Extraction Test B->C Note Refer to established Green Solvent Selection Guides B->Note D Evaluate Extraction Yield and Purity C->D E Scale-Up and Optimize Process Parameters D->E End Finalize Solvent System E->End

Frequently Asked Questions

What are the primary safety considerations when choosing a solvent for extraction? You should consider a solvent's Environmental, Health, and Safety (EHS) profile. This includes its volatility (risk of exposure, air emissions), toxicity (e.g., carcinogenicity, reproductive toxicity), and physical hazards (flammability). Solvents like Dichloromethane (DCM) and Chloroform are classified as likely carcinogens, while toluene is suspected of damaging the unborn child [2]. Always consult Safety Data Sheets (SDS) and solvent selection guides.

Why should I use a green solvent selection guide? These guides help you move beyond simply finding a solvent that works, to choosing one that is safer and more sustainable. They provide a structured way to avoid solvents that are facing increasing regulatory restrictions (e.g., under REACH in Europe), such as DMF, DMAc, and NMP [2]. Using greener solvents like ethanol or ethyl acetate can improve lab safety and reduce environmental impact.

The extraction yield for my compound is low. What could be the problem? Low yield can be influenced by the solvent composition. As seen in hemp protein extraction, the choice between alkaline, saline, or neutral aqueous solvents can significantly impact both yield and the specific profile of compounds extracted [3]. It's not just about total yield; the solvent can selectively extract different fractions. Troubleshoot by testing a different solvent from the recommended list or adjusting the solvent concentration.

How should I store this compound and its solutions?

  • Solid Powder: Store at 2-8°C in a tightly sealed vial. Under these conditions, it can be stored for up to 24 months [1].
  • Stock Solutions: For solutions in DMSO or other solvents, it is best to prepare and use them on the same day. If you must prepare stock solutions in advance, store them as aliquots in tightly sealed vials at -20°C. These are typically usable for up to two weeks [1].

Troubleshooting Common Scenarios

Scenario Possible Cause Suggested Action
Low Extraction Yield Solvent polarity mismatch, insufficient extraction time, or incorrect temperature. Verify solvent is on the recommended list (e.g., Methanol, Ethanol). Systematically test other solvents from the green selection guide. Optimize time and temperature parameters.
Poor Compound Solubility The selected solvent is not suitable, or the compound may require a more specialized solvent system. Confirm the solvent is appropriate (e.g., DMSO for high-polarity applications). Consider using a co-solvent (e.g., a water-ethanol mixture) to improve solubility.
Unexpected Bands/Peaks in Analysis Co-extraction of impurities or degradation of the compound/solvent. Ensure solvent purity. Avoid harsh conditions that may degrade the flavonoid. Use purification techniques (e.g., recrystallization, chromatography) post-extraction.

Key Recommendations for Researchers

  • Prioritize Green Solvents: When possible, start your solvent selection with greener options like ethanol or ethyl acetate, which have favorable EHS profiles [2].
  • Validate for Your Application: The recommended solvents for this compound (DMSO, Methanol, Ethanol) are a starting point. You will need to experimentally determine which one offers the best yield and purity for your specific source material and extraction method.
  • Consult Multiple Resources: Combine specific compound data (like that provided for this compound) with broader solvent selection guides to make informed, safe, and sustainable choices.

References

Hemiphloin vs other flavonoids anti-inflammatory effects

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Inflammatory Flavonoids at a Glance

The table below summarizes key flavonoids, their molecular weights, primary dietary sources, and their core anti-inflammatory mechanisms.

Flavonoid Molecular Weight (g/mol) Common Dietary Sources Key Anti-Inflammatory Mechanisms
Quercetin [1] [2] 302.23 Apples, onions, berries, tea, Ginkgo biloba [1] [2] Inhibits NF-κB, MAPK, and PI3K/Akt pathways; reduces TNF-α, IL-6, IL-1β; modulates TLR4 signaling [2] [3].
Luteolin [1] [4] 286.24 Celery, parsley, chamomile, broccoli [1] [4] Suppresses NF-κB and MAPK pathways; inhibits PI3K/Akt; promotes Treg function; reduces inflammatory enzymes [4].
Apigenin [1] [5] 270.24 Parsley, chamomile, celery, mint [1] Modulates NF-κB pathway; inhibits cytokine production (TNF-α, IL-6, IL-1β); suppresses COX-2 [5].
Diosmetin [6] 300.26 Citrus fruits (sweet oranges, lemons) [6] Primarily inhibits NF-κB pathway; reduces IL-6, IL-1β, TNF-α, COX-2, and PGE2 [6].
Epigallocatechin-3-gallate (EGCG) [1] 458.4 Green tea [1] Modulates expression of IL-1β, TNF-α; regulates NF-κB and AP-1; inhibits iNOS and COX-2 [1].

Detailed Mechanisms and Experimental Data

Understanding how these flavonoids work and the evidence from experimental models is crucial for a comparative analysis.

Quercetin

Quercetin is one of the most extensively studied dietary flavonoids.

  • Molecular Pathways: Its anti-inflammatory effect is primarily mediated through the inhibition of the Toll-like Receptor 4 (TLR4)/NF-κB signaling pathway [2]. It also downregulates the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK [2].
  • Key Experimental Models & Findings:
    • Neuroinflammation (Parkinson's model): In vivo, quercetin reduced neuroinflammation by downregulating IL-6, IL-1β, and iNOS [2].
    • Arthritis: Quercetin has shown promise in reducing inflammatory markers in both experimental models and human clinical studies for osteoarthritis [2].
    • Metabolic Syndrome: It contributes to the improvement of hyperlipidemia, obesity, and hypertension through multiple anti-inflammatory mechanisms [2].
  • Bioavailability Challenge: A significant hurdle for its clinical application is its poor oral bioavailability, which is driven by low aqueous solubility and instability in physiological media. Research is focused on nanoformulations to overcome this [2].
Luteolin

Luteolin demonstrates potent effects, particularly in models of pulmonary disease.

  • Molecular Pathways: It inhibits the PI3K/Akt-mediated NF-κB and MAPK signaling pathways. It also promotes regulatory T cell (Treg) function [4].
  • Key Experimental Models & Findings:
    • Pulmonary Diseases: Luteolin shows therapeutic effects in models of chronic obstructive pulmonary disease (COPD), acute lung injury, pulmonary fibrosis, and allergic asthma by alleviating inflammation and oxidative stress [4].
  • Bioavailability Challenge: Similar to quercetin, luteolin has poor water solubility and low bioavailability. Strategies like cyclodextrin complexation and luteolin-loaded nanocarriers are being explored to enhance its absorption [4].
Apigenin

Apigenin is noted for being relatively less toxic and non-mutagenic.

  • Molecular Pathways: It inhibits inflammation by suppressing the NF-κB pathway and NLRP3 inflammasome activation. It also reduces the levels of pro-inflammatory cytokines like IL-1β and IL-6 [5].
  • Key Experimental Models & Findings:
    • Neuroinflammation: Apigenin exhibits neuroprotective actions by mitigating inflammation in the central nervous system, which is relevant to diseases like multiple sclerosis [5].
    • Chronic Diseases: It shows potential against cancer, diabetes, and cardiovascular disorders, which are often linked to underlying chronic inflammation [5].
Diosmetin

This citrus flavonoid is gaining attention for its specific anti-inflammatory properties.

  • Molecular Pathways: Diosmetin's primary mechanism is the inhibition of the NF-κB signaling pathway. It also activates the Nrf2 pathway, which is involved in antioxidant responses [6].
  • Key Experimental Models & Findings:
    • LPS-Induced Inflammation (in vitro): In human skin fibroblasts and bone marrow-derived macrophages (BMDM), diosmetin pre-treatment significantly reduced levels of IL-6, IL-1β, COX-2, and TNF-α [6].
    • Rheumatoid Arthritis (in vitro): In TNF-α-induced human fibroblast-like synoviocytes (MH7A cells), diosmetin decreased IL-1β, IL-6, and IL-8, and also induced apoptosis in these inflammatory cells [6].

Flavonoid Inhibition of Key Signaling Pathways

The following diagram summarizes the complex interplay of inflammatory signaling pathways and the points where these flavonoids exert their inhibitory effects.

flavonoid_pathways LPS LPS TLR4 TLR4 LPS->TLR4 TNF_alpha TNF_alpha IKK IKK TNF_alpha->IKK IL6 IL6 STAT3 STAT3 IL6->STAT3 P13K P13K TLR4->P13K MAPK MAPK TLR4->MAPK AKT AKT P13K->AKT AKT->IKK MAPK->IKK NFkB NFkB IKK->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes STAT3->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammatory_Genes->Cytokines Enzymes COX-2, iNOS Inflammatory_Genes->Enzymes Quercetin Quercetin Quercetin->TLR4 Inhibits Quercetin->P13K Inhibits Quercetin->NFkB Inhibits Luteolin Luteolin Luteolin->P13K Inhibits Luteolin->MAPK Inhibits Apigenin Apigenin Apigenin->NFkB Inhibits Diosmetin Diosmetin Diosmetin->NFkB Inhibits

Flavonoid Inhibition of Inflammatory Pathways

Research Implications and Future Directions

For researchers and drug development professionals, the current data suggests several key considerations:

  • Mechanistic Redundancy and Specificity: While multiple flavonoids converge on the NF-κB pathway, each also has unique secondary targets. For instance, luteolin's effect on Treg function and diosmetin's activation of Nrf2 highlight specific niches that may be exploited for targeted therapies [4] [6].
  • The Bioavailability Hurdle: The therapeutic potential of these compounds is universally limited by poor solubility and bioavailability [2] [4]. Future work should focus on advanced delivery systems, such as nanoparticles, liposomes, and phospholipid complexes, to make these compounds viable drugs [2] [4].
  • Synergistic Potential: A clinical study on a supplement combining vitamin C with a low dose of flavonoids (catechin and quercetin) demonstrated a synergistic effect, resulting in more potent antioxidant and anti-platelet activity in vitro than any component alone [7]. Research into flavonoid combinations could be highly productive.

References

Hemiphloin compared to dexamethasone anti-inflammatory

Author: Smolecule Technical Support Team. Date: February 2026

Dexamethasone: An Anti-Inflammatory Benchmark

Dexamethasone is a potent synthetic glucocorticoid with extensive clinical and research applications. Its anti-inflammatory and immunosuppressive effects are well-documented across various conditions, from ophthalmic diseases to severe respiratory infections like COVID-19 [1].

The table below summarizes the core anti-inflammatory mechanisms and supporting evidence for dexamethasone:

Mechanism of Action Experimental Evidence Key Findings & Quantitative Data
Genomic Effects via Glucocorticoid Receptor (GR) [1] Transcriptomic analysis of PBMCs from COVID-19 patients; in vitro treatment of healthy donor PBMCs and T cells [2]. Inhibits pro-inflammatory pathways (e.g., IFN signaling, cytokine storm) and promotes anti-inflammatory signals. Reduces production of IL-2, IL-4, IL-10, and IFN-γ in activated splenocytes [3].
Inhibition of NF-κB [4] [1] In vitro studies on immune cell lines and analysis of gene expression. Suppresses a key transcription factor for pro-inflammatory cytokines (IL-1, IL-6, TNFα).
Suppression of NLRP3 Inflammasome [4] Measurement of cytokine levels (IL-1β, IL-18) in patient studies and cell models. Reduces activation of the inflammasome complex, decreasing levels of IL-1β and IL-18, cytokines correlated with COVID-19 severity [4].
Modulation of Ion Channels (Kv1.3) [2] RT-qPCR, flow cytometry, and electrophysiology on T cells from severe COVID-19 patients and healthy donors. Downregulates Kv1.3 potassium channel mRNA and protein in T cells. Reduces Kv1.3 channel activity, Ca2+ influx, and subsequent IFN-γ production [2].

Detailed Experimental Protocols for Key Mechanisms

For researchers aiming to replicate or compare with these findings, here are the methodologies from the cited studies:

  • Protocol for Kv1.3 Channel and Calcium Influx Analysis [2]:

    • Cell Source: Use human peripheral blood mononuclear cells (PBMCs) from patient cohorts or healthy donors.
    • Treatment: Treat PBMCs in vitro with dexamethasone.
    • Gene Expression: Quantify Kv1.3 mRNA levels using RT-qPCR.
    • Protein Abundance: Assess Kv1.3 channel protein levels using flow cytometry.
    • Channel Function: Measure Kv1.3 channel activity via electrophysiology (patch-clamp).
    • Downstream Effect: Quantify intracellular Ca2+ influx using fluorescent dyes and measure cytokine production (e.g., IFN-γ) by ELISA.
  • Protocol for Cytokine Production in Lymphocytes [3]:

    • Cell Culture: Use mouse splenocytes or human PBMCs.
    • Stimulation: Activate cells with a mitogen like concanavalin A (Con A, 2-5 µg/mL).
    • Treatment: Co-treat with dexamethasone (e.g., 1 µM) for 48-72 hours.
    • Proliferation Assay: Measure lymphoproliferation using a luminescent assay after 72 hours.
    • Cytokine Measurement: Collect supernatants after 48 hours and quantify cytokine levels (e.g., IL-2, IL-4, IL-10, IFN-γ) using ELISA.

Signaling Pathway of Dexamethasone's Anti-inflammatory Action

The following diagram synthesizes the key mechanisms of dexamethasone, as evidenced by the research, into a unified signaling pathway:

G cluster_nuclear Nuclear (Genomic) Mechanisms cluster_rapid Non-genomic / Signaling Mechanisms cluster_effect Functional Anti-inflammatory Effects Dexamethasone Dexamethasone GR Binds Glucocorticoid Receptor (GR) Dexamethasone->GR IonChannel Downregulates Kv1.3 Potassium Channel Dexamethasone->IonChannel Transrepression Transrepression Inhibits NF-κB GR->Transrepression Transactivation Transactivation Induces Anti-inflammatory Genes GR->Transactivation Inflammasome Inhibits NLRP3 Inflammasome Activation GR->Inflammasome CytokineStorm Reduced Cytokine Storm (IL-1β, IL-6, TNFα, IFN-γ) Transrepression->CytokineStorm ImmuneCell Suppressed T-cell Activation & Proliferation Transrepression->ImmuneCell Transactivation->CytokineStorm Transactivation->ImmuneCell Inflammasome->CytokineStorm Inflammasome->ImmuneCell Calcium Reduces Ca2+ Influx IonChannel->Calcium Calcium->ImmuneCell

Insights for Comparative Drug Development

The data on dexamethasone highlights several key points for researchers evaluating new anti-inflammatory agents:

  • Pleiotropic Mechanisms: The efficacy of dexamethasone stems from its ability to target inflammation through multiple parallel pathways (genomic, ion channel modulation) [2] [4] [1]. A comparative compound might show advantage by being more specific to a single key pathway to reduce side effects.
  • Synergistic Potential: Research shows dexamethasone can have synergistic effects when combined with other immunomodulatory agents, such as the natural compound Physalin F [3]. This presents a viable strategy for enhancing efficacy or reducing the required dose of corticosteroids.
  • Dose-Response Complexity: Clinical evidence indicates that dosing is critical. In severe COVID-19, low-dose dexamethasone (6 mg/day) was more effective in improving survival than higher doses [5]. This underscores the need for thorough dose-ranging studies in comparative evaluations.

References

Reported Bioactive Properties of Hemiphloin

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates data from molecular docking studies, which predict how strongly a compound binds to a biological target. A more negative binding energy indicates a more favorable and potent interaction [1] [2].

Target Protein / Pathway Reported Bioactivity Binding Energy (kcal/mol) Comparison to Reference Drug (kcal/mol)
Cathepsin L (SARS-CoV-2 host cell entry protein) Potential inhibitor; stabilized and interacted with key amino acids in the active site [1]. -41.43 Bafilomycin A1 (Reference): -38.18 [1]
Aldose Reductase (ALR) (Target for diabetic complications) Inhibitory activity in a computational study [2]. -9.20 Not specified
Sorbitol Dehydrogenase (SDH) (Target for diabetic complications) Inhibitory activity in a computational study [2]. -9.70 Not specified
α-Glucosidase (Target for diabetes) Inhibitory activity in a computational study [2]. -9.20 Not specified

Experimental Protocols from Key Studies

The most detailed data for hemiphloin comes from a 2022 study investigating inhibitors of SARS-CoV-2 host cell entry proteins. Here is a summary of their computational methodology [1]:

  • Molecular Docking: The crystal structure of Cathepsin L (PDB ID: 5MQY) was prepared by removing water molecules and adding hydrogen atoms. This compound's 3D structure was optimized, and docking was performed using Autodock in UCSF Chimera version 1.14. A grid box was defined to encompass the binding site of the protein [1].
  • Molecular Dynamics (MD) Simulation: The complex formed by this compound and Cathepsin L was subjected to a 100 ns MD simulation using the AMBER 18 suite. This simulation assessed the stability of the protein-ligand complex over time by calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The binding free energy was calculated using the MM/GBSA method [1].
  • Key Finding: The post-simulation analysis indicated that this compound did not compromise the structural integrity of the Cathepsin L protein. Instead, it formed a stable complex and interacted with amino acid residues critical for the protein's function, providing a rationale for its predicted inhibitory action [1].

The workflow below illustrates the computational process used in these studies.

Start Start: Protein & Ligand Preparation Step1 Molecular Docking Start->Step1 Step2 Complex Selection Step1->Step2 Step3 Molecular Dynamics Simulation (100 ns) Step2->Step3 Step4 Post-Simulation Analysis (RMSD, RMSF, RoG) Step3->Step4 Step5 Binding Free Energy Calculation (MM/GBSA) Step4->Step5 End Conclusion: Inhibitory Potential Step5->End

Chemical Profile of this compound

For your SAR analysis, here are the fundamental chemical characteristics of this compound:

  • IUPAC Name: (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl-2,3-dihydro-4H-chromen-4-one-6-yl)-β-D-glucopyranoside
  • Type of Compound: Flavonoid (specifically a dihydroflavonol-C-glucoside) [3] [4].
  • Molecular Formula: C21H22O10 [3] [4].
  • Molecular Weight: 434.4 g/mol [4].
  • Natural Source: It has been isolated from various plants, including the roots of Dalbergia odorifera and the leaves of Betula platyphylla var. latifolia [4].

Research Context and Limitations

It is important to interpret these findings within their research context:

  • The most promising data for this compound is from computational (in silico) studies. These methods are excellent for generating hypotheses and identifying potential drug leads, but the results require validation through laboratory (in vitro) and animal (in vivo) experiments to confirm biological activity and efficacy [1].
  • The research on this compound is not as extensive as for other flavonoids. The studies found were primarily focused on its potential against SARS-CoV-2 and, to a lesser extent, diabetes-related targets [1] [2].
  • A 2025 comparative study highlighted that while methods like proteochemometric (PCM) modeling are gaining popularity, a correct validation scheme is essential for fairly comparing them with traditional SAR approaches, underscoring the importance of rigorous methodology in this field [5].

References

Quantitative Data Summary: Hemiphloin in Skin Inflammation Models

Author: Smolecule Technical Support Team. Date: February 2026

Inflammation Model Cell/Animal Type Key Findings & Efficacy Metrics Signaling Pathways Inhibited
Atopic Dermatitis (AD)-like Inflammation [1] [2] Human HaCaT keratinocytes ↓ Gene expression & production of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC p38, ERK, STAT1, NF-κB
General Skin Inflammation [1] [2] Mouse model (DNCB-induced) ↓ Ear thickness, ↓ IgE levels, ↓ Gene expression of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC in ear tissue Information not specified
Macrophage-mediated Inflammation [1] [2] Murine J774 macrophages ↓ LPS-induced NO production, ↓ Expression of iNOS and COX-2, ↓ Gene expression of TNF-α, IL-1β, IL-6 Information not specified

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the tables above.

Protocol: In Vitro Anti-Atopic Assay in HaCaT Keratinocytes
  • Cell Line: Human HaCaT keratinocytes [1].
  • Inflammation Induction: Cells were stimulated with a combination of TNF-α and IFN-γ to create an AD-like inflammatory environment [1].
  • Treatment: Cells were treated with Hemiphloin [1].
  • Gene Expression Analysis: Quantitative real-time PCR (qPCR) was used to measure the mRNA levels of inflammatory cytokines (IL-1β, IL-6, IL-8) and chemokines (CCL17/TARC, CCL22/MDC) [1].
  • Protein Production Analysis: The production levels of these cytokines and chemokines were also measured, likely via ELISA or similar methods [1].
  • Pathway Analysis: The effects on signaling pathways were determined by measuring the phosphorylation levels of p38, ERK, STAT1, and NF-κB, typically through western blotting [1].
Protocol: In Vivo Anti-Atopic Assay in Mouse Model
  • Animal Model: Six-week-old female BALB/c mice [1].
  • AD Induction: Atopic dermatitis-like skin inflammation was induced by topical application of 2,4-dinitrochlorobenzene (DNCB). Mice were first sensitized with DNCB on the ear, then challenged weekly for three weeks [1].
  • Treatment: this compound (contained in the VAE extract) was orally administered at two doses (100 and 300 mg/kg) for five consecutive days per week during the DNCB challenge period [1].
  • Efficacy Measurements:
    • Clinical Score: Ear thickness was measured as an indicator of swelling and inflammation [1].
    • Immunological Response: Serum IgE levels were measured, a key biomarker in allergic diseases [1].
    • Tissue Analysis: Gene expression of inflammatory markers (IL-1β, IL-6, etc.) in the ear tissue was analyzed [1].
Protocol: Anti-Inflammatory Assay in Macrophages
  • Cell Line: Murine J774 macrophages [1].
  • Inflammation Induction: Cells were stimulated with Lipopolysaccharide (LPS), a potent activator of innate immune responses [1].
  • Treatment: Cells were treated with this compound [1].
  • Efficacy Measurements:
    • Nitric Oxide (NO) Production: The level of NO in the culture supernatant was measured, often using the Griess reaction [1].
    • Gene Expression: qPCR was used to assess the mRNA levels of TNF-α, IL-1β, and IL-6 [1].
    • Protein Expression: The expression of iNOS and COX-2 proteins was analyzed, typically by western blot [1].

Mechanism of Action: Signaling Pathway

The experimental data indicates that this compound exerts its anti-inflammatory effects in keratinocytes by inhibiting multiple pro-inflammatory signaling pathways. The diagram below illustrates this mechanism.

G a1 a2 Start TNF-α/IFN-γ Stimulation MAPK MAPK Pathway (p38, ERK) Start->MAPK STAT1 STAT1 Pathway Start->STAT1 NFkB NF-κB Pathway Start->NFkB TF Altered Transcription of Pro-inflammatory Genes MAPK->TF STAT1->TF NFkB->TF Hemi This compound Treatment Hemi->MAPK Inhibits Phosphorylation Hemi->STAT1 Inhibits Phosphorylation Hemi->NFkB Inhibits Phosphorylation Output Reduced Production of: • IL-1β, IL-6, IL-8 • CCL17/TARC, CCL22/MDC TF->Output

Research Context and Alternatives

  • Current Research Scope: The anti-inflammatory efficacy of this compound is primarily documented in skin inflammation models, with a strong focus on atopic dermatitis. There is currently no experimental data from other common models like rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation [1] [2].
  • Comparative Natural Compounds: Research on other natural products exists. For example, a 2025 study found that fixed and volatile oils of Boswellia sacra and extracts of Glycyrrhiza glabra (Licorice) showed significant soothing and curative effects on acute allergic contact dermatitis in a rat model, reducing levels of ICAM-1 and LTB4 [3]. This suggests a potential avenue for future comparative studies.

References

Hemiphloin antioxidant activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Documented Activities of Hemiphloin

The following table summarizes the key experimental findings for this compound from recent research:

Activity Type Experimental Model / Assay Key Findings / Mechanisms
Anti-inflammatory & Potential Antioxidant TNF-α/IFN-γ-induced HaCaT keratinocytes (human skin cells) [1] [2] Decreased gene expression and production of inflammatory markers (IL-1β, IL-6, IL-8). Inhibited phosphorylation of key signaling proteins (p38, ERK, STAT1, NF-κB).
Anti-inflammatory LPS-induced J774 macrophages (mouse immune cells) [1] [2] Decreased nitric oxide (NO) production; inhibited expression of iNOS and COX-2 enzymes; reduced gene expression of TNF-α, IL-1β, and IL-6.
In-vivo Anti-atopic Dermatitis DNCB-induced mouse model (70% ethanol extract of Vigna angularis containing this compound) [1] [2] Alleviated skin inflammation (ear thickness) and reduced IgE levels.

Experimental Protocols for Key Findings

For researchers looking to replicate or understand these studies, here are the methodologies cited in the literature.

  • Cell Culture and Treatment: The human keratinocyte cell line (HaCaT) and murine macrophage cell line (J774) were maintained in Dulbecco’s Modified Eagle’s Medium (DMEM), supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin [2]. Cells were pre-treated with this compound or plant extract before being induced with a combination of TNF-α and IFN-γ or LPS to trigger inflammation [1] [2].
  • Measurement of Inflammatory Markers: Gene expression of cytokines (IL-1β, IL-6, IL-8) and chemokines (CCL17/TARC, CCL22/MDC) was analyzed using techniques like RT-PCR. The production of these proteins was likely measured by ELISA [1].
  • Analysis of Signaling Pathways: The inhibitory effects on signaling pathways (MAPKs, NF-κB, STAT1) were investigated by detecting the phosphorylation levels of these proteins using western blot analysis [1].
  • Nitric Oxide and Enzyme Expression: In macrophages, NO production was measured, and the expression of iNOS and COX-2 was analyzed, likely via western blot or PCR [1].

Mechanism of Action Pathway

The research suggests this compound exerts its anti-inflammatory and potential antioxidant effects by modulating key cellular signaling pathways. The following diagram illustrates this mechanism based on the experimental models:

G ExternalStimuli External Stimuli (TNF-α/IFN-γ or LPS) CellMembrane Cell Membrane ExternalStimuli->CellMembrane SignalingProteins Signaling Proteins (MAPKs: p38, ERK, JNK) CellMembrane->SignalingProteins TranscriptionFactors Transcription Factors (NF-κB, STAT1) SignalingProteins->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse AntioxidantEffect Potential Antioxidant Effect (Reduced ROS/NO) InflammatoryResponse->AntioxidantEffect Linked Process HemiphloinInhibition This compound Treatment HemiphloinInhibition->SignalingProteins Inhibits HemiphloinInhibition->TranscriptionFactors Inhibits

References

Quantitative Biological Activity of Hemiphloin

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate key experimental findings on hemiphloin's activity.

Table 1: Anti-inflammatory and Anti-atopic Effects in HaCaT Keratinocytes This table summarizes the inhibitory effects of this compound on various cytokines, chemokines, and signaling proteins in a model of atopic dermatitis [1] [2].

Effected Molecule / Pathway Type of Measurement Observed Effect of this compound Experimental Context
IL-1β, IL-6, IL-8 Gene expression & production Decreased TNF-α/IFN-γ-induced HaCaT cells [1] [2]
CCL17/TARC, CCL22/MDC Gene expression & production Decreased TNF-α/IFN-γ-induced HaCaT cells [1] [2]
p38, ERK, STAT1 Protein phosphorylation (MAPKs) Inhibited TNF-α/IFN-γ-induced HaCaT cells [1] [2]
NF-κB Protein phosphorylation Inhibited TNF-α/IFN-γ-induced HaCaT cells [1] [2]

Table 2: Anti-inflammatory Effects in J774 Macrophages This table shows this compound's activity in a classic model of inflammation triggered by LPS [1].

Effected Molecule Type of Measurement Observed Effect of this compound Experimental Context
NO Production Decreased LPS-induced J774 macrophages [1]
iNOS, COX-2 Protein expression Decreased LPS-induced J774 macrophages [1]
TNF-α, IL-1β, IL-6 Gene expression Inhibited LPS-induced J774 macrophages [1]

Detailed Experimental Protocols

The key experiments validating this compound's activity were conducted as follows:

  • In Vitro Cell Culture Models:

    • Human Keratinocyte Model: The human keratinocyte cell line (HaCaT) was maintained in Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were stimulated with a combination of TNF-α and IFN-γ to induce an atopic dermatitis-like inflammatory state before treatment with this compound [1].
    • Murine Macrophage Model: The murine macrophage cell line (J774) was stimulated with LPS (Lipopolysaccharide) to induce a general inflammatory response before treatment with this compound [1].
  • In Vivo Animal Model:

    • A mouse model of atopic dermatitis was generated using female BALB/c mice. Skin inflammation was induced by topical application of 2,4-dinitrochlorobenzene (DNCB) to the ears. The test group was orally administered the Vigna angularis extract (VAE) containing this compound for five consecutive days per week during the challenge period. Parameters like ear thickness and IgE levels were measured [1].
  • Gene and Protein Expression Analysis:

    • Gene Expression: Measured using standard techniques like RT-PCR to quantify the mRNA levels of cytokines (IL-1β, IL-6, IL-8) and chemokines (CCL17/TARC, CCL22/MDC) [1] [2].
    • Protein Analysis: Key signaling proteins (MAPKs, STAT1, NF-κB) and their activated, phosphorylated states were analyzed by western blotting to determine the inhibitory effect of this compound on these pathways [1] [2].

Mechanism of Action Signaling Pathway

The experimental data suggests this compound exerts its effects by disrupting the inflammatory signaling cascade upstream. The following diagram illustrates this mechanism and the experimental workflow used to validate it.

Summary for Researchers

  • Promising Dual Activity: It shows efficacy in both atopic dermatitis models (targeting keratinocytes) and broader anti-inflammatory models (targeting macrophages) [1].
  • Multi-Target Mechanism: Its activity is not limited to a single pathway. It simultaneously inhibits the MAPK (p38, ERK), STAT1, and NF-κB signaling pathways, which are central to inflammation [1] [2].
  • Functional Outcomes: This mechanism translates to the reduced production of critical cytokines, chemokines, and inflammatory mediators like NO, iNOS, and COX-2 [1].

References

Hemiphloin synergistic effects with other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Known Biological Activities of Hemiphloin

While data on synergy is lacking, recent studies have characterized this compound and clarified its individual anti-inflammatory and anti-atopic dermatitis (AD) activities. The table below summarizes key findings from a 2023 study [1].

Aspect Findings and Characteristics
Basic Description Natural C-glucosyl-flavonoid; new indicator component in 70% ethanol extract of Vigna angularis [1].
Anti-inflammatory & Anti-AD Effects Reduces gene expression/production of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC in TNF-α/IFN-γ-induced HaCaT keratinocytes [1].
Mechanism of Action Inhibits phosphorylation of p38, ERK, STAT1, NF-κB signaling pathways in HaCaT cells [1].
Additional Anti-inflammatory Activity In LPS-induced J774 macrophages: decreases NO production and inhibits expressions of iNOS and COX-2 [1].
In Vivo Efficacy Vigna angularis extract (containing this compound) alleviated ear thickness and IgE levels in DNCB-induced mouse AD model [1].

Experimental Protocols for Key Findings

Here are the methodologies used in the cited study to evaluate this compound's activity [1], which can serve as a reference for future synergy studies.

  • In Vitro Anti-atopic Model: Used TNF-α/IFN-γ-induced Human Keratinocyte (HaCaT) cells to simulate an atopic dermatitis-like environment [1].
    • Gene Expression: Analyzed via RT-PCR.
    • Protein Production: Measured via ELISA.
    • Signaling Pathways: Investigated via western blotting to assess phosphorylation levels of MAPKs (p38, ERK, JNK), STAT1, and NF-κB.
  • In Vitro Anti-inflammatory Model: Used LPS-induced J774 murine macrophages to simulate a general inflammatory response [1].
    • NO Production: Measured using Griess reagent.
    • Gene and Protein Expression: iNOS and COX-2 levels analyzed.
  • In Vivo Anti-atopic Model: Used a DNCB-induced atopic dermatitis-like mouse model [1].
    • Treatment: Mice were orally administered the Vigna angularis extract (100 and 300 mg/kg) for five consecutive days per week during the DNCB challenge period.
    • Measurements: Ear thickness and serum IgE levels were evaluated.

Signaling Pathways of this compound

Based on the experimental data, the following diagram illustrates the signaling pathways that this compound is known to modulate in HaCaT keratinocytes under TNF-α/IFN-γ stimulation [1].

hemiphloin_pathway Stimuli TNF-α/IFN-γ MAPKs MAPKs (p38, ERK, JNK) Stimuli->MAPKs STAT1 STAT1 Stimuli->STAT1 NFkB NF-κB Stimuli->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) MAPKs->Cytokines Chemokines Chemokines (CCL17/TARC, CCL22/MDC) MAPKs->Chemokines STAT1->Cytokines STAT1->Chemokines NFkB->Cytokines NFkB->Chemokines This compound This compound This compound->MAPKs Inhibits Phosphorylation This compound->STAT1 Inhibits Phosphorylation This compound->NFkB Inhibits Phosphorylation

How to Approach Synergistic Research

To find information on synergistic effects, which is highly specific and may not be readily available in published literature, you could consider the following approaches:

  • Explore Broader Compound Classes: Investigate the synergistic potential of C-glucosyl-flavonoids or the broader flavonoid family. Findings from structurally similar compounds can provide valuable hypotheses and experimental frameworks.
  • Design Screening Experiments: Since this compound inhibits multiple inflammatory pathways [1], you could screen it alongside compounds with different or complementary mechanisms:
    • Other natural anti-inflammatory products
    • Specific inhibitors of JAK/STAT or other key signaling pathways
    • Standard-of-care drugs for inflammatory skin diseases
  • Check Highly Specialized Databases: Search in-depth pharmaceutical and biomedical research databases (e.g., Thomson Reuters Integrity, Elsevier PharmaPendium) for proprietary or unpublished data on this specific compound.

References

Experimental Models for Skin Inflammation Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

The methodologies below are commonly used in pre-clinical research to evaluate anti-inflammatory compounds and can be applied to test new substances like Hemiphloin [1] [2].

Model Type Description Key Readouts / Biomarkers
Ex Vivo Human/Animal Skin [1] [2] Cultured skin biopsies stimulated with inflammatory triggers. COX-2 expression, PGE-2 levels, cytokine release, histology (spongiosis, immune cell infiltration), skin barrier protein expression (loricrin, filaggrin).
In Vitro Keratinocyte Model [3] Cell lines (e.g., HaCaT keratinocytes) stimulated with LPS or other agents. Reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-13).
Franz Diffusion Cell Permeation [4] [1] In vitro system using human skin to measure a compound's ability to penetrate. Cumulative absorption, flux profile, and permeation parameters.

Comparative Anti-Inflammatory & Permeation Data

While direct data on this compound is unavailable, the table below summarizes quantitative results for other compounds, which can be used as benchmarks [3] [4].

Substance / Product Experimental Model Key Efficacy / Permeation Findings
Paeonia lactiflora Root Extract (standardized for paeoniflorin) [3] LPS-induced inflammation in HaCaT keratinocytes (in vitro). At 0.05 mg/mL: Reduced TNF-α by 148.82%, IL-6 by 37.78%, IL-13 by 68.63% (vs. LPS controls).
Topical Diclofenac Formulations [4] In vitro human skin permeation (Franz cell). Permeated human skin; calculated modified Index of Topical Anti-inflammatory Activity (mITAA) was higher than ibuprofen, suggesting superior anti-inflammatory activity despite lower permeation.
Topical Ibuprofen Formulations [4] In vitro human skin permeation (Franz cell). Permeated skin more rapidly and to a greater degree than diclofenac.

Detailed Experimental Protocols

For researchers looking to establish these models, here are more detailed methodologies.

  • Ex Vivo Skin Model for COX-2/PGE-2 Modulation [1]

    • Skin Preparation: Use freshly excised porcine or human skin (e.g., from abdominoplasty), dermatomed to ~400 µm thickness.
    • Mounting: Mount skin in static Franz diffusion cells.
    • Dosing: Apply the test compound (xenobiotic challenge) topically to the stratum corneum surface at a finite dose (e.g., 10 mg/cm²).
    • Incubation & Analysis: After incubation under viable conditions, analyze the skin.
      • Western Blot/Immunohistochemistry: For semi-quantitative or qualitative analysis of COX-2 levels.
      • ELISA/LCMS: For quantitative analysis of PGE-2 levels.
  • In Vitro Skin Permeation Protocol [4]

    • Skin Membrane: Use human abdominal split-thickness skin (~400 µm), ensuring barrier integrity (electrical resistance >10.9 kΩ).
    • Franz Cell Setup: Mount skin in static Franz cells with receptor fluid (e.g., PBS with bovine serum albumin) to maintain sink conditions.
    • Dose Application: Apply a single, finite dose of the formulation (e.g., 10 mg/cm²) to mimic "in-use" conditions.
    • Sample Collection: Collect receptor fluid samples at set intervals (e.g., 2, 4, 8, 16, 24 hours).
    • Analysis: Analyze samples using validated methods (e.g., LC-MS/MS) to determine cumulative absorption and flux.

Key Signaling Pathways and Workflows

The following diagrams illustrate the core concepts and experimental workflows based on the research models.

G InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, UV, Trigger) Keratinocyte Keratinocyte InflammatoryStimulus->Keratinocyte COX2 Induction of COX-2 Keratinocyte->COX2 Cytokines Release of Cytokines (TNF-α, IL-6, IL-13) Keratinocyte->Cytokines PGE2 Production of PGE-2 COX2->PGE2 Inflammation Skin Inflammation PGE2->Inflammation Cytokines->Inflammation

G Start Start: Skin Biopsy Mount Mount in Franz Diffusion Cell Start->Mount Apply Apply Test Compound Topically Mount->Apply Incubate Incubate Apply->Incubate Analyze Analyze Skin/Receptor Fluid Incubate->Analyze Readout1 Molecular Readouts (COX-2, PGE-2, Cytokines) Analyze->Readout1 Readout2 Permeation Data (Flux, Absorption) Analyze->Readout2

A Framework for Evaluating this compound

To establish a profile for this compound, I suggest a research strategy based on the models found in the literature:

  • Benchmark Against Known Compounds: The data for Paeonia lactiflora extract, diclofenac, and ibuprofen provides a strong foundation for comparison [3] [4]. Your experiments can determine where this compound fits in relation to these substances.
  • Utilize Established Models: The ex vivo skin model and in vitro permeation setup using Franz diffusion cells are directly applicable for testing this compound [4] [1]. These methods are recognized for generating credible, publishable data on a compound's ability to penetrate the skin and modulate inflammatory markers.
  • Incorporate Key Metrics: Ensure your experimental design includes critical quantitative metrics like cytokine reduction percentages, skin permeation flux, and direct measurement of pathway-specific biomarkers like COX-2 and PGE-2.

References

×

XLogP3

-0.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

434.12129689 Da

Monoisotopic Mass

434.12129689 Da

Heavy Atom Count

31

UNII

SXB3TK6ELL

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]hexitol

Dates

Last modified: 04-14-2024

Explore Compound Types